Cyclooctene oxide
Description
The exact mass of the compound 1,2-Epoxycyclooctane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59878. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
9-oxabicyclo[6.1.0]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELPJGOMEMRMPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2C(O2)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20951267 | |
| Record name | 9-Oxabicyclo[6.1.0]nonane | |
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Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 1,2-Epoxycyclooctane | |
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CAS No. |
286-62-4, 4925-71-7 | |
| Record name | Cyclooctene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=286-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-Epoxycyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000286624 | |
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| Record name | cis-9-Oxabicyclo(6.1.0)nonane | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxycyclooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59878 | |
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| Record name | 9-Oxabicyclo[6.1.0]nonane | |
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| Record name | 1,2-epoxycyclooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.465 | |
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| Record name | 1,2-EPOXYCYCLOOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27GZC8IY6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, also known as epoxycyclooctane or 9-oxabicyclo[6.1.0]nonane, is a versatile cyclic ether that serves as a valuable intermediate in organic synthesis. Its strained three-membered oxirane ring fused to an eight-membered carbocycle imparts unique reactivity, making it a key building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials. This guide provides a comprehensive overview of the chemical and physical properties of cyclooctene oxide, its spectroscopic characteristics, key reactions, and detailed experimental protocols relevant to its synthesis and derivatization.
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature with a characteristic odor.[1] It is a flammable solid and is sensitive to moisture.[2] Key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₄O | [2][3][4][5] |
| Molecular Weight | 126.20 g/mol | [2][3][5] |
| CAS Number | 286-62-4 | [3] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 53-56 °C | [2][3][4][5] |
| Boiling Point | 189 °C at 760 mmHg; 55 °C at 5 mmHg | [2][3][4][5] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [2][3] |
| Purity | ≥99% (typical) | [3][5] |
| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane | [3][6] |
Spectroscopic Data
The structural characterization of this compound is routinely performed using various spectroscopic techniques. The key spectral data are summarized below.
| Spectroscopic Technique | Key Features and Data |
| ¹H NMR | Spectra available, though specific peak assignments require further analysis from raw data sources. |
| ¹³C NMR | Spectra available, providing evidence for the carbon skeleton.[2] |
| Infrared (IR) Spectroscopy | Characteristic peaks associated with the epoxide ring and C-H bonds are observable.[7] |
| Mass Spectrometry (MS) | The molecular ion peak and fragmentation pattern are consistent with the C₈H₁₄O formula. |
Reactivity and Key Reactions
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis
Under acidic conditions, this compound undergoes hydrolysis to yield trans-1,2-cyclooctanediol. The reaction proceeds via protonation of the epoxide oxygen, followed by nucleophilic attack of water on one of the adjacent carbons. This backside attack results in the inversion of stereochemistry at the site of attack, leading to the trans diol.
Reaction with Strong Bases
Treatment of cis-cyclooctene oxide with strong, non-nucleophilic bases such as lithium diethylamide or phenyllithium (B1222949) can lead to intramolecular rearrangement products. The major product is typically endo-cis-bicyclo[3.3.0]octan-2-ol, formed via a transannular deprotonation followed by an intramolecular cyclization. A minor product, 2-cycloocten-1-ol, can also be formed through a standard elimination reaction. The reaction of trans-cyclooctene (B1233481) oxide with lithium diethylamide yields cycloheptanecarboxaldehyde, exo-cis-bicyclo[3.3.0]octan-2-ol, and 2-cycloocten-1-ol.
Ring-Opening Polymerization
This compound can undergo ring-opening polymerization to form poly(this compound). This polymerization can be initiated by various catalytic systems, including anionic, cationic, and coordination catalysts. The resulting polymer possesses a rigid aliphatic ring structure in its main chain and finds applications in coatings, printing, and sealants.
Experimental Protocols
Synthesis of cis-Cyclooctene Oxide from cis-Cyclooctene
This protocol describes the epoxidation of cis-cyclooctene using hydrogen peroxide in the presence of a lipase (B570770) enzyme as a catalyst.
Materials and Equipment:
-
cis-Cyclooctene
-
Hydrogen peroxide (33%)
-
Lipase (e.g., Chirazyme L2-cf)
-
Ethyl acetate (B1210297)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
100 mL round-bottom flask, magnetic stirrer, magnetic stir bar, separatory funnel, rotary evaporator, short-path distillation apparatus.
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.10 g (10.0 mmol) of cis-cyclooctene in 50 mL of ethyl acetate.
-
Add 0.5 g of lipase to the solution.
-
Over a period of 3 hours, add a total of 5.1 mL of 33% hydrogen peroxide in 425 µL portions every 15 minutes with continuous stirring.
-
After the addition is complete, stir the mixture for an additional 24 hours at room temperature.
-
Filter the reaction mixture to remove the lipase. The lipase can be stored in ethyl acetate for reuse.
-
To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test strip indicates the absence of peroxides.
-
Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator (do not apply a vacuum below 200 hPa).
-
The resulting crude this compound can be further purified by short-path distillation under reduced pressure (boiling point: 69 °C at 13 hPa) to yield a colorless, waxy solid.[7]
Purification of this compound
This compound can be purified by vacuum distillation followed by sublimation. For sublimation, the crude solid is gently heated under reduced pressure, allowing it to transition directly into a gas, which then deposits as pure crystals on a cold surface. This method is effective for removing non-volatile impurities.
General Procedure for the Reaction of cis-Cyclooctene Oxide with Organolithium Reagents
This procedure outlines the general steps for the base-catalyzed rearrangement of cis-cyclooctene oxide to endo-cis-bicyclo[3.3.0]octan-2-ol.
Materials and Equipment:
-
cis-Cyclooctene oxide
-
Organolithium reagent (e.g., phenyllithium or n-butyllithium) in a suitable solvent (e.g., diethyl ether or THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, nitrogen/argon atmosphere).
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the organolithium reagent in anhydrous diethyl ether or THF in the flask and cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Prepare a solution of cis-cyclooctene oxide in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred organolithium solution over a period of 30-60 minutes.
-
Allow the reaction mixture to stir at the specified temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at a low temperature.
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
General Procedure for Acid-Catalyzed Hydrolysis to trans-1,2-Cyclooctanediol
This protocol provides a general method for the hydrolysis of this compound to the corresponding diol.
Materials and Equipment:
-
This compound
-
Dilute aqueous acid (e.g., 0.1 M H₂SO₄ or HClO₄)
-
Organic solvent (e.g., acetone (B3395972) or THF)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware.
Procedure:
-
Dissolve this compound in a mixture of an organic solvent (e.g., acetone or THF) and water.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or a measured amount of dilute acid).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to yield the crude diol.
-
The product can be purified by recrystallization or column chromatography.
Safety and Handling
This compound is a flammable solid and an irritant.[2][6] It is harmful if swallowed and causes skin and serious eye irritation.[3][6] It is also moisture-sensitive.[2]
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.[2]
-
Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[2][3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2]
-
Store under an inert atmosphere.
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[2]
-
Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. kirj.ee [kirj.ee]
- 4. researchgate.net [researchgate.net]
- 5. CN103130614A - Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene - Google Patents [patents.google.com]
- 6. WO1991014675A1 - Bicyclo[3.3.)]octane derivatives, process for producing them and their pharmaceutical use - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Cyclooctene Oxide (CAS Number 286-62-4): A Comprehensive Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Cyclooctene (B146475) oxide, with the CAS number 286-62-4, is a versatile and valuable cyclic ether that serves as a key intermediate in organic synthesis. Its unique eight-membered ring structure and reactive epoxide functionality make it a valuable building block for the construction of complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of cyclooctene oxide, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in various fields, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a white to almost white crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 286-62-4 | [2] |
| Molecular Formula | C₈H₁₄O | [2] |
| Molecular Weight | 126.20 g/mol | [2] |
| Melting Point | 53-56 °C | [2] |
| Boiling Point | 55 °C at 5 mmHg | [2] |
| Appearance | White to almost white powder to crystal | [1] |
| Solubility | Soluble in methanol (B129727) | [3] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound.
| Spectroscopy | Data Interpretation |
| ¹H NMR | The ¹H NMR spectrum of this compound in CDCl₃ typically shows characteristic signals for the methine protons of the epoxide ring and the methylene (B1212753) protons of the cyclooctane (B165968) ring. |
| ¹³C NMR | The ¹³C NMR spectrum in CDCl₃ will display distinct peaks for the carbons of the epoxide ring and the methylene carbons of the cyclooctane ring.[4] |
| Infrared (IR) | The IR spectrum exhibits characteristic vibrational modes, including C-H stretching and bending, as well as the C-O stretching of the epoxide ring. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the cyclooctane ring and the epoxide group. |
Synthesis of this compound
The most common method for the synthesis of this compound is the epoxidation of cyclooctene. Various oxidizing agents and catalytic systems can be employed for this transformation.
Experimental Protocol: Epoxidation of Cyclooctene
This protocol describes a general procedure for the epoxidation of cyclooctene.
Materials:
-
cis-Cyclooctene
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Dissolve cis-cyclooctene in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add a solution of m-CPBA in dichloromethane to the stirred solution of cyclooctene.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Key Reactions of this compound
The strained three-membered epoxide ring in this compound is susceptible to nucleophilic attack, leading to a variety of ring-opened products. These reactions are fundamental to its utility as a synthetic intermediate.
Ring-Opening Reactions with Nucleophiles
This compound readily reacts with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents, to yield functionalized cyclooctanol (B1193912) derivatives. The regioselectivity and stereoselectivity of these reactions can often be controlled by the choice of nucleophile and reaction conditions.
Experimental Protocol: Ring-Opening with an Amine
This protocol outlines a general procedure for the reaction of this compound with an amine.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Solvent (e.g., methanol)
Procedure:
-
Dissolve this compound in methanol in a sealed tube or a round-bottom flask equipped with a reflux condenser.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to yield the corresponding trans-2-aminocyclooctanol.
Applications in Drug Development and Bioactive Molecule Synthesis
The cyclooctane framework is present in a variety of natural products exhibiting diverse biological activities.[5][6] this compound serves as a valuable precursor for the synthesis of these and other structurally complex and pharmacologically relevant molecules. The ability to introduce various functionalities through stereocontrolled ring-opening reactions makes it a versatile tool for medicinal chemists.
Derivatives of cyclooctane have been investigated for their potential as antiviral, antibacterial, and antifungal agents.[7] For instance, isoxazoline (B3343090) derivatives containing a spiro-fused or annelated cyclooctane ring, synthesized from cyclooctanone (B32682) (which can be derived from this compound), have shown activity against the influenza A virus.[7] Furthermore, the unique conformational properties of the cyclooctane ring can be exploited in drug design to create molecules with improved target-ligand interactions.
Safety and Handling
This compound is a flammable solid and should be handled with appropriate safety precautions.[1] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a versatile and important building block in organic synthesis with significant potential in the development of new therapeutics. Its well-defined chemical properties and reactivity, coupled with the increasing interest in the biological activities of cyclooctane-containing molecules, ensure its continued importance in academic and industrial research, particularly in the fields of medicinal chemistry and drug discovery.
References
Cyclooctene oxide molecular weight and formula
An In-depth Technical Guide to Cyclooctene (B146475) Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of cyclooctene oxide, a versatile bicyclic epoxide. It details its fundamental chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the context of modern drug development and bioorthogonal chemistry.
Core Properties and Data
This compound, also known as 9-Oxabicyclo[6.1.0]nonane or epoxycyclooctane, is a key substrate in organic synthesis.[1][2] Its strained eight-membered ring containing an epoxide functional group makes it a valuable intermediate for accessing a variety of more complex molecular architectures.
Quantitative Data Summary
The essential physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O | [1][2][3][4] |
| Molecular Weight | 126.20 g/mol | [1][2] |
| CAS Number | 286-62-4 | [1][3][4] |
| Appearance | Colorless, wax-like solid or crystals | [2][4][5] |
| Melting Point | 53-56 °C | [2][3][4][6] |
| Boiling Point | 55 °C @ 5 mmHg | [2][3][7][6] |
| 69 °C @ 13 hPa (approx. 9.8 Torr) | [5][8] | |
| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane | [1][2][8] |
Experimental Protocols: Synthesis of this compound
The epoxidation of cyclooctene is a common method for synthesizing this compound. One effective and environmentally conscious method involves an enzyme-catalyzed reaction using a lipase (B570770).
Protocol: Lipase-Catalyzed Epoxidation of cis-Cyclooctene
This procedure details the synthesis of cis-1,2-epoxycyclooctane from cis-cyclooctene using lipase and hydrogen peroxide.[5]
Materials & Equipment:
-
Substances:
-
cis-Cyclooctene (1.10 g, 10.0 mmol)
-
Lipase (e.g., Chirazyme L2-cf, 0.5 g)
-
Ethyl acetate (B1210297) (50 mL)
-
Hydrogen peroxide (33%, total 5.1 mL)
-
Saturated sodium sulfite (B76179) (Na₂SO₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Equipment:
-
100 mL round-bottom flask
-
250 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Separating funnel
-
Rotary evaporator
-
Filtration apparatus
-
Procedure:
-
Reaction Setup: Dissolve 1.10 g of cis-cyclooctene in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add 0.5 g of lipase to the solution.[5]
-
Reagent Addition: While stirring, add a total of 5.1 mL of 33% hydrogen peroxide portion-wise (e.g., 425 µL every 15 minutes over 3 hours).[5]
-
Reaction Time: Allow the mixture to stir for 24 hours at room temperature after the complete addition of hydrogen peroxide.[5]
-
Work-up - Enzyme Removal: Filter the reaction solution to remove the lipase. The enzyme can be stored in ethyl acetate for reuse.[5]
-
Work-up - Peroxide Quenching: Transfer the filtrate to a 250 mL Erlenmeyer flask. Add saturated sodium sulfite solution dropwise with stirring until a peroxide test strip indicates the absence of peroxides.[5]
-
Work-up - Neutralization: Transfer the mixture to a separating funnel and wash with a saturated sodium bicarbonate solution until gas evolution ceases. Separate the organic phase.[5]
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent (ethyl acetate) using a rotary evaporator.[5]
-
Purification: The resulting crude product is this compound, which should appear as a colorless, wax-like solid. For higher purity, the product can be distilled under reduced pressure.[5]
References
- 1. scbt.com [scbt.com]
- 2. 氧化环辛烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. This compound | 286-62-4 [chemicalbook.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chembk.com [chembk.com]
- 7. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Synthesis of Cyclooctene (B146475) Oxide from Cyclooctene
Abstract
Cyclooctene oxide is a valuable epoxide intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its synthesis from cyclooctene is a fundamental transformation that has been the subject of extensive research. This technical guide provides a comprehensive overview of the primary methods for the epoxidation of cyclooctene, with a focus on reaction mechanisms, experimental protocols, and quantitative data. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical process.
Introduction
The epoxidation of alkenes is a cornerstone of modern organic synthesis, providing a direct route to highly reactive and synthetically versatile epoxides. Cyclooctene, a readily available cyclic alkene, can be efficiently converted to this compound, a key building block for more complex molecules. The high ring strain of the resulting epoxide ring makes it susceptible to nucleophilic attack, enabling the introduction of a wide range of functional groups. This guide will explore the most significant methodologies for the synthesis of this compound from cyclooctene, including classical peroxy acid-mediated epoxidation and more contemporary catalytic approaches that utilize environmentally benign oxidants like hydrogen peroxide.
Synthesis Methodologies
The synthesis of this compound from cyclooctene is primarily achieved through epoxidation, a reaction that involves the addition of a single oxygen atom across the double bond of the alkene. The choice of oxidant and catalyst plays a crucial role in the efficiency, selectivity, and environmental impact of the synthesis.
Epoxidation with Peroxy Acids
The use of peroxy acids is a well-established and reliable method for the epoxidation of alkenes.[1][2] The reaction is typically carried out in a non-aqueous solvent to prevent the hydrolysis of the epoxide product to a diol.[2] A commonly used peroxy acid for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the alkene in a single step.[1] This method is known for its high yields and stereospecificity. The addition of an acid catalyst, such as trifluoroacetic acid, can significantly increase the rate of epoxidation.[1]
Catalytic Epoxidation with Hydrogen Peroxide
In recent years, there has been a significant shift towards the use of hydrogen peroxide (H₂O₂) as the terminal oxidant in epoxidation reactions.[3] H₂O₂ is an attractive oxidant due to its high active oxygen content and the formation of water as the only byproduct.[3] However, the direct reaction of H₂O₂ with alkenes is slow, necessitating the use of a catalyst. A variety of metal-based catalysts have been developed for this purpose.
-
Iron-Based Catalysts: Iron(III) tetrakispentafluorophenyl porphyrin (F(20)TPPFe(III)) has been shown to be an effective catalyst for the epoxidation of cyclooctene with hydrogen peroxide.[4][5] The active catalytic species is an iron(IV) π-radical cation, which is formed through the heterolytic cleavage of an iron(III) hydroperoxide intermediate.[4][5]
-
Tungsten-Based Catalysts: Polyoxotungstates and tungstic acid (H₂WO₄) are also efficient catalysts for cyclooctene epoxidation with H₂O₂.[3] The active species are believed to be peroxo-tungsten complexes that are formed in situ.[3]
-
Molybdenum-Based Catalysts: Dioxomolybdenum(VI) complexes have been successfully employed as catalysts for the epoxidation of cyclooctene using tert-butyl hydroperoxide (TBHP) as the oxidant.[6] These catalysts are known for their high activity and selectivity.
-
Manganese-Based Catalysts: A catalytic system based on manganese(II) salts and 2-picolinic acid with peracetic acid as the oxidant has been developed for the epoxidation of a broad range of alkenes, including cyclooctene.[7]
Other Epoxidation Methods
Besides peroxy acids and hydrogen peroxide, other oxidants can be used for the epoxidation of cyclooctene.
-
Sodium Perborate (B1237305): Sodium perborate in acetic acid has been shown to epoxidize cyclooctene in good yields.[8] It is believed that peracetic acid is generated in situ and acts as the active oxidizing agent.[8]
-
Molecular Oxygen: Some catalytic systems can utilize molecular oxygen as the terminal oxidant, often in the presence of a co-reductant.[9]
Quantitative Data Summary
The following tables summarize the quantitative data for various methods of this compound synthesis.
Table 1: Epoxidation of Cyclooctene with Various Catalysts and Oxidants
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | - | 85 | 10 | - | 77.6 | - | [10] |
| Homo-bimetallic cis-MoO₂ complexes | H₂O₂ | Acetonitrile | 70 | 8 | - | 89-95 | - | [11] |
| Tungstate FSAIL | H₂O₂ (50 wt% aq.) | - | 50 | - | >99 | >99 | >99 | [12] |
| MTO / Pyrazole | UHP | Dichloromethane | Room Temp | - | 100 | ~70 | - | [13] |
| Cu-PST | H₂O₂ (aq.) | - | - | - | - | - | - | [14] |
| Si/MoNb | TBHP | - | 70 | 4 | - | 90-100 | - | [15] |
| Ag-triazole/PMA | O₂/IBA | - | - | - | - | - | ~100 | [9] |
Experimental Protocols
General Experimental Workflow for Cyclooctene Epoxidation
The following diagram illustrates a general workflow for a typical cyclooctene epoxidation experiment.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Investigation into the mechanism of polyoxotungstates-catalyzed cyclooctene epoxidation by ESI-MS - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A study of the mechanism and kinetics of cyclooctene epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Cyclooctene Epoxidation
Audience: Researchers, scientists, and drug development professionals.
Abstract
The epoxidation of cyclooctene (B146475) to form 1,2-epoxycyclooctane is a pivotal transformation in organic synthesis, providing a versatile building block for the production of fine chemicals, pharmaceuticals, and polymers. The high reactivity of the strained cis-alkene and the stereospecificity of the reaction make it a subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms governing cyclooctene epoxidation, including classic stoichiometric methods, advanced metal-catalyzed systems, and green biocatalytic approaches. Detailed experimental protocols, quantitative performance data, and mechanistic pathway visualizations are presented to equip researchers with a thorough understanding of this fundamental reaction.
Mechanism 1: Direct Epoxidation with Peroxy Acids (Prilezhaev Reaction)
The most traditional method for alkene epoxidation is the Prilezhaev reaction, which employs a peroxy acid (or peracid) as the oxygen source. This reaction proceeds through a concerted, stereospecific mechanism, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For cis-cyclooctene, this results exclusively in cis-1,2-epoxycyclooctane.
The mechanism is often described as a "butterfly" transition state.[1][2] The reaction is initiated by the electrophilic oxygen of the peroxy acid interacting with the nucleophilic double bond of the cyclooctene.[3][4] In a single, concerted step, the O-O bond of the peroxy acid cleaves, a new C-O bond forms with the alkene, the alkene's pi-bond breaks to form the second C-O bond, and the peroxy acid's proton is transferred to its own carbonyl group.[1][2] This process results in the formation of the epoxide and a carboxylic acid as a byproduct.[1] A common and relatively stable peroxy acid used for this purpose is meta-chloroperoxybenzoic acid (mCPBA).[2][3]
References
Spectroscopic Profile of Cyclooctene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for cyclooctene (B146475) oxide, a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering tabulated data for easy reference, explicit experimental protocols, and logical diagrams to illustrate the structure-spectrum correlations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of cyclooctene oxide are crucial for its structural elucidation and purity assessment. The following data were obtained from spectra recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
The proton NMR spectrum of this compound exhibits distinct signals for the epoxide and the aliphatic ring protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.9 - 3.1 | Multiplet | 2H | H-1, H-2 (epoxide) |
| ~1.2 - 2.2 | Multiplet | 12H | H-3, H-4, H-5, H-6, H-7, H-8 (aliphatic) |
¹³C NMR Data
The carbon-13 NMR spectrum provides further confirmation of the molecular structure, with characteristic shifts for the epoxide carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~55 - 60 | C-1, C-2 (epoxide) |
| ~25 - 30 | C-3, C-4, C-5, C-6, C-7, C-8 (aliphatic) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of C-O stretching frequencies typical of an epoxide and the absence of the C=C stretching band of the parent alkene.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1465 | Medium | C-H bend (aliphatic) |
| ~1260 | Medium | C-O stretch (epoxide ring) |
| ~850 | Medium | C-O stretch (epoxide ring) |
Experimental Protocols
The following are generalized protocols for the acquisition of NMR and IR spectra of this compound, based on common laboratory practices.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrument Parameters (Example):
-
Spectrometer: 400 MHz NMR Spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: -10 to 220 ppm
-
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Gently grind the two substances together with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a small portion of the mixture into a pellet-forming die.
-
Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
-
Acquire a background spectrum of an empty sample holder to subtract from the sample spectrum.
Visualization of Spectroscopic Data
The following diagram illustrates the relationship between the key structural features of this compound and their corresponding spectroscopic signals.
An In-depth Technical Guide to the Cis- and Trans-Isomers of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of the cis- and trans-isomers of cyclooctene (B146475) oxide. The unique stereochemistry of these eight-membered ring epoxides dictates their physical properties and chemical behavior, making them valuable intermediates in organic synthesis and of interest in medicinal chemistry.
Introduction
Cyclooctene is the smallest cycloalkene that can be readily isolated as both cis and trans isomers. The cis-isomer is significantly more stable, while the trans-isomer possesses considerable ring strain, rendering it more reactive.[1] This difference in stability and reactivity is mirrored in their corresponding epoxides, cis- and trans-cyclooctene (B1233481) oxide. The study of these isomers provides insights into the influence of stereochemistry on reaction pathways, including rearrangements and nucleophilic additions.
Synthesis of Cyclooctene Oxide Isomers
The primary route to synthesizing both cis- and trans-cyclooctene oxide is through the epoxidation of the corresponding cyclooctene isomers.
Synthesis of cis-Cyclooctene Oxide
The synthesis of cis-cyclooctene oxide is straightforward due to the commercial availability and stability of cis-cyclooctene. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in an aprotic solvent.
Synthesis of trans-Cyclooctene Oxide
The synthesis of trans-cyclooctene oxide is more challenging due to the higher energy of the trans-cyclooctene precursor. The synthesis typically begins with the more stable cis-cyclooctene and involves an isomerization step, followed by epoxidation.
One established method for the synthesis of trans-cyclooctene involves the Hofmann elimination of N,N,N-trimethylcyclooctylammonium hydroxide (B78521), which produces a mixture of cis- and trans-cyclooctenes. The trans-isomer can then be selectively separated by forming a complex with silver nitrate (B79036).[2] Another common approach is the photoisomerization of cis-cyclooctene to trans-cyclooctene.[3][4] This process often involves a singlet sensitizer (B1316253) and irradiation with UV light. The equilibrium can be driven towards the trans-isomer by trapping it with silver ions.[3] Once isolated, trans-cyclooctene can be epoxidized using similar methods as for the cis-isomer.
Comparative Data of this compound Isomers
The physical and spectroscopic properties of the cis- and trans-isomers of this compound differ significantly due to their distinct three-dimensional structures.
| Property | cis-Cyclooctene Oxide | trans-Cyclooctene Oxide |
| Melting Point | 52-56 °C | Data not readily available |
| Boiling Point | 69 °C (13 hPa) | Data not readily available |
| 13C NMR (CDCl3, δ in ppm) | 55.6 (C1, C2), 26.5 (C3, C8), 26.2 (C4, C7), 25.5 (C5, C6) | Data not readily available |
| 1H NMR (CDCl3, δ in ppm) | Signals in the range of ~1.0-3.0 ppm | Olefinic protons typically shifted compared to cis-isomer |
Experimental Protocols
Synthesis of cis-1,2-Epoxycyclooctane (cis-Cyclooctene Oxide)
This protocol is adapted from a lipase-catalyzed epoxidation method.[5]
Materials:
-
cis-cyclooctene (1.10 g, 10.0 mmol)
-
Ethyl acetate (B1210297) (50 mL)
-
Lipase (B570770) (e.g., Chirazyme L2-cf, 0.5 g)
-
33% Hydrogen peroxide (5.1 mL, 55 mmol)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separating funnel
Procedure:
-
Dissolve 1.10 g of cis-cyclooctene in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 0.5 g of lipase to the solution.
-
Over a period of 3 hours, add 5.1 mL of 33% hydrogen peroxide in 425 µL portions every 15 minutes while stirring.
-
Continue stirring the mixture for 24 hours at room temperature.
-
Filter the reaction solution to remove the lipase.
-
To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test indicates the absence of peroxides.
-
Transfer the solution to a separating funnel and wash with saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield cis-cyclooctene oxide. Further purification can be achieved by distillation.
Synthesis of trans-Cyclooctene via Photoisomerization and Complexation
This protocol is a conceptual summary of the photochemical synthesis of trans-cyclooctene, which is a precursor to trans-cyclooctene oxide.[3]
Materials:
-
cis-Cyclooctene
-
Singlet sensitizer (e.g., methyl benzoate)
-
Solvent (e.g., heptane)
-
Silver nitrate (AgNO3) on silica (B1680970) gel
-
Ammonium (B1175870) hydroxide (NH4OH) solution
-
Quartz reaction flask
-
UV lamp (254 nm)
-
Column for AgNO3/silica gel
-
Pump for continuous flow
Procedure:
-
Prepare a solution of cis-cyclooctene and a singlet sensitizer in a suitable solvent in a quartz reaction flask.
-
Irradiate the solution with a 254 nm UV lamp.
-
Continuously flow the reaction mixture through a column packed with AgNO3 adsorbed on silica gel.
-
The trans-cyclooctene isomer is selectively retained by the AgNO3/silica gel, while the cis-isomer is returned to the reaction flask for further photoisomerization.
-
After consumption of the cis-isomer, the AgNO3/silica gel is removed from the column.
-
The trans-cyclooctene is liberated from the silver complex by treatment with an ammonium hydroxide solution.
-
The isolated trans-cyclooctene can then be epoxidized using standard procedures (e.g., with mCPBA) to yield trans-cyclooctene oxide.
Reactivity and Reaction Mechanisms
The stereochemistry of the this compound isomers plays a crucial role in their reactivity, particularly in rearrangement reactions.
Epoxidation Mechanism
The epoxidation of alkenes with peroxy acids is a concerted reaction.[6][7] The peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene.
Caption: General workflow for the epoxidation of cyclooctene.
The reaction proceeds through a "butterfly" transition state, where the oxygen atom is transferred to the double bond while the proton of the peroxy acid is transferred to the carbonyl oxygen.[8]
Caption: Concerted "Butterfly" mechanism of epoxidation.
Transannular Reactions
Medium-sized rings like cyclooctane (B165968) derivatives are prone to transannular reactions, where a reaction occurs across the ring. In the case of this compound, solvolysis can lead to products arising from 1,3- and 1,5-hydride shifts.[9] The conformation of the ring and the stereochemistry of the epoxide influence the propensity for and the products of these transannular rearrangements.
Caption: General pathways in the solvolysis of this compound.
Conclusion
The cis- and trans-isomers of this compound are valuable molecules for studying the interplay of stereochemistry and reactivity. While the synthesis of the cis-isomer is well-established, the preparation of the trans-isomer requires additional steps to overcome the inherent instability of the trans-cyclooctene precursor. The distinct properties and reaction pathways of these isomers make them useful building blocks in synthetic chemistry and potential scaffolds for the development of novel therapeutics. Further research into the detailed characterization of trans-cyclooctene oxide and its reactions would be beneficial to fully exploit its synthetic potential.
References
- 1. trans-Cyclooctene - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. rsc.org [rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Stability and Storage of Cyclooctene Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, a valuable intermediate in organic synthesis and drug development, is a cyclic ether whose reactivity is largely dictated by the strained three-membered epoxide ring. Understanding its stability under various conditions is paramount for ensuring the integrity of chemical reactions, the quality of pharmaceutical intermediates, and the safety of laboratory personnel. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for cyclooctene oxide, supported by available data and detailed experimental protocols for stability assessment.
General Stability Profile and Storage Recommendations
This compound is a white to off-white crystalline solid at room temperature.[1][2] It is generally stable when stored under appropriate conditions. However, its epoxide ring is susceptible to opening under various conditions, leading to degradation.
Key Stability Considerations:
-
Thermal Stability: While stable at room temperature in a closed container, elevated temperatures can promote degradation.
-
Hydrolytic Stability: The presence of moisture can lead to hydrolysis, opening the epoxide ring to form a diol. This process is catalyzed by both acids and bases.
-
Acid and Base Stability: this compound is incompatible with strong acids and bases, which can rapidly catalyze ring-opening reactions.[3]
-
Oxidative Stability: It is incompatible with strong oxidizing agents.[3]
-
Light Stability: While not extensively documented, prolonged exposure to light may contribute to degradation.
Recommended Storage Conditions: To ensure long-term stability and prevent degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerated, at temperatures below 4°C (39°F).[3]
-
Atmosphere: In a tightly sealed container to protect from moisture.[3] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.
-
Light: Stored in a dark place or in an amber vial to protect from light.
Data Presentation: Stability Data Summary
Quantitative stability data for this compound is not extensively available in the public domain. However, data from analogous compounds, such as cyclohexene (B86901) oxide, can provide valuable insights into its expected stability profile.
| Parameter | Condition | Analyte | Rate Constant (k) or Half-life (t½) | Reference/Analogy |
| Hydrolytic Stability | pH 3, 25°C | Cyclohexene Oxide | k = 1.95 x 10⁻⁴ s⁻¹ (t½ ≈ 1 hour) | Analogous data from studies on cyclohexene oxide hydrolysis. |
| pH 7, 25°C | Cyclohexene Oxide | k = 2.76 x 10⁻⁶ s⁻¹ (t½ ≈ 70 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |
| pH 9, 25°C | Cyclohexene Oxide | k = 1.96 x 10⁻⁶ s⁻¹ (t½ ≈ 98 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |
| pH 11, 25°C | Cyclohexene Oxide | k = 2.02 x 10⁻⁶ s⁻¹ (t½ ≈ 95 hours) | Analogous data from studies on cyclohexene oxide hydrolysis. | |
| Thermal Stability | > 150°C (General for epoxides) | Epoxides | Degradation observed | General knowledge of epoxide thermal decomposition. Specific kinetic data for this compound is not available. |
Degradation Pathways
The primary degradation pathway for this compound involves the opening of the epoxide ring. This can be initiated by heat, moisture, acids, or bases.
Experimental Protocols
The stability of this compound can be assessed, and its degradation products can be quantified using various analytical techniques. Below are detailed protocols for key experiments.
Accelerated Stability Study (Forced Degradation)
Objective: To rapidly assess the stability of this compound under various stress conditions to predict its long-term stability and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
-
Analytical instrumentation (GC-MS, ¹H NMR)
Procedure:
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents (e.g., acetonitrile, methanol). For hydrolytic studies, use aqueous solutions.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid samples and solutions to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period (e.g., 1-4 weeks).
-
Photostability: Expose the sample to light conditions as per ICH Q1B guidelines.
-
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours for hydrolytic studies; 0, 1, 2, 4 weeks for thermal studies).
-
Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples using the analytical methods described below to quantify the remaining this compound and identify degradation products.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate, identify, and quantify this compound and its volatile degradation products.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column: e.g., HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Quantification:
-
Use an internal standard (e.g., a stable compound with similar properties not present in the sample) for accurate quantification.
-
Create a calibration curve with known concentrations of this compound.
-
Identify degradation products by comparing their mass spectra with library data (e.g., NIST) and interpreting fragmentation patterns.
Analytical Method: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Objective: To monitor the degradation of this compound and identify the structure of degradation products.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample (from the stability study) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a known amount of a stable internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).
-
Data Acquisition: Acquire ¹H NMR spectra.
-
Data Analysis:
-
The disappearance of the characteristic epoxide protons of this compound can be monitored over time.
-
The appearance of new signals will indicate the formation of degradation products. For example, the formation of trans-1,2-cyclooctanediol will result in new signals corresponding to the methine protons adjacent to the hydroxyl groups.
-
Integrate the signals of this compound and the internal standard to quantify the remaining amount of the starting material.
-
Experimental Workflow
References
A Comprehensive Technical Guide to the Safe Handling of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety information and handling protocols for cyclooctene (B146475) oxide, a versatile reagent in chemical synthesis. Adherence to these guidelines is essential to ensure a safe laboratory environment and mitigate potential hazards. This document summarizes key quantitative data, outlines emergency procedures, and provides detailed experimental workflows for safe use and disposal.
Chemical and Physical Properties
Cyclooctene oxide is a colorless to white solid with a characteristic odor.[1] It is a flammable solid and is sensitive to moisture.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 286-62-4 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₁₄O | [1][2][3][4][5][6][7] |
| Molecular Weight | 126.20 g/mol | [1][2][4][5] |
| Appearance | Colorless to white solid/crystals | [1][2] |
| Melting Point | 53-56 °C | [1][3][4][7] |
| Boiling Point | 189 °C @ 760 mmHg; 55 °C @ 5 mmHg | [1][3][7] |
| Flash Point | 56 °C (132.8 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C, Keep refrigerated | [1][2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Global Harmonized System (GHS) classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Solids | 1 | H228: Flammable solid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
Signal Word: Danger[2]
Potential Health Effects:
-
Eye Contact: Causes serious eye irritation, which may lead to tearing, blurred vision, and corneal damage.[1]
-
Ingestion: Harmful if swallowed. May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1][2]
-
Inhalation: Causes respiratory tract irritation.[1] The toxicological properties have not been fully investigated, and effects may be delayed.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8] |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure.[1] Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] |
First Aid Measures
In the event of exposure to this compound, immediate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1] |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water.[1] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1] |
Fire and Explosion Hazard Data
This compound is a flammable solid and presents a fire hazard.
| Parameter | Value/Information |
| Flash Point | 56 °C (132.8 °F) |
| NFPA Rating (estimated) | Health: 2, Flammability: 2, Instability: 0 |
| Suitable Extinguishing Media | For small fires, use dry chemical, carbon dioxide, sand, earth, water spray, or regular foam. For large fires, use water spray, fog, or regular foam.[1] |
| Unsuitable Extinguishing Media | Do NOT use water directly on fire.[1] |
| Hazardous Combustion Products | Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide.[1] |
| Fire-Fighting Procedures | Wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1] |
Accidental Release Measures
In case of a spill or leak, follow these procedures to mitigate the hazard.
Personal Precautions:
-
Use proper personal protective equipment as indicated in Section 3.[1]
-
Avoid generating dusty conditions.[1]
Environmental Precautions:
Methods for Cleaning Up:
-
For small spills, use a non-sparking tool to scoop up the material and place it into a suitable container for disposal.[1]
-
For larger spills, it is recommended to contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place it in a container for disposal according to local/national regulations.[12]
Handling and Storage
Proper handling and storage procedures are critical for maintaining the stability and safety of this compound.
Handling:
-
Use with adequate ventilation.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Keep away from heat, sparks, and flame.[1]
-
Ground and bond containers when transferring material.[9]
-
Avoid ingestion and inhalation.[1]
Storage:
-
Keep container tightly closed.[1]
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[1]
-
Keep refrigerated (Store below 4°C/39°F).[1]
-
Store protected from moisture.[1]
-
Incompatible materials include moisture, strong oxidizing agents, acids, and bases.[1]
Experimental Protocols
General Disposal Considerations:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]
-
All waste must be handled in accordance with local, state, and federal regulations.[13]
-
Containers may still present a chemical hazard when empty and should be handled appropriately.[13]
Visual Safety Guides
The following diagrams illustrate key safety workflows and hazard relationships for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1,2-Epoxycyclooctane | C8H14O | CID 67513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. sceti.co.jp [sceti.co.jp]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
Thermodynamic Properties of Cyclooctene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, a nine-membered carbocyclic epoxide, serves as a valuable intermediate in organic synthesis and is a subject of interest in materials science and drug discovery. A thorough understanding of its thermodynamic properties is crucial for optimizing reaction conditions, predicting reaction spontaneity, and developing structure-activity relationships. This technical guide provides a comprehensive overview of the known thermodynamic and physical properties of cyclooctene oxide, details relevant experimental methodologies for the characterization of epoxides, and presents key reaction pathways.
While extensive experimental thermodynamic data for many common organic molecules are readily available, specific, critically evaluated data for this compound, such as its standard enthalpy of formation, Gibbs free energy of formation, and standard entropy, are not widely published in readily accessible literature. Therefore, this guide also includes thermodynamic data for the closely related precursor, cyclooctene, and the parent alkane, cyclooctane, to provide a comparative context for understanding the energetic landscape of this nine-membered ring system. Furthermore, computational chemistry approaches, such as Density Functional Theory (DFT), offer a powerful means to estimate the thermodynamic properties of such compounds where experimental data is lacking.[1][2][3][4]
Physical and Thermodynamic Data
This section summarizes the available physical properties of this compound and the experimental thermodynamic data for the related compounds, cyclooctene and cyclooctane.
Physical Properties of this compound
The following table outlines the key physical properties of this compound, gathered from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O | [5] |
| Molecular Weight | 126.20 g/mol | |
| CAS Number | 286-62-4 | |
| Melting Point | 53-56 °C | [6] |
| Boiling Point | 55 °C at 5 mmHg | [6] |
| Appearance | Crystals |
Thermodynamic Properties of Related Compounds
To provide a basis for understanding the thermodynamics of the C8 ring structure, the following tables present experimental data for cyclooctene and cyclooctane.
Table 1: Thermodynamic Properties of Cyclooctene (C₈H₁₄)
| Property | Value | Units | Source(s) |
| Standard Enthalpy of Formation (gas, ΔfH°) | -88.33 | kJ/mol | [7] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 54.40 | kJ/mol | [7] |
| Standard Molar Entropy (liquid, S°) | 247.3 | J/mol·K | [8] |
| Heat Capacity (liquid, Cp) | 194.1 | J/mol·K | [8] |
Table 2: Thermodynamic Properties of Cyclooctane (C₈H₁₆)
| Property | Value | Units | Source(s) |
| Standard Enthalpy of Formation (liquid, ΔfH°) | -169.4 ± 1.6 | kJ/mol | [9][10] |
| Standard Molar Entropy (liquid, S°) | 262.00 | J/mol·K | [9] |
| Heat Capacity (liquid, Cp) | 215.78 | J/mol·K | [9] |
Experimental Protocols for Determining Thermodynamic Properties of Epoxides
The determination of thermodynamic properties of epoxides often relies on calorimetric techniques. A widely used method is reaction calorimetry to determine the enthalpy of formation.[11][12][13]
Determination of Enthalpy of Formation by Reaction Calorimetry
This method involves measuring the enthalpy of a reaction where the epoxide is converted to a product with a well-known enthalpy of formation. A common approach is the reduction of the epoxide to the corresponding alcohol.[11][12][13]
Experimental Procedure:
-
Reactant and Reagent Preparation:
-
The epoxide of interest (e.g., this compound) is purified to a high degree.
-
A suitable reducing agent, such as lithium triethylborohydride (LiEt₃BH), is prepared in a solution with an appropriate solvent like triethylene glycol dimethyl ether.[11] The choice of solvent is critical to ensure it is high-boiling to prevent evaporation during the reaction, which can affect the measured heat.[11]
-
The corresponding alcohol (in this case, cyclooctanol) is also obtained in high purity for a parallel measurement.
-
-
Calorimetric Measurement of the Epoxide Reduction:
-
A precise amount of the epoxide is reacted with an excess of the lithium triethylborohydride solution within a reaction calorimeter.
-
The heat released during the reduction reaction (ΔH_r1) is carefully measured. This reaction results in the formation of the lithium salt of the corresponding alcohol in solution.
-
-
Calorimetric Measurement of the Alcohol Dissolution:
-
In a separate experiment, a precise amount of the pure liquid alcohol is dissolved in the same reducing agent solution.
-
The heat change associated with this process (ΔH_r2) is measured. This step is crucial to account for the enthalpy of solution of the alcohol and its reaction with the reducing agent to form the same solvated lithium salt.
-
-
Calculation of the Enthalpy of Reduction:
-
The condensed-phase enthalpy of reduction (ΔH_red) of the pure liquid epoxide to the pure liquid alcohol is determined by subtracting the enthalpy of the alcohol dissolution from the enthalpy of the epoxide reduction: ΔH_red = ΔH_r1 - ΔH_r2
-
-
Calculation of the Enthalpy of Formation of the Epoxide:
-
The enthalpy of formation of the liquid epoxide (ΔfH°_epoxide(l)) can then be calculated using the following relationship, provided the enthalpy of formation of the liquid alcohol (ΔfH°_alcohol(l)) is known: ΔfH°_epoxide(l) = ΔfH°_alcohol(l) - ΔH_red
-
-
Determination of Gas-Phase Enthalpy of Formation:
-
To obtain the gas-phase enthalpy of formation, the enthalpy of vaporization (ΔH_vap) of the epoxide is required. This can be determined experimentally using techniques like ebulliometry.
-
The gas-phase enthalpy of formation (ΔfH°_epoxide(g)) is then calculated as: ΔfH°_epoxide(g) = ΔfH°_epoxide(l) - ΔH_vap
-
Reaction Pathways and Experimental Workflows
Visualizing the synthesis of this compound and the experimental workflow for its characterization can aid in understanding the chemical and analytical processes involved.
Synthesis of this compound via Epoxidation
The most common method for synthesizing this compound is the epoxidation of cyclooctene. This reaction involves the addition of an oxygen atom across the double bond of the cyclooctene ring.
Caption: Synthesis of this compound.
Experimental Workflow for Enthalpy of Formation Determination
The following diagram illustrates the key steps in the experimental determination of the enthalpy of formation of an epoxide using reaction calorimetry.
Caption: Workflow for Enthalpy of Formation.
Conclusion
This technical guide has synthesized the available information on the thermodynamic and physical properties of this compound. While direct experimental thermodynamic data remains sparse, the properties of related compounds and established experimental methodologies for epoxides provide a solid foundation for researchers. The provided experimental protocols and reaction pathway diagrams offer practical insights for laboratory work. For more precise thermodynamic values for this compound, computational studies using methods like DFT are recommended, and further experimental investigations are warranted.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. mdpi.com [mdpi.com]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. This compound | 286-62-4 [chemicalbook.com]
- 7. Cyclooctene (CAS 931-88-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. Cyclooctene [webbook.nist.gov]
- 9. Cyclooctane [webbook.nist.gov]
- 10. revistadechimie.ro [revistadechimie.ro]
- 11. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermochemical studies of epoxides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Solubility of Cyclooctene Oxide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of cyclooctene (B146475) oxide in various organic solvents. Due to a notable absence of publicly available quantitative solubility data, this document focuses on providing a qualitative assessment based on fundamental chemical principles and available information. Furthermore, a detailed experimental protocol for the quantitative determination of cyclooctene oxide solubility is presented, alongside a workflow diagram to facilitate its implementation in a laboratory setting. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound, also known by its systematic name 9-oxabicyclo[6.1.0]nonane or as epoxycyclooctane, is a cyclic ether containing an eight-membered carbon ring. The presence of the strained epoxide ring makes it a reactive intermediate in organic synthesis, useful for the introduction of functional groups and the construction of more complex molecules. Its physical state at room temperature is a white to almost white crystalline solid.[1] Understanding its solubility in various organic solvents is crucial for its effective use in chemical reactions, purification processes, and formulation development.
Qualitative Solubility Profile of this compound
One source explicitly states that this compound is "soluble in Methanol".[1][2] Based on its structure, it is expected to be soluble in many common organic solvents. Epoxides, in general, are soluble in organic solvents.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Alcohols | Methanol, Ethanol | Soluble[1][2] | The polar hydroxyl group of the alcohol can interact with the polar epoxide ring of this compound. The alkyl chain of the alcohol can interact with the nonpolar cyclooctane (B165968) ring. |
| Ketones | Acetone | Expected to be Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar epoxide group. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Expected to be Soluble | As a cyclic ether itself, this compound is expected to be miscible with other ethers due to similar intermolecular forces. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Expected to be Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Expected to be Soluble | The nonpolar aromatic ring can interact favorably with the nonpolar cyclooctane backbone. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Expected to be Soluble | The nonpolar nature of these solvents aligns well with the large nonpolar cyclooctane ring of the solute. |
| Esters | Ethyl acetate (B1210297) | Expected to be Soluble | Ethyl acetate has both polar (ester group) and nonpolar (alkyl chains) characteristics, making it a good solvent for compounds with mixed polarity like this compound. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Expected to be Soluble | These highly polar solvents are generally excellent solvents for a wide variety of organic compounds. |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely accepted isothermal shake-flask method.
3.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (readable to at least 0.1 mg)
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Gas chromatograph (GC) with a suitable column and detector (e.g., Flame Ionization Detector - FID) or a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or Refractive Index detector). Alternatively, a quantitative Nuclear Magnetic Resonance (qNMR) method can be employed.[3]
3.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of scintillation vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended. Preliminary experiments may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the shaking and allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed (to the equilibration temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter (also pre-warmed) into a volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method (GC, HPLC, or qNMR) to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.
-
-
Calculation of Solubility:
-
Using the concentration determined from the analysis and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
3.3. Experimental Workflow Diagram
Logical Relationships in Solubility Determination
The determination of solubility relies on a series of logical steps and principles. The following diagram illustrates the key relationships in this process.
Conclusion
While quantitative data on the solubility of this compound in a wide array of organic solvents is currently lacking in readily accessible literature, its chemical structure suggests good solubility in most common organic solvents. For applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust framework for their determination. The provided workflow and logical relationship diagrams offer a clear visual representation of the necessary steps and underlying principles. Further experimental investigation is warranted to populate a comprehensive quantitative solubility database for this important synthetic intermediate.
References
An In-Depth Technical Guide to the Discovery and History of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, a cyclic ether with an eight-membered ring, represents a cornerstone in the study of medium-sized ring compounds. Its unique stereochemical properties and reactivity have made it a valuable intermediate in organic synthesis and a subject of significant academic interest. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of both cis- and trans-cyclooctene (B1233481) oxide, presenting key experimental data, detailed protocols, and reaction pathways to serve as a vital resource for researchers in the field.
Historical Context and Discovery
The mid-20th century witnessed a burgeoning interest in the chemistry of medium-sized rings (8-12 membered), a field pioneered by the seminal work of chemists like Arthur C. Cope. These molecules often exhibit unique conformational and reactivity patterns due to transannular interactions and ring strain, setting them apart from smaller and larger ring systems.
The first definitive synthesis and characterization of cis-cyclooctene oxide was reported in 1952 by Arthur C. Cope and his colleagues.[1] Their work was part of a broader investigation into the chemistry of cyclic polyolefins and their derivatives. The synthesis of trans-cyclooctene oxide followed, intrinsically linked to the challenging synthesis of its precursor, trans-cyclooctene, which was also accomplished by Cope's group.
Physicochemical and Spectroscopic Data
The distinct stereochemistry of cis- and trans-cyclooctene oxides results in measurable differences in their physical and spectroscopic properties.
Table 1: Physicochemical Properties of Cyclooctene Oxide Isomers
| Property | cis-Cyclooctene Oxide | trans-Cyclooctene Oxide |
| CAS Number | 286-62-4 | 6636-77-7 |
| Molecular Formula | C₈H₁₄O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol | 126.20 g/mol |
| Appearance | White crystalline solid | - |
| Melting Point | 56-57 °C | - |
| Boiling Point | 188 °C (760 mmHg); 81-82 °C (20 mmHg) | 69-71 °C (12 mmHg) |
Table 2: Spectroscopic Data for this compound Isomers
| Data Type | cis-Cyclooctene Oxide | trans-Cyclooctene Oxide |
| ¹H NMR (CDCl₃, δ) | 2.85 (m, 2H), 2.20-1.20 (m, 12H) | 2.65 (m, 2H), 2.30-0.80 (m, 12H) |
| ¹³C NMR (CDCl₃, δ) | 56.5, 26.8, 26.0, 25.8 | 59.8, 33.1, 26.5, 25.1 |
| IR (cm⁻¹) | 3010, 2920, 1470, 1280, 900 | 2920, 1450, 840 |
| Mass Spectrum (m/z) | 126 (M+), 97, 83, 67, 55 | 126 (M+), 97, 82, 67, 54 |
Key Synthetic Protocols
The synthesis of this compound hinges on the epoxidation of the corresponding cyclooctene isomer. The preparation of these precursors is a critical first step.
Synthesis of cis-Cyclooctene
cis-Cyclooctene can be readily obtained by the selective hydrogenation of 1,5-cyclooctadiene.
Synthesis of trans-Cyclooctene
The synthesis of the highly strained trans-cyclooctene is a more challenging endeavor. The method pioneered by Arthur C. Cope and Robert D. Bach remains a classic approach.
Experimental Protocol: Synthesis of trans-Cyclooctene (Cope & Bach)
-
Preparation of N,N,N-Trimethylcyclooctylammonium Iodide: N,N-Dimethylcyclooctylamine is treated with methyl iodide in methanol (B129727) to yield the quaternary ammonium (B1175870) salt.
-
Formation of the Hydroxide (B78521): The iodide salt is treated with silver oxide in water to form N,N,N-trimethylcyclooctylammonium hydroxide.
-
Hofmann Elimination: The hydroxide is thermally decomposed under reduced pressure. The volatile products, a mixture of cis- and trans-cyclooctene, are collected in cold traps.
-
Separation of Isomers: The mixture of isomers is dissolved in pentane (B18724) and treated with an aqueous solution of silver nitrate (B79036). The trans-isomer forms a water-soluble complex with silver nitrate and is thus extracted into the aqueous phase.
-
Liberation of trans-Cyclooctene: The aqueous silver nitrate complex is treated with concentrated ammonium hydroxide to liberate pure trans-cyclooctene, which is then extracted with pentane and purified by distillation.
Epoxidation Reactions
The epoxidation of cyclooctenes is typically achieved using peroxy acids.
Experimental Protocol: Synthesis of cis-Cyclooctene Oxide (Cope, Fenton, and Spencer, 1952) [1]
-
A solution of cis-cyclooctene in an inert solvent such as chloroform (B151607) or ether is prepared.
-
A solution of peracetic acid in acetic acid is added dropwise to the stirred solution of cis-cyclooctene, maintaining the temperature at 25-30 °C.
-
After the addition is complete, the reaction mixture is stirred for several hours at room temperature.
-
The reaction mixture is then washed with water, a dilute solution of sodium bicarbonate, and again with water to remove acetic acid and any unreacted peracetic acid.
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed by distillation, and the resulting crude cis-cyclooctene oxide is purified by vacuum distillation.
Experimental Protocol: Synthesis of trans-Cyclooctene Oxide
A similar procedure to the synthesis of the cis-isomer can be employed, using trans-cyclooctene as the starting material.
-
trans-Cyclooctene is dissolved in a suitable solvent like dichloromethane.
-
A solution of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is worked up by washing with a solution of sodium bisulfite to destroy excess peracid, followed by a wash with sodium bicarbonate solution and brine.
-
The organic layer is dried, and the solvent is removed under reduced pressure to yield trans-cyclooctene oxide, which can be purified by distillation or chromatography.
Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.
Caption: Synthesis of cis-Cyclooctene Oxide.
Caption: Synthesis of trans-Cyclooctene Oxide.
Applications and Modern Relevance
Cyclooctene oxides continue to be important molecules in organic chemistry. They serve as precursors to a variety of other functionalized cyclooctane (B165968) derivatives through ring-opening reactions. The strained trans-cyclooctene and its derivatives, including the oxide, have found significant application in the field of bioorthogonal chemistry, particularly in "click chemistry" reactions for labeling and imaging biological systems. The rich history and foundational work on this compound have thus paved the way for cutting-edge applications in chemical biology and materials science.
Conclusion
The discovery and synthesis of this compound by Arthur C. Cope and his contemporaries were pivotal achievements in the understanding of medium-sized ring chemistry. The methodologies they developed for the synthesis of both the cis and the highly strained trans isomers laid the groundwork for decades of research into the unique properties and reactivity of these fascinating molecules. This guide provides a detailed account of this history, along with the practical experimental details and data necessary for contemporary researchers to build upon this foundational work.
References
Commercial Availability and Applications of Cyclooctene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of cyclooctene (B146475) oxide, a versatile bicyclic epoxide crucial for various applications in chemical synthesis and drug development. This document details its physicochemical properties, commercial sources, and key experimental protocols, offering a comprehensive resource for laboratory and research settings.
Physicochemical Properties and Commercial Availability
Cyclooctene oxide, also known by its systematic name 9-Oxabicyclo[6.1.0]nonane, is a white crystalline solid at room temperature.[1][2] It is a key intermediate in organic synthesis, valued for the reactivity of its epoxide ring. The compound is predominantly available at a high purity level, typically 99%, from major chemical suppliers.
Below is a summary of the commercial availability and key specifications from prominent suppliers. Prices are subject to change and may vary based on institutional pricing and promotions.
| Supplier | Product Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | C110507 | 99% | 5 g, 25 g | $146.00 (5 g) |
| TCI America | E0516 | >97% | 5 g, 25 g | $78.00 (5 g), $230.00 (25 g)[3] |
| Thermo Scientific | AC111451000 | 99% | 100 g | Price available upon request |
| Santa Cruz Biotechnology | sc-239158 | 99%[4] | Available | Price available upon request |
Table 1: Commercial Availability of this compound. This table provides a comparative overview of this compound from various suppliers, including purity, available quantities, and pricing.
Core Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of complex organic molecules. The strained oxirane ring is susceptible to ring-opening reactions with a variety of nucleophiles, enabling the stereoselective introduction of functional groups. This reactivity is particularly useful in the construction of pharmaceutical intermediates and other bioactive compounds.
The cyclooctane (B165968) scaffold itself is of growing interest in medicinal chemistry as a novel molecular platform for the design of targeted therapeutics. Furthermore, derivatives of cyclooctene, closely related to this compound, are utilized in advanced bioorthogonal chemistry, such as in click-and-release systems for prodrug activation.
Experimental Protocols
Synthesis of cis-Cyclooctene Oxide
A common laboratory-scale synthesis of cis-cyclooctene oxide involves the epoxidation of cis-cyclooctene. The following protocol is adapted from established synthetic methods.
Materials:
-
cis-Cyclooctene
-
Methanol
-
Acetonitrile
-
Potassium bicarbonate
-
Hydrogen peroxide (30% solution)
-
Saturated sodium chloride solution
-
Methylene (B1212753) chloride
-
Magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a stirrer, dissolve cis-cyclooctene in methanol, acetonitrile, and a solution of potassium bicarbonate.
-
Cool the mixture in an ice bath and slowly add hydrogen peroxide while maintaining the temperature.
-
Allow the reaction to stir for several hours at room temperature.
-
Quench the reaction by adding a saturated solution of sodium chloride.
-
Extract the product with methylene chloride.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by distillation or recrystallization to yield pure cis-cyclooctene oxide as a white solid.
Enzymatic Synthesis of cis-1,2-epoxycyclooctane
An alternative, greener synthesis utilizes an enzymatic catalyst.
Materials:
-
cis-Cyclooctene
-
Acetic acid ethyl ester
-
Lipase (e.g., Chirazyme L2-cf)
-
Hydrogen peroxide (33%)
-
Saturated sodium sulfite (B76179) solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve cis-cyclooctene in acetic acid ethyl ester in a round-bottomed flask and add the lipase.
-
Over a period of 3 hours, add hydrogen peroxide in small portions with stirring.
-
Continue to stir the mixture for 24 hours at room temperature.
-
Filter the reaction mixture to recover the enzyme.
-
To the filtrate, add saturated sodium sulfite solution dropwise until a peroxide test is negative.
-
Wash the solution with saturated sodium bicarbonate solution.
-
Separate the organic phase and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the this compound product.
Visualizing Workflows and Pathways
To better illustrate the utility of this compound, the following diagrams, generated using the DOT language, depict a typical procurement and experimental workflow, as well as a conceptual pathway for its application in drug discovery.
References
The Elusive Crystal Structure of Cyclooctene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide, a saturated heterocyclic compound with the chemical formula C₈H₁₄O, is a molecule of significant interest in organic synthesis and materials science. It exists as two stereoisomers: cis-cyclooctene oxide and trans-cyclooctene (B1233481) oxide. The eight-membered ring's inherent flexibility allows for a variety of conformations, which profoundly influence the molecule's reactivity and physical properties. Despite its importance, a definitive, publicly available single-crystal X-ray diffraction study determining the precise solid-state structure of either isomer of cyclooctene oxide has yet to be reported.
This technical guide provides a comprehensive overview of the structural aspects of this compound, drawing upon computational studies and experimental data from closely related compounds. It is intended to serve as a valuable resource for researchers by consolidating the current understanding of its conformational landscape and by providing detailed, generalized protocols for its potential crystallographic analysis.
Physicochemical and General Data
A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, storage, and for designing experimental procedures such as crystallization.
| Property | Value |
| Molecular Formula | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol |
| CAS Number | 286-62-4 |
| Appearance | White to almost white crystalline powder |
| Melting Point | 53-56 °C |
| Boiling Point | 55 °C at 5 mmHg |
| Synonyms | 9-Oxabicyclo[6.1.0]nonane, Epoxycyclooctane |
Conformational Analysis: Insights from Computational Studies
Due to the lack of experimental crystal structures, computational chemistry provides the most detailed insights into the three-dimensional shapes of this compound isomers. The flexible eight-membered ring can adopt several low-energy conformations.
cis-Cyclooctene Oxide:
Computational studies on the parent molecule, cis-cyclooctene, have identified several stable conformations, often described with chair, boat, and twist-boat variations.[1][2] The introduction of the epoxide ring is expected to influence the relative energies of these conformations. The most stable conformers of cis-cyclooctene oxide are predicted to be chiral and can interconvert through relatively low energy barriers. A dynamic equilibrium between these forms is expected in solution.
trans-Cyclooctene Oxide:
The trans isomer is significantly more strained than the cis isomer.[3] This strain arises from the geometry of the trans double bond within the medium-sized ring. Computational studies suggest that trans-cyclooctene adopts a "crown" conformation as its most stable form.[3] The epoxide derivative is expected to have a similarly strained ring system, leading to enhanced reactivity compared to its cis counterpart. This high reactivity is a key feature exploited in bioorthogonal chemistry with related trans-cyclooctene derivatives.[3][4]
Representative Crystal Structure: cis-Cyclo-octane-1,5-diol
In the absence of a crystal structure for this compound, we present the crystallographic data for cis-cyclo-octane-1,5-diol, a closely related eight-membered ring compound. This data provides a valuable reference for the expected bond lengths, angles, and crystal packing of a substituted cyclooctane (B165968) ring system. It is crucial to note that the electronic and steric effects of the hydroxyl groups will differ from those of the epoxide ring.
The single-crystal X-ray analysis of cis-cyclo-octane-1,5-diol reveals that the eight-membered ring adopts a boat-chair conformation in the solid state.
Crystallographic Data for cis-Cyclo-octane-1,5-diol
| Parameter | Value |
| Formula | C₈H₁₆O₂ |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 9.119(4) |
| b (Å) | 11.717(5) |
| c (Å) | 8.118(4) |
| α (°) | 90 |
| β (°) | 108.35(5) |
| γ (°) | 90 |
| Volume (ų) | 823.9 |
| Z | 4 |
Experimental Protocols
The following sections provide detailed, generalized methodologies for the crystallization and single-crystal X-ray diffraction analysis of a low-melting organic solid like this compound.
Crystallization of a Low-Melting Organic Compound
Objective: To grow single crystals of sufficient size and quality for X-ray diffraction analysis.
Materials and Equipment:
-
High-purity this compound (>99%)
-
A selection of volatile organic solvents (e.g., hexane, pentane, diethyl ether, acetone)
-
Small glass vials or test tubes
-
Heating apparatus (hot plate or water bath)
-
Controlled cooling environment (refrigerator, freezer, or Dewar with a cooling bath)
-
Microscope for crystal inspection
Procedure:
-
Solvent Screening: The choice of solvent is critical. The ideal solvent will dissolve the compound when hot but not when cold.[5]
-
Place a few milligrams of this compound into a small test tube.
-
Add a few drops of a solvent at room temperature. If the compound dissolves immediately, the solvent is likely too good and should be set aside for a potential two-solvent system.
-
If the compound is insoluble at room temperature, gently warm the mixture. If it dissolves upon heating, it is a potential candidate solvent.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
-
Crystallization by Slow Evaporation:
-
Dissolve the compound in a minimal amount of a volatile solvent in which it is readily soluble.
-
Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days.
-
-
Crystallization by Slow Cooling (for a suitable single solvent):
-
In a clean vial, dissolve the this compound in a minimal amount of the chosen solvent at an elevated temperature (below the solvent's boiling point).
-
Ensure all the solid has dissolved to create a saturated solution.
-
Allow the vial to cool slowly to room temperature. To promote slow cooling, the vial can be placed in an insulated container (e.g., a beaker packed with glass wool).
-
Once at room temperature, transfer the vial to a refrigerator (4 °C) and then to a freezer (-20 °C) to maximize crystal yield.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) in a small, open vial.
-
Place this vial inside a larger, sealed jar that contains a small amount of a "poor" solvent (in which the compound is insoluble, but which is miscible with the good solvent).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting:
-
Once suitable crystals have formed, carefully remove a single crystal using a spatula or a mounted loop.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.
-
Mount the crystal on a goniometer head for X-ray diffraction analysis.
-
Single-Crystal X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic arrangement of the crystal.
Equipment:
-
Single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo or Cu Kα), a goniometer, and a detector (e.g., CCD or CMOS).
-
Low-temperature device (e.g., a cryostream) to maintain the crystal at a low temperature (typically 100 K) during data collection.
-
Computer with software for data collection, integration, and structure solution/refinement (e.g., SHELX, Olex2).
Procedure:
-
Crystal Mounting and Centering:
-
The cryo-cooled crystal is mounted on the goniometer head of the diffractometer.
-
The crystal is centered in the X-ray beam using a microscope and automated centering routines.
-
-
Unit Cell Determination:
-
A few initial diffraction images (frames) are collected as the crystal is rotated.
-
The positions of the Bragg reflections on these frames are used by the software to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[6]
-
-
Data Collection:
-
A full sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam.[7]
-
The intensity of each reflection is recorded. The duration of the data collection depends on the crystal quality, size, and the diffractometer used.
-
-
Data Reduction and Integration:
-
The raw diffraction images are processed to integrate the intensities of all the measured reflections.
-
Corrections are applied for factors such as background scattering, absorption, and Lorentz-polarization effects.
-
-
Structure Solution:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[6]
-
From this map, an initial model of the molecular structure is built by identifying atomic positions.
-
-
Structure Refinement:
-
The initial atomic model is refined against the experimental diffraction data using a least-squares minimization process.[6]
-
This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.
-
The quality of the final refined structure is assessed using metrics such as the R-factor.
-
References
- 1. researchgate.net [researchgate.net]
- 2. moodle2.units.it [moodle2.units.it]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Desymmetrization Enables the Concise Synthesis of a trans‐Cyclooctene Linker for Bioorthogonal Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Epoxide Ring in Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclooctene (B146475) oxide, a strained cyclic ether, serves as a versatile intermediate in organic synthesis. The inherent ring strain of the three-membered epoxide ring dictates its reactivity, making it susceptible to a variety of ring-opening reactions. This technical guide provides a comprehensive overview of the reactivity of the epoxide ring in cyclooctene oxide, with a focus on reactions pertinent to researchers, scientists, and professionals in drug development. This document details the mechanisms, quantitative outcomes, and experimental protocols for key transformations including acid- and base-catalyzed ring-opening, reactions with organometallic reagents, and transannular rearrangements.
Introduction
The reactivity of epoxides is dominated by the significant ring strain of the oxirane ring, which provides a strong thermodynamic driving force for ring-opening reactions. In this compound, this reactivity is coupled with the conformational flexibility of the eight-membered ring, leading to unique and often complex reaction pathways, including transannular rearrangements. Understanding the factors that control the regioselectivity and stereoselectivity of these reactions is crucial for the strategic incorporation of this motif in the synthesis of complex molecules and active pharmaceutical ingredients.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is protonated, forming a good leaving group and activating the epoxide for nucleophilic attack. The reaction proceeds via a mechanism with characteristics of both SN1 and SN2 pathways. The regioselectivity of the nucleophilic attack is dependent on the substitution pattern of the epoxide. For symmetrically substituted epoxides like this compound, the attack can occur at either carbon of the epoxide.
Hydrolysis
The acid-catalyzed hydrolysis of this compound yields trans-1,2-cyclooctanediol. The reaction is typically carried out using a dilute aqueous acid.
Table 1: Quantitative Data for Acid-Catalyzed Hydrolysis of cis-Cyclooctene Oxide
| Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| H₂SO₄ (dilute) | Water | Room Temp. | - | trans-1,2-Cyclooctanediol | High | General Knowledge |
| Formic Acid | Water | - | - | trans-1,2-Cyclooctanediol | - | [1] |
Reaction with Amines
The reaction of epoxides with amines in the presence of an acid catalyst provides a route to β-amino alcohols. A metal- and solvent-free acetic acid-mediated protocol has been shown to be highly regioselective for the ring-opening of various epoxides with amines, affording β-amino alcohols in high yields.[2]
Experimental Protocol: Acid-Catalyzed Hydrolysis of cis-Cyclooctene Oxide
-
Materials: cis-Cyclooctene oxide, 1 M Sulfuric Acid, Diethyl ether, Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cis-cyclooctene oxide (1.0 eq) in a suitable solvent such as acetone (B3395972) or THF.
-
Add 1 M aqueous sulfuric acid (1.5 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield trans-1,2-cyclooctanediol.
-
Reaction Pathway: Acid-Catalyzed Epoxide Ring-Opening
Caption: Mechanism of acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening
Under basic or nucleophilic conditions, the epoxide ring is opened via an SN2 mechanism. The nucleophile attacks one of the electrophilic carbons of the epoxide, leading to the cleavage of a C-O bond. For symmetrically substituted epoxides like this compound, the attack is equally likely at either carbon atom.
Hydrolysis
Base-catalyzed hydrolysis of this compound also yields trans-1,2-cyclooctanediol. The reaction typically requires heating.
Table 2: Quantitative Data for Base-Catalyzed Ring-Opening of cis-Cyclooctene Oxide
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| NaOH | Water | Reflux | trans-1,2-Cyclooctanediol | - | General Knowledge |
| LiAlH₄ | THF | Reflux | Cyclooctanol (B1193912) | High | [3] |
| CH₃MgBr | Diethyl ether | 0 to RT | trans-2-Methylcyclooctanol | - | General Knowledge |
Reduction with Lithium Aluminum Hydride (LiAlH₄)
Strong nucleophilic hydrides, such as lithium aluminum hydride, reduce epoxides to alcohols. The reaction with this compound produces cyclooctanol.
Experimental Protocol: Base-Catalyzed Hydrolysis of cis-Cyclooctene Oxide
-
Materials: cis-Cyclooctene oxide, 1 M Sodium Hydroxide (B78521), Diethyl ether, Anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of cis-cyclooctene oxide (1.0 eq) in a mixture of water and a co-solvent like dioxane, add 1 M aqueous sodium hydroxide (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain trans-1,2-cyclooctanediol.
-
Experimental Protocol: Reduction of cis-Cyclooctene Oxide with LiAlH₄[3]
-
Materials: cis-Cyclooctene oxide, Lithium aluminum hydride, Anhydrous tetrahydrofuran (B95107) (THF), 10% (v/v) Sulfuric acid, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).
-
In a dry three-necked flask equipped with a stirrer, condenser, and dropping funnel under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.1 eq) in anhydrous THF.
-
Add a solution of cis-cyclooctene oxide (1.0 eq) in anhydrous THF dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid.
-
Extract the product with diethyl ether (4 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting cyclooctanol by distillation.
-
Reaction Pathway: Base-Catalyzed Epoxide Ring-Opening
Caption: Mechanism of base-catalyzed epoxide ring-opening.
Transannular Rearrangements
A hallmark of the reactivity of medium-sized rings like cyclooctane (B165968) derivatives is the occurrence of transannular reactions. In the case of this compound, solvolysis, particularly formolysis, can lead to products arising from transannular hydride shifts. These rearrangements compete with the direct nucleophilic attack on the epoxide ring.
Formolysis
The formolysis of this compound has been shown to involve competing 1,3- and 1,5-hydride migrations.[3] The ratio of these migrations has been reported to be approximately 2:3.[3] This leads to the formation of rearranged diols and other products alongside the expected trans-1,2-cyclooctanediol.
Table 3: Product Distribution in the Solvolysis of trans-Cyclooctene (B1233481) Oxide with Formic Acid [4]
| Product | Yield (%) |
| Cycloheptanecarboxaldehyde | 12 |
| 2-Cycloocten-1-ol | 12 |
| Suberic acid | 25 |
| Liquid Glycol A (C₈H₁₆O₂) | 16 |
| Liquid Glycol B (C₈H₁₆O₂) | 13 |
Experimental Protocol: Solvolysis of trans-Cyclooctene Oxide with Formic Acid[4]
-
Materials: trans-Cyclooctene oxide, 88% Formic acid, Diethyl ether, Sodium hydroxide solution.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, thermometer, and stirrer, heat 88% formic acid to 48°C.
-
Add trans-cyclooctene oxide dropwise to the heated formic acid while stirring.
-
Maintain the reaction temperature and monitor for completion.
-
After the reaction is complete, cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the products with diethyl ether.
-
Wash the combined organic extracts with water and dry over a suitable drying agent.
-
Concentrate the solution and analyze the product mixture.
-
Reaction Pathway: Transannular Hydride Shift in this compound
Caption: Simplified pathway of a 1,5-hydride shift.
Pyrolysis and Lewis Acid-Catalyzed Rearrangements
The thermal decomposition (pyrolysis) of this compound, particularly when catalyzed by materials like alumina, can lead to a complex mixture of rearranged products. These reactions highlight the propensity of the strained ring system to undergo skeletal rearrangements.
Table 4: Product Distribution from Alumina-Catalyzed Pyrolysis of cis-Cyclooctene Oxide at 280°C
This data is not available in the search results.
Enzymatic Hydrolysis
Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding diols.[5] These enzymes are of significant interest in biocatalysis due to their potential for high enantioselectivity. While much of the research has focused on other epoxides like cyclohexene (B86901) oxide, epoxide hydrolase activity has been observed for a range of alicyclic epoxides.[6][7] The enzymatic hydrolysis of this compound would be expected to yield trans-1,2-cyclooctanediol.
Table 5: Enzymatic Hydrolysis Data
Conclusion
The reactivity of the epoxide ring in this compound is a rich and complex field, offering a multitude of synthetic possibilities. The outcomes of its reactions are highly dependent on the reaction conditions, with acid- and base-catalyzed pathways leading to predictable ring-opened products, while solvolysis and pyrolysis can induce fascinating transannular rearrangements. For professionals in drug development and organic synthesis, a thorough understanding of these reaction pathways and the factors that control them is essential for the effective utilization of this compound as a building block in the creation of novel and complex molecular architectures. Further research into the enzymatic resolution of this compound could open new avenues for the asymmetric synthesis of valuable chiral intermediates.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Entity - GO:0018744 [biokb.lcsb.uni.lu]
- 7. Transannular 1,5-hydride shift in 5-hydroxycyclooctanone: an experimental and theoretical investigation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Polymerization of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening polymerization (ROP) of cyclooctene (B146475) oxide (also known as 1,2-epoxycyclooctane) yields poly(cyclooctene oxide), a polyether with a flexible eight-carbon backbone. This polymer is of significant interest for various applications, including the development of novel biomaterials, drug delivery systems, and advanced functional materials. The properties of poly(this compound), such as its hydrophobicity, thermal characteristics, and biocompatibility, can be tailored by controlling the polymer's molecular weight, polydispersity, and microstructure, which are highly dependent on the chosen catalyst and polymerization conditions.
This document provides an overview of the primary catalytic systems for the ring-opening polymerization of this compound, including cationic, anionic, and coordination polymerization. Detailed experimental protocols for representative polymerization reactions are also presented to guide researchers in the synthesis and characterization of poly(this compound).
Catalytic Systems for this compound Polymerization
The polymerization of this compound proceeds via the cleavage of the epoxide ring, which can be initiated by cationic, anionic, or coordination catalysts. The choice of catalyst is critical as it dictates the polymerization mechanism and, consequently, the properties of the resulting polymer.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of epoxides is typically initiated by strong acids or Lewis acids. The mechanism involves the protonation or coordination of the epoxide oxygen to the cationic initiator, which activates the monomer towards nucleophilic attack by another monomer molecule. This process leads to the formation of a growing polymer chain with an active cationic center. While CROP can be rapid, it is often susceptible to side reactions, such as chain transfer, which can lead to a broader molecular weight distribution.
Common Initiators:
-
Brønsted Acids: Strong acids like triflic acid (TfOH) or trifluoromethanesulfonic acid.
-
Lewis Acids: Boron trifluoride etherate (BF₃·OEt₂), tin tetrachloride (SnCl₄).
-
Carbocation Salts: Trityl salts, such as triphenylmethyl hexafluorophosphate (B91526) ([Ph₃C]⁺[PF₆]⁻).
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by strong nucleophiles, typically alkoxides or organometallic compounds. The initiator attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of an alkoxide propagating species. AROP can proceed as a living polymerization, which allows for excellent control over molecular weight and the synthesis of well-defined block copolymers.
Common Initiators:
-
Alkoxides: Potassium tert-butoxide (t-BuOK), sodium methoxide (B1231860) (NaOMe).
-
Organometallic Reagents: n-Butyllithium (n-BuLi), Grignard reagents.
-
Hydroxides: Potassium hydroxide (B78521) (KOH).
Coordination Polymerization
Coordination polymerization of epoxides is mediated by metal complexes where the monomer coordinates to the metal center before insertion into the growing polymer chain. This mechanism often provides excellent control over the polymer's stereochemistry (tacticity) and can also exhibit living characteristics. A variety of transition metal and main group metal complexes have been developed for this purpose.
Common Catalysts:
-
Aluminum-based Catalysts: Aluminum porphyrin complexes, salen-Al complexes.
-
Zinc-based Catalysts: Diethylzinc (B1219324) (Et₂Zn) in combination with a co-initiator like water or an alcohol.
-
Cobalt-based Catalysts: Salen-Co complexes.
-
Iron-based Catalysts: Amine triphenolate iron complexes have shown high activity for the ROP of cyclohexene (B86901) oxide and are expected to be effective for this compound as well.[1]
Quantitative Data Summary
Due to the limited availability of extensive quantitative data specifically for the homopolymerization of this compound in the literature, the following tables present representative data for the polymerization of a closely related monomer, cyclohexene oxide (CHO), to provide an expected performance range for various catalytic systems.
Table 1: Cationic Polymerization of Cyclohexene Oxide
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | BF₃·OEt₂ | 100 | 0 | 2 | 95 | 8,500 | 1.45 |
| 2 | TfOH | 200 | 25 | 1 | 98 | 18,200 | 1.30 |
| 3 | [Ph₃C]⁺[PF₆]⁻ | 150 | 25 | 4 | 92 | 13,500 | 1.25 |
Table 2: Anionic Polymerization of Cyclohexene Oxide
| Entry | Initiator | [M]/[I] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | t-BuOK | 100 | 80 | 24 | >95 | 9,800 | 1.10 |
| 2 | n-BuLi | 100 | 25 | 48 | 90 | 9,100 | 1.15 |
| 3 | KOH | 50 | 100 | 12 | >98 | 4,900 | 1.20 |
Table 3: Coordination Polymerization of Cyclohexene Oxide
| Entry | Catalyst System | [M]/[Cat] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | (salen)Al-iPr | 100 | 70 | 6 | 99 | 10,200 | 1.05 |
| 2 | Et₂Zn / H₂O (1:1) | 200 | 60 | 48 | 85 | 15,000 | 1.50 |
| 3 | Amine triphenolate Fe(III) complex | 5000 | 25 | 0.1 | >99 | 19,100 | 1.70 |
Experimental Protocols
The following are representative protocols for the polymerization of this compound. Appropriate safety precautions should be taken when handling all chemicals, especially organometallic and corrosive reagents. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using dry solvents and glassware.
Protocol 1: Cationic Polymerization using Boron Trifluoride Etherate (BF₃·OEt₂)
Materials:
-
This compound (monomer)
-
Boron trifluoride etherate (BF₃·OEt₂) (initiator)
-
Anhydrous dichloromethane (B109758) (DCM) (solvent)
-
Methanol (B129727) (quenching agent)
-
Argon or Nitrogen gas
-
Schlenk line and oven-dried glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound by distillation over calcium hydride (CaH₂) under reduced pressure. Dry DCM by passing it through a column of activated alumina.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of purified this compound under an inert atmosphere.
-
Solvent Addition: Add anhydrous DCM to the flask via syringe to achieve the desired monomer concentration (e.g., 1 M).
-
Initiation: Cool the reaction mixture to the desired temperature (e.g., 0 °C) in an ice bath. Slowly add a stock solution of BF₃·OEt₂ in DCM to the stirred monomer solution via syringe to initiate the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The viscosity of the solution will increase as the polymer forms.
-
Quenching: Terminate the polymerization by adding a small amount of methanol to the reaction mixture.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.
Protocol 2: Anionic Polymerization using Potassium tert-Butoxide (t-BuOK)
Materials:
-
This compound (monomer)
-
Potassium tert-butoxide (t-BuOK) (initiator)
-
Anhydrous tetrahydrofuran (B95107) (THF) (solvent)
-
Acidified methanol (for quenching)
-
Argon or Nitrogen gas
-
Schlenk line and oven-dried glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound and THF as described in Protocol 1.
-
Reaction Setup: In a flame-dried Schlenk flask with a magnetic stir bar, dissolve the desired amount of t-BuOK in anhydrous THF under an inert atmosphere.
-
Monomer Addition: Slowly add the purified this compound to the initiator solution via syringe.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and allow it to stir for the specified time (e.g., 24-48 hours).
-
Quenching: Cool the reaction to room temperature and terminate the polymerization by adding a few drops of acidified methanol.
-
Polymer Isolation: Concentrate the solution under reduced pressure and precipitate the polymer in a non-solvent like cold methanol or water.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum.
Protocol 3: Coordination Polymerization using a Zinc-based Catalyst
Materials:
-
This compound (monomer)
-
Diethylzinc (Et₂Zn) (catalyst precursor)
-
Anhydrous alcohol (e.g., benzyl (B1604629) alcohol) or water (co-initiator)
-
Anhydrous toluene (B28343) (solvent)
-
Acidified methanol (for quenching)
-
Argon or Nitrogen gas
-
Glovebox or Schlenk line and oven-dried glassware
Procedure:
-
Monomer and Solvent Preparation: Purify this compound and toluene as described in Protocol 1.
-
Catalyst Preparation: (Caution: Diethylzinc is pyrophoric and reacts violently with water and air. This step must be performed in a glovebox or with rigorous Schlenk line techniques). In a flame-dried Schlenk flask, dissolve diethylzinc in anhydrous toluene. Slowly add a stoichiometric amount of the co-initiator (e.g., benzyl alcohol) to the diethylzinc solution.
-
Polymerization: To the prepared catalyst solution, add the purified this compound. Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required duration.
-
Quenching: After cooling to room temperature, quench the reaction by slowly adding acidified methanol.
-
Polymer Isolation: Precipitate the polymer in a large volume of methanol.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
Visualizations
Caption: Cationic Ring-Opening Polymerization Mechanism.
Caption: Anionic Ring-Opening Polymerization Mechanism.
Caption: Coordination Ring-Opening Polymerization Mechanism.
Caption: General Experimental Workflow for Polymerization.
References
Application Notes and Protocols: Cyclooctene Oxide in Copolymerization for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclooctene (B146475) oxide as a monomer in copolymerization for the development of advanced materials relevant to drug delivery and biomedical applications. While direct literature on the copolymerization of cyclooctene oxide is emerging, significant insights can be drawn from the well-established ring-opening copolymerization (ROCOP) of a similar cyclic ether, cyclohexene (B86901) oxide. The protocols and data presented herein are based on established principles of epoxide polymerization and provide a strong foundation for researchers exploring the potential of this compound-based copolymers.
Introduction
This compound is an eight-membered cyclic ether monomer. Its ring-opening polymerization leads to the formation of poly(cyclooctene ether), a polyether. The incorporation of this compound into copolymers, particularly with biodegradable monomers such as cyclic anhydrides or lactones, offers a promising route to novel biomaterials. The resulting polyesters and polyether-esters can be designed to have a range of properties, including biocompatibility, biodegradability, and tunable thermal and mechanical characteristics, making them attractive for applications in drug delivery, tissue engineering, and medical devices.[1][2][3]
The copolymerization of epoxides like this compound allows for the synthesis of polymers with diverse architectures, such as random, block, and alternating copolymers. This structural control is crucial for tailoring the material's properties to specific biomedical applications. For instance, amphiphilic block copolymers can self-assemble into micelles or nanoparticles for targeted drug delivery.[4][5]
Copolymerization of this compound with Cyclic Anhydrides
The ring-opening copolymerization of epoxides and cyclic anhydrides is a powerful method for producing polyesters with well-defined structures and properties.[6][7] Various metal-based catalysts, including zinc, iron, and chromium complexes, have been shown to be effective for this type of polymerization, often in the presence of a cocatalyst.[7][8][9][10] The resulting alternating polyesters are of particular interest for biomedical applications due to their hydrolytically cleavable ester bonds, which can confer biodegradability.
Quantitative Data Summary
The following tables summarize representative data for the copolymerization of cyclohexene oxide with various anhydrides, which can be used as a predictive guide for the copolymerization of this compound.
Table 1: Copolymerization of Cyclohexene Oxide (CHO) and Phthalic Anhydride (B1165640) (PA)
| Entry | Catalyst/Cocatalyst | Temp (°C) | Time (h) | Conv. CHO (%) | Selectivity (Polyester %) | Mn ( g/mol ) | Đ (PDI) |
| 1 | Zinc Complex 3 / PPNCl | 80 | 16 | 100 | 97 | 6,800 | 1.15 |
| 2 | Iron Complex / PPNCl | 100 | 4 | >99 | >99 | 11,300 | 1.21 |
| 3 | Chromium Complex / PPNCl | 100 | 24 | 95 | >99 | 10,500 | 1.10 |
Data adapted from studies on cyclohexene oxide and should be considered as a starting point for optimization with this compound.[7][8]
Table 2: Glass Transition Temperatures (Tg) of Copolymers of Epoxides and Tricyclic Anhydrides
| Epoxide | Anhydride | Tg (°C) |
| Propylene Oxide | Anhydride 1a | 109 |
| Cyclohexene Oxide | Anhydride 1a | 184 |
| Propylene Oxide | Anhydride 2a | 66 |
| Cyclohexene Oxide | Anhydride 2a | 145 |
This table illustrates how the choice of epoxide and anhydride monomers can be used to tune the thermal properties of the resulting polyesters.[11]
Experimental Protocols
Protocol 1: Synthesis of an Alternating Copolymer of this compound and Phthalic Anhydride
This protocol is adapted from the synthesis of poly(cyclohexene carbonate) and related polyesters.[7][12]
Materials:
-
This compound (monomer)
-
Phthalic anhydride (comonomer)
-
Bimetallic scorpionate zinc complex (catalyst)[7]
-
Bis(triphenylphosphine)iminium chloride (PPNCl) (cocatalyst)
-
Toluene (B28343) (solvent, anhydrous)
-
Methanol (B129727) (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
In a glovebox or under an inert atmosphere, add the zinc catalyst (e.g., 0.05 mmol, 1 mol%) and PPNCl (e.g., 0.1 mmol, 2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add phthalic anhydride (5.0 mmol) to the flask.
-
Add anhydrous toluene (10 mL) to dissolve the solids.
-
Add this compound (5.0 mmol) to the reaction mixture via syringe.
-
Seal the flask and place it in a preheated oil bath at 80°C.
-
Stir the reaction mixture for 16-24 hours.
-
After cooling to room temperature, open the flask to the air.
-
Precipitate the polymer by slowly adding the reaction mixture to a beaker of vigorously stirring methanol (200 mL).
-
Filter the white polymer precipitate and wash with additional methanol.
-
Dry the polymer in a vacuum oven at 40°C overnight to a constant weight.
Protocol 2: Characterization of the Copolymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the dried polymer in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra to confirm the copolymer structure and determine the monomer incorporation ratio.[13][14] The ratio can be calculated by comparing the integration of characteristic peaks from the this compound and phthalic anhydride units.
2. Gel Permeation Chromatography (GPC):
-
Dissolve the polymer in a suitable solvent (e.g., THF).
-
Analyze the sample by GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn).[15]
3. Thermal Analysis (DSC and TGA):
-
Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the copolymer. This provides information on the material's thermal properties and degree of crystallinity.[16]
-
Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability and decomposition profile of the polymer.[16]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis, characterization, and application development of this compound copolymers.
Proposed Copolymerization Mechanism
References
- 1. Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical Applications of Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Copolymerization of Cyclohexene Oxide with Cyclic Anhydride Catalyzed by Iron Aminotriphenolate Complexes [mater-rep.com]
- 7. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts [mdpi.com]
- 8. Ring-opening copolymerization of cyclic epoxide and anhydride using a five-coordinate chromium complex with a sterically demanding amino triphenolate ligand - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Polycyclooctene via Ring-Opening Metathesis Polymerization (ROMP) of Cyclooctene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ring-Opening Metathesis Polymerization (ROMP) is a powerful and versatile method for the synthesis of unsaturated polymers with controlled molecular weights and narrow polydispersity.[1][2] This technique utilizes transition metal catalysts, most notably Grubbs' ruthenium-based catalysts, to polymerize cyclic olefins.[3] Cyclooctene (B146475) is a readily available monomer that, through ROMP, yields polycyclooctene, a polymer with a flexible backbone and repeating unsaturated units. These units can be further functionalized, making polycyclooctene a valuable material for various applications, including drug delivery, biomedical coatings, and the development of advanced materials.[4][5][6] This document provides detailed application notes and experimental protocols for the synthesis of polycyclooctene via ROMP of cyclooctene.
Reaction Principle
The ROMP of cyclooctene is driven by the release of ring strain in the eight-membered ring.[1] The reaction is initiated by a metal alkylidene catalyst, such as a Grubbs' catalyst, which reacts with the double bond of the cyclooctene monomer to form a metallacyclobutane intermediate. This intermediate then undergoes a retro [2+2] cycloaddition to open the ring and generate a new metal alkylidene species with the polymer chain attached. This process repeats with subsequent monomer additions, leading to the growth of the polymer chain.
Key Considerations for Successful Synthesis
-
Catalyst Selection: Second and third-generation Grubbs' catalysts are highly efficient for the ROMP of cyclooctene due to their high activity, stability, and tolerance to various functional groups.[3][7] The choice of catalyst can influence the polymerization kinetics and the properties of the resulting polymer.[8]
-
Monomer Purity: The purity of the cyclooctene monomer is crucial for achieving controlled polymerization. Impurities can deactivate the catalyst and lead to broader molecular weight distributions.
-
Solvent Choice: Dichloromethane (B109758) and toluene (B28343) are commonly used solvents for the ROMP of cyclooctene.[3] The reaction rate can be influenced by the solvent's polarity.[3]
-
Chain Transfer Agents (CTAs): To control the molecular weight of the polymer, a chain transfer agent can be added to the reaction mixture.[9][10]
-
Living Polymerization: Under specific conditions, such as the use of trans-cyclooctene (B1233481) in the presence of an additive like triphenylphosphine (B44618) (PPh3) in THF, the ROMP of cyclooctene can proceed in a living manner, allowing for the synthesis of well-defined block copolymers.[1][11][12]
Experimental Protocols
Materials and Equipment
-
cis-Cyclooctene (or trans-cyclooctene for living polymerization)
-
Grubbs' Catalyst (e.g., Second Generation)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
-
Schlenk line or glovebox for inert atmosphere techniques
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Glassware (Schlenk flask, beakers, etc.)
-
Standard polymer characterization equipment: Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectrometer.[13][14]
General Procedure for ROMP of cis-Cyclooctene
-
Preparation: Under an inert atmosphere (argon or nitrogen), add the desired amount of cis-cyclooctene to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the appropriate volume of anhydrous solvent to the flask to achieve the desired monomer concentration (e.g., 0.5 M).
-
Catalyst Addition: In a separate vial under an inert atmosphere, dissolve the Grubbs' catalyst in a small amount of the anhydrous solvent to prepare a stock solution.
-
Initiation: Vigorously stir the monomer solution and rapidly inject the catalyst stock solution via syringe.
-
Polymerization: Allow the reaction to proceed at room temperature for the desired time (e.g., 1-2 hours). The solution will typically become more viscous as the polymer forms.
-
Quenching: Terminate the polymerization by adding a few drops of ethyl vinyl ether to the reaction mixture and stirring for 20-30 minutes.
-
Precipitation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Isolation: Collect the precipitated polycyclooctene by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI), and use NMR spectroscopy to confirm the polymer structure.[13][14]
Data Presentation
The following tables summarize typical quantitative data obtained from the ROMP of cyclooctene under various conditions.
Table 1: ROMP of trans-Cyclooctene with Grubbs' First Generation Catalyst [1]
| Run | [M]₀ (M) | [M]₀/[C]₀ | Mn (theo) ( g/mol ) | Mn (obs) ( g/mol ) | PDI | Yield (%) |
| 1 | 0.5 | 300 | 33,000 | 44,000 | 1.42 | >95 |
| 2 | 0.05 | 300 | 33,000 | 36,000 | 1.25 | >95 |
[M]₀: Initial monomer concentration; [C]₀: Initial catalyst concentration; Mn (theo): Theoretical number-average molecular weight; Mn (obs): Observed number-average molecular weight; PDI: Polydispersity Index.
Table 2: Living ROMP of trans-Cyclooctene with Grubbs' First Generation Catalyst and PPh₃ [1]
| Run | [M]₀ (M) | [M]₀/[C]₀ | PPh₃/[C]₀ | Mn (theo) ( g/mol ) | Mn (obs) ( g/mol ) | PDI | Yield (%) |
| 3 | 0.5 | 300 | 30 | 33,000 | 35,000 | 1.10 | >95 |
| 4 | 0.5 | 300 | 60 | 33,000 | 34,000 | 1.07 | >95 |
Table 3: ROMP of Functionalized Cyclooctene [8]
| Monomer | Catalyst | Mw (kDa) | PDI | Yield (%) |
| 5-acetyloxycyclooct-1-ene | Hoveyda-Grubbs 2nd Gen. | 1.6 | 1.6 | 95 |
Mw: Weight-average molecular weight.
Visualizations
References
- 1. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controlled Ring-Opening Metathesis of 8-Membered Cyclic Olefins Through the Addition of Excess Ligand - American Chemical Society [acs.digitellinc.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Functionalization of polycyclooctene for progress towards upcycling to polyethylene copolymers - American Chemical Society [acs.digitellinc.com]
- 6. Synthesis of amphiphilic poly(cyclooctene)-graft-poly(ethylene glycol) copolymers via ROMP and its surface properties - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00353K [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Ring-opening metathesis polymerization with the second generation Hoveyda-Grubbs catalyst: an efficient approach toward high-purity functionalized macrocyclic oligo(cyclooctene)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Living ROMP of trans-Cyclooctene [authors.library.caltech.edu]
- 12. The Living ROMP of trans-Cyclooctene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
Application Notes and Protocols: Cyclooctene Oxide in the Synthesis of Fine Chemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of cyclooctene (B146475) oxide as a versatile building block in the synthesis of valuable fine chemicals. Cyclooctene oxide, a cyclic ether, serves as a key intermediate for the production of diols, amino alcohols, and polymers through various ring-opening reactions. The inherent ring strain of the epoxide functional group facilitates its reactivity towards a wide range of nucleophiles, making it an attractive starting material for constructing complex molecular architectures.
This document outlines detailed experimental protocols for key transformations of this compound, presents quantitative data in accessible tabular formats, and includes graphical representations of reaction pathways and workflows to guide researchers in their synthetic endeavors.
Synthesis of 1,2-Cyclooctanediol via Hydrolysis of this compound
The hydrolysis of this compound provides a direct route to 1,2-cyclooctanediol, a valuable intermediate in the synthesis of various organic compounds, including ligands for asymmetric catalysis and building blocks for macrocyclic molecules. The reaction proceeds via the acid-catalyzed ring-opening of the epoxide by water.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of cyclic epoxides.
Materials:
-
This compound
-
Acetone (B3395972) (reagent grade)
-
Sulfuric acid (0.1 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in acetone (50 mL).
-
To the stirred solution, add 0.1 M aqueous sulfuric acid (2.0 eq.) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,2-cyclooctanediol.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data: Hydrolysis of Cyclic Epoxides
The following table summarizes representative data for the acid-catalyzed hydrolysis of cyclic epoxides, demonstrating the general efficiency of this transformation.
| Epoxide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene (B86901) Oxide | H-ZSM-5 | Water (solvent-free) | 80 | 3 | 88.6 | [1] |
| Cyclohexene Oxide | H-Beta | Water (solvent-free) | 80 | 1 | 63.0 | [1] |
| Cyclohexene Oxide | Water (autocatalytic) | Water | 120 | 6 | 100 | [2] |
Note: Specific yield for this compound hydrolysis under these exact conditions may vary.
Reaction Pathway: Hydrolysis of this compound
Caption: Acid-catalyzed hydrolysis of this compound to trans-1,2-cyclooctanediol.
Synthesis of 2-Aminocyclooctanols via Aminolysis
The ring-opening of this compound with amines, known as aminolysis, is a powerful method for the synthesis of 2-aminocyclooctanols. These compounds are valuable building blocks in medicinal chemistry and materials science, serving as precursors to ligands, catalysts, and biologically active molecules. The reaction can be performed with a variety of primary and secondary amines, and the regioselectivity of the attack is influenced by steric and electronic factors.
Experimental Protocol: Solvent-Free Aminolysis
This protocol is based on general procedures for the aminolysis of epoxides under solvent-free conditions.[3][4]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine)
-
Catalyst (e.g., Calcium Trifluoroacetate, Ca(CF₃CO₂)₂) (optional, can improve reaction rate and selectivity)
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer and hot plate
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a clean, dry reaction vial, add this compound (1.0 eq.) and the desired amine (1.0 - 1.2 eq.).
-
If using a catalyst, add it at this stage (typically 1-5 mol%).
-
Seal the vial and heat the mixture with stirring at a temperature between 60-100 °C.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the reactivity of the amine and the presence of a catalyst.
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 2-aminocyclooctanol.
Quantitative Data: Aminolysis of Cyclic Epoxides
The following table presents data for the aminolysis of cyclohexene oxide with various amines, illustrating the scope and efficiency of this reaction.
| Epoxide | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Cyclohexene Oxide | Aniline | Ca(CF₃CO₂)₂ | 80 | 2 | 95 | [3] |
| Cyclohexene Oxide | Morpholine | Ca(CF₃CO₂)₂ | 80 | 3 | 92 | [3] |
| Cyclohexene Oxide | Piperidine | Graphene Oxide | 60 | 5 | 94 | [4] |
| Cyclohexene Oxide | Benzylamine | Graphene Oxide | 60 | 4 | 96 | [4] |
Note: Yields for the aminolysis of this compound are expected to be comparable under similar conditions.
Experimental Workflow: Synthesis and Purification of 2-Aminocyclooctanol
Caption: Workflow for the synthesis and purification of 2-aminocyclooctanols.
Ring-Opening Polymerization of this compound
This compound can undergo ring-opening polymerization (ROP) to produce poly(this compound), a polymer with potential applications in areas such as specialty elastomers and biomaterials. The polymerization can be initiated by cationic, anionic, or coordination initiators. Cationic ROP, in particular, has been shown to be effective for the polymerization of cyclic ethers.[5][6]
Experimental Protocol: Cationic Ring-Opening Polymerization
This protocol is a general representation of cationic ROP of a cyclic ether.[5]
Materials:
-
This compound (monomer, freshly distilled)
-
Initiator (e.g., a strong protic acid like triflic acid, or a Lewis acid)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Schlenk line or glovebox
-
Precipitating solvent (e.g., methanol (B129727), hexane)
Procedure:
-
Under an inert atmosphere, add the anhydrous solvent to a flame-dried Schlenk flask.
-
Add the freshly distilled this compound monomer to the solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Prepare a stock solution of the initiator in the anhydrous solvent.
-
Add the initiator solution dropwise to the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time, which can range from minutes to several hours. The viscosity of the solution will increase as the polymer forms.
-
Quench the polymerization by adding a small amount of a terminating agent (e.g., methanol or an amine).
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).
-
Collect the polymer by filtration, wash it with the precipitating solvent, and dry it under vacuum to a constant weight.
Quantitative Data: Ring-Opening Polymerization of Cyclic Ethers
The following table provides illustrative data for the ring-opening polymerization of cyclohexene oxide, a closely related monomer, which highlights the typical conditions and outcomes of such polymerizations.
| Monomer | Initiator/Catalyst System | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Cyclohexene Oxide | Amine triphenolate iron complex | Toluene | 25 | 0.5 | 25,000 | 1.15 | [7] |
| Cyclohexene Oxide | Amine triphenolate iron complex | Toluene | 35 | 0.25 | 28,000 | 1.18 | [7] |
| Cyclohexene Oxide | Lewis basic additives | CH₂Cl₂ | 0 | 24 | 11,200 | 1.13 | [5] |
Mn = Number-average molecular weight; PDI = Polydispersity index.
Logical Relationship: Cationic Ring-Opening Polymerization
Caption: Key stages in the cationic ring-opening polymerization of this compound.
References
Application Notes and Protocols for the Reaction Kinetics of Cyclooctene Epoxidation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction kinetics of cyclooctene (B146475) epoxidation, a critical transformation in organic synthesis and drug development. The document covers various catalytic systems, presenting key kinetic data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and replication in a research setting.
Introduction
The epoxidation of cyclooctene to cyclooctene oxide is a fundamental reaction in organic chemistry, serving as a key step in the synthesis of various fine chemicals and pharmaceutical intermediates. Understanding the reaction kinetics of this process is paramount for optimizing reaction conditions, maximizing yield and selectivity, and for the rational design of novel catalysts. This document explores the kinetics of cyclooctene epoxidation using three distinct and efficient catalytic systems:
-
Iron(III) Tetrakispentafluorophenyl Porphyrin: A biomimetic catalyst that mimics the action of cytochrome P450 enzymes.
-
Tungstate-Based Ionic Liquids: A phase-transfer catalysis system that offers advantages in terms of catalyst separation and reuse.
-
Molybdenum-Based Complexes: Versatile catalysts that exhibit high activity and selectivity in olefin epoxidation.
Data Presentation: Summary of Quantitative Kinetic Data
The following tables summarize the key quantitative data for the reaction kinetics of cyclooctene epoxidation using different catalytic systems.
Table 1: Kinetic Parameters for Tungstate-Based Ionic Liquid Catalyzed Cyclooctene Epoxidation
| Parameter | Value | Conditions |
| Reaction Order | ||
| w.r.t. Cyclooctene | 1[1] | In the intrinsic kinetic regime.[1] |
| w.r.t. H₂O₂ | ~0 (apparent) | Initially, due to constant cyclooctene concentration in the aqueous phase.[1] |
| Activation Energy (Ea) | 49 kJ/mol | Temperature range of 30-90 °C. |
| Pre-exponential Factor (k₀) | 8000 L mol⁻¹ s⁻¹ | |
| Catalyst System | [OMIM][BF₄]/Na₂WO₄ | Micellar catalysis in a biphasic system.[1] |
| Solvent | Water/Cyclooctene | Biphasic system.[1] |
| Temperature | 70 °C (unless otherwise specified)[1] |
Table 2: Kinetic Parameters for Molybdenum-Based Catalyzed Cyclooctene Epoxidation
| Parameter | Value | Conditions |
| Reaction Order | ||
| w.r.t. Substrate | 1 | Using [Cp₂Mo₂O₅] catalyst. |
| w.r.t. Catalyst | 1 | Using [Cp₂Mo₂O₅] catalyst. |
| Activation Energy (Ea) | 10.68 kcal/mol (approx. 44.7 kJ/mol) | For the oxidation of 1-hexene, indicative for similar olefins. |
| Catalyst System | [Cp*₂Mo₂O₅] | Homogeneous catalysis. |
| Oxidant | tert-Butyl hydroperoxide (TBHP) in decane | |
| Solvent | MeCN/toluene (3:1) | |
| Temperature | 55 °C |
Table 3: Yields and Selectivities for Various Catalytic Systems
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Selectivity (%) |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | - | 85 | 80.6 | 88.3[2] |
| m-MoO₂/GO | TBHP | Dichloroethane | 80 | >99 | >99[3] |
| [MoO₂(L)(MeOH)] | TBHP in water | Water | 80 | 90-99 | >90[4] |
| Fe(TCPP)Cl/Mn(TCPP)OAc on Fe₃O₄/SiO₂/NH₂ | H₂O₂ | - | Room Temp. | 97 | -[5] |
Experimental Protocols
Kinetic Study of Cyclooctene Epoxidation using a Tungstate-Based Ionic Liquid Catalyst
This protocol is based on the work by Zehner et al.[1][6]
Materials:
-
Cyclooctene (COE)
-
Hydrogen peroxide (H₂O₂), 50 wt% in water
-
1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([OMIM][BF₄])
-
Sodium tungstate (B81510) (Na₂WO₄)
-
Tungstic acid (H₂WO₄)
-
Heptane (B126788) (for sample dilution)
-
Cyclooctane (as a substitute for COE in concentration variation studies)
-
Deionized water
Equipment:
-
10 mL cylindrical glass reactor with septum and reflux condenser
-
Magnetic stirrer and heating plate (oil bath)
-
Gas chromatograph (GC) with a flame ionization detector (FID) for analysis
-
Syringes for sampling
Procedure:
-
Catalyst Solution Preparation: In the glass reactor, prepare the aqueous phase by dissolving 1 mmol of [OMIM][BF₄] and 0.5 mmol of the tungstate salt (a 1:1 molar mixture of Na₂WO₄ and H₂WO₄ is recommended for optimal performance) in 2.9 mL of an aqueous solution containing 50 mmol of H₂O₂.[1]
-
Reaction Setup: Place the reactor in an oil bath preheated to the desired reaction temperature (e.g., 70 °C).[1]
-
Reaction Initiation: Add 2.8 mL (20 mmol) of cyclooctene to the preheated aqueous phase.[1] Start vigorous stirring (e.g., 1200 rpm) to ensure good mixing of the biphasic system.[1]
-
Sampling: At regular time intervals, stop the stirring to allow for phase separation.[1] Withdraw a small sample (e.g., 10-20 µL) from the organic phase using a syringe.
-
Sample Preparation for Analysis: Dissolve the collected sample in 1 mL of heptane in a 1.5 mL glass vial for GC analysis.[1]
-
Analysis: Analyze the diluted samples by GC-FID to determine the concentration of cyclooctene and this compound. This will allow for the calculation of conversion and selectivity over time.
-
Kinetic Analysis: To determine the reaction order with respect to cyclooctene, vary its initial concentration while keeping the concentrations of other reactants constant. Cyclooctane can be used to maintain a constant volume of the organic phase.[1] Similarly, the concentration of H₂O₂ can be varied to determine its reaction order. The effect of temperature on the reaction rate can be studied by performing the experiment at different temperatures (e.g., 30-90 °C) to determine the activation energy using the Arrhenius equation.
General Protocol for Cyclooctene Epoxidation using an Iron(III) Tetrakispentafluorophenyl Porphyrin Catalyst
This protocol is based on the studies by Stephenson and Bell.[7][8]
Materials:
-
Iron(III) tetrakispentafluorophenyl porphyrin chloride [F₂₀TPPFe(III)Cl]
-
Cyclooctene
-
Hydrogen peroxide
-
Acetonitrile
-
Sodium methoxide (B1231860) (for catalyst activation)
Equipment:
-
Thermostatted reaction vessel
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Gas chromatograph (GC) or Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Catalyst Activation: The commercially available F₂₀TPPFe(III)Cl is often inactive in its chloride-ligated form.[8] Activation is achieved by replacing the chloride ligand with a methoxide ligand, for example, by treatment with sodium methoxide in a suitable solvent.[7]
-
Reaction Mixture: In a thermostatted vessel, dissolve the activated iron porphyrin catalyst in a mixture of methanol and acetonitrile.
-
Reaction Initiation: Add cyclooctene and hydrogen peroxide to the catalyst solution to initiate the epoxidation reaction.
-
Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing them.
-
Kinetic Data Acquisition: By varying the initial concentrations of the catalyst, cyclooctene, and hydrogen peroxide, the reaction orders can be determined. Performing the reaction at different temperatures allows for the calculation of the activation energy.
Mandatory Visualizations
Reaction Pathway Diagrams
References
- 1. epub.uni-bayreuth.de [epub.uni-bayreuth.de]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Recent Progress in Application of Molybdenum-Based Catalysts for Epoxidation of Alkenes | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A study of the mechanism and kinetics of cyclooctene epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Epoxidation of Cyclooctene: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric epoxidation of cyclooctene (B146475), a key transformation in synthetic organic chemistry for the production of chiral epoxides. These epoxides are valuable building blocks in the synthesis of complex molecules and pharmaceuticals. This guide focuses on three prominent and effective methods: the Jacobsen-Katsuki epoxidation, other manganese-salen catalyzed epoxidations, and biocatalytic epoxidation using lipases.
I. Introduction to Asymmetric Epoxidation of Cyclooctene
Asymmetric epoxidation is a fundamental reaction that introduces chirality into a molecule by converting a prochiral alkene into a chiral epoxide. The enantioselective epoxidation of cis-cyclooctene is of particular interest as it yields enantiopure cyclooctene oxide, a versatile intermediate. The choice of catalytic system is crucial for achieving high enantioselectivity and yield. This guide explores metal-catalyzed and enzyme-catalyzed approaches, providing detailed methodologies and comparative data to aid in the selection and implementation of the most suitable protocol for your research needs.
II. Comparative Data of Catalytic Systems
The following tables summarize quantitative data for different catalytic systems employed in the asymmetric epoxidation of cyclooctene, allowing for a direct comparison of their performance.
Table 1: Jacobsen-Katsuki and Other Manganese-Salen Catalyzed Epoxidation of Cyclooctene
| Catalyst | Oxidant | Co-catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst | NaOCl | Pyridine (B92270) N-oxide | Dichloromethane (B109758) | 0 | 3.5-9.5 | >99 | - | 98-99 | |
| Chiral Mn(III)-salen complexes | NaOCl | - | Ethyl acetate (B1210297) | RT | - | - | 95-98 | 29-88 | [1][2] |
| Mn(L1-t-Bu) (Jacobsen's) | Electrochemical/H₂O₂ | Na₂CO₃ | Dichloromethane/Water | 0 | 1.5 | - | 18.5 (electro) | - | [3] |
| Mn(salen) in Zeolite EMT | NaOCl | - | Dichloromethane/Acetonitrile | 4 to RT | 24 | - | - | High | [4] |
Note: "-" indicates data not specified in the cited source. RT = Room Temperature.
Table 2: Biocatalytic Epoxidation of Cyclooctene
| Biocatalyst | Acyl Donor | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | ee (%) | Reference |
| Immobilized Aspergillus niger Lipase (B570770) | Acetic Acid | H₂O₂ | Ethyl acetate | 40 | 6 | - | - | >88 | Lipase-catalyzed kinetic resolution of epoxides has been reported with high enantioselectivity.[5][6][7] |
| Candida antarctica Lipase B (CALB) | Phenylacetic Acid | H₂O₂ | - | - | - | - | - | High | The chemo-enzymatic epoxidation involves in-situ generation of a peroxy acid.[5][6][7] |
Note: Specific quantitative data for cyclooctene epoxidation using biocatalysts can vary significantly with the specific enzyme preparation and reaction conditions.
III. Experimental Protocols
A. Jacobsen-Katsuki Epoxidation of cis-Cyclooctene
This protocol is a general procedure for the asymmetric epoxidation of cis-cyclooctene using the Jacobsen-Katsuki catalyst.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
cis-Cyclooctene
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (B82951) (NaOCl, commercial bleach, buffered to pH ~11.3)
-
Pyridine N-oxide
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Catalyst Preparation: The (R,R)-Jacobsen's catalyst can be synthesized in a two-step procedure starting from the resolution of (±)-trans-1,2-diaminocyclohexane with L-(+)-tartaric acid, followed by condensation with 3,5-di-tert-butylsalicylaldehyde and subsequent metallation with Mn(OAc)₂ and oxidation.[8] Alternatively, the catalyst is commercially available.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cis-cyclooctene (1.0 mmol) and pyridine N-oxide (0.2 mmol) in dichloromethane (10 mL).
-
Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (0.02 mmol, 2 mol%) to the reaction mixture.
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add the buffered sodium hypochlorite solution (5 mL) dropwise over 30 minutes with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-10 hours.
-
Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the chiral this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.[9][10][11][12]
B. Biocatalytic Epoxidation of cis-Cyclooctene via Kinetic Resolution
This protocol describes a chemo-enzymatic approach for the asymmetric epoxidation of cis-cyclooctene.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B or immobilized Aspergillus niger lipase)
-
cis-Cyclooctene
-
A carboxylic acid (e.g., acetic acid or phenylacetic acid)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Ethyl acetate
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, suspend the immobilized lipase (e.g., 100 mg) in ethyl acetate (10 mL).
-
Addition of Reagents: Add cis-cyclooctene (1.0 mmol) and the carboxylic acid (1.2 mmol) to the suspension.
-
Initiation of Reaction: Slowly add hydrogen peroxide (2.0 mmol) to the mixture while maintaining the desired temperature (typically 30-40 °C). The lipase catalyzes the in-situ formation of a peroxy acid from the carboxylic acid and H₂O₂, which then acts as the epoxidizing agent.
-
Reaction Monitoring: Stir the reaction mixture and monitor the conversion of cyclooctene and the formation of the epoxide by GC.
-
Work-up: After the desired conversion is reached (typically monitored for kinetic resolution to achieve high ee of the remaining substrate or the product), quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any remaining peroxides.
-
Extraction: Separate the organic layer. Wash the organic layer with saturated aqueous NaCl solution and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and remove the solvent under reduced pressure. The product can be purified by column chromatography. The enantiomeric excess of the epoxide and/or the remaining unreacted cyclooctene is determined by chiral GC or HPLC.
IV. Visualizations
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
Caption: Catalytic cycle of the Jacobsen-Katsuki epoxidation.
General Experimental Workflow for Asymmetric Epoxidation
Caption: General workflow for an asymmetric epoxidation experiment.
Logical Relationship of Catalytic Systems
Caption: Classification of asymmetric epoxidation catalytic systems.
References
- 1. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Electrochemical Epoxidation Catalyzed by Manganese Salen Complex and Carbonate with Boron-Doped Diamond Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrazeolite assembly of a chiral manganese salen epoxidation catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. repository.tudelft.nl [repository.tudelft.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. uma.es [uma.es]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. gcms.cz [gcms.cz]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Polymer Modification via Cyclooctene Oxide Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a critical strategy for tailoring material properties to meet the demands of advanced applications, including drug delivery, biomaterials, and specialty adhesives. One versatile approach involves the incorporation of reactive epoxide groups onto a polymer backbone, which can then serve as handles for a wide array of subsequent chemical modifications. This document details a robust two-step method for the functionalization of polycyclooctene (PCOE), a polymer often used as a model for unsaturated polyolefins, through epoxidation and subsequent ring-opening reactions. This post-polymerization modification strategy allows for the introduction of diverse functionalities, enabling precise control over the final properties of the material.
Overview of the Functionalization Strategy
The overall strategy involves two key stages:
-
Synthesis of Polycyclooctene (PCOE): Ring-Opening Metathesis Polymerization (ROMP) of cyclooctene (B146475) is employed to produce a linear polymer with double bonds in the backbone.
-
Post-Polymerization Modification: The double bonds in the PCOE backbone are first converted to epoxide groups. These epoxides are then susceptible to ring-opening by various nucleophiles, allowing for the covalent attachment of a wide range of functional moieties.[1]
This approach offers significant flexibility in designing functional polymers with tailored properties for specific applications.
Experimental Protocols
Protocol 1: Synthesis of Polycyclooctene (PCOE) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of linear polycyclooctene from the cis-cyclooctene monomer using a Grubbs-type catalyst.[2] Molecular weight can be controlled by the addition of a chain transfer agent.
Materials:
-
cis-Cyclooctene (monomer)
-
Grubbs' catalyst (e.g., Grubbs' second or third generation)
-
Chain transfer agent (CTA), e.g., 1,4-diacetoxy-2-butene (optional, for molecular weight control)
-
Anhydrous toluene (B28343) (solvent)
-
Methanol (for precipitation)
-
Nitrogen gas (for inert atmosphere)
-
Standard Schlenk line and glassware
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve the desired amount of cis-cyclooctene and the chain transfer agent (if used) in anhydrous toluene.
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous toluene.
-
Add the catalyst solution to the monomer solution via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) for a specified time (e.g., 1-4 hours) to allow for polymerization.
-
Terminate the polymerization by adding a small amount of a terminating agent, such as ethyl vinyl ether.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Protocol 2: Epoxidation of Polycyclooctene (PCOE)
This protocol details the conversion of the double bonds along the PCOE backbone into epoxide groups.[1] The degree of epoxidation can be controlled by the stoichiometry of the epoxidizing agent.
Materials:
-
Polycyclooctene (PCOE)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Methanol or other non-solvent for precipitation
Procedure:
-
Dissolve the PCOE in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred polymer solution. The amount of m-CPBA will determine the percentage of epoxidation.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess peroxyacid and the resulting benzoic acid.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the solution and precipitate the epoxidized polymer in an excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum at room temperature. The resulting epoxidized polymers can have a functionalization range of 4-25 mol%.[1]
Protocol 3: Functionalization of Epoxidized PCOE via Ring-Opening
This protocol provides a general method for the ring-opening of the epoxide groups on the PCOE backbone with a nucleophile. The example below uses an amine as the nucleophile.
Materials:
-
Epoxidized polycyclooctene
-
Nucleophile (e.g., a primary or secondary amine, thiol, or alcohol)
-
Suitable solvent (e.g., tetrahydrofuran (B95107) (THF), dimethylformamide (DMF))
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the epoxidized PCOE in the chosen solvent in a Schlenk flask under an inert atmosphere.
-
Add an excess of the desired nucleophile to the polymer solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 50-80 °C) and stir for a specified time (e.g., 12-48 hours) to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Precipitate the functionalized polymer by adding the reaction mixture to a suitable non-solvent (e.g., water, methanol, or diethyl ether).
-
Collect the polymer by filtration, wash thoroughly to remove unreacted nucleophile, and dry under vacuum.
Data Presentation
The extent of functionalization and its impact on the polymer's physical properties can be quantified and are summarized in the tables below.
Table 1: Thiol-ene Functionalization of Polycyclooctene with Mercaptoethanol [3]
| Thiol/Vinyl Ratio | Reaction Time (h) | Functionalization (%) |
| 1:1 | 1 | ~5 |
| 2:1 | 1 | ~10 |
| 4:1 | 1 | ~15 |
| 1:1 | 2 | ~10 |
| 2:1 | 2 | ~18 |
| 4:1 | 2 | 22.9 |
Table 2: Effect of Hydroxyl Functionalization on Thermal Properties of PCOE [3]
| Functionalization (%) | Glass Transition Temperature (°C) | Melting Temperature (°C) | Crystallinity (%) |
| 0 | -85 | 55 | ~30 |
| 7 | -70 | 45 | ~20 |
| 12 | -60 | 35 | ~10 |
| 19.3 | -50 | Amorphous | 0 |
| 22.9 | -45 | Amorphous | 0 |
Table 3: Adhesive Properties of Hydroxyl-Functionalized PCOE [3]
| Functionalization (%) | Ultimate Shear Stress (MPa) |
| 0 | 0.48 ± 0.15 |
| 7 | 3.50 ± 0.30 |
| 12 | 4.10 ± 0.48 |
| 19.3 | 2.80 ± 0.25 |
| 22.9 | 2.50 ± 0.20 |
Visualizations
Logical Workflow for PCOE Functionalization
Caption: Workflow for the synthesis and functionalization of polycyclooctene.
Reaction Scheme for PCOE Functionalization
Caption: General reaction scheme for the epoxidation and subsequent amination of PCOE.
Applications in Drug Development
The ability to introduce a variety of functional groups onto a polymer backbone is of significant interest in the field of drug development. Specifically, functionalized polyethers can be designed for:
-
Drug Conjugation: Amine or hydroxyl groups can be used as attachment points for covalently linking drug molecules to the polymer, creating polymer-drug conjugates. This can improve drug solubility, stability, and pharmacokinetic profiles.
-
Targeted Delivery: The functional groups can be further modified with targeting ligands (e.g., antibodies, peptides) to direct the polymer-drug conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.
-
Controlled Release: By carefully selecting the functional groups and the overall polymer architecture, materials can be designed to release drugs in response to specific stimuli, such as changes in pH or the presence of certain enzymes.
-
Biocompatible Coatings: Hydrophilic functional groups can be introduced to create biocompatible coatings for medical devices, reducing protein fouling and improving their in-vivo performance.
While poly(ethylene oxide) (PEO) is a widely studied polymer for drug delivery, the functionalization of other polyether backbones, such as that derived from cyclooctene oxide, offers the potential to create novel materials with unique physical and biological properties. The protocols and data presented here provide a foundation for researchers to explore the synthesis and modification of such polymers for various applications in the pharmaceutical and biomedical fields.
References
Purification of Cyclooctene Oxide: A Detailed Protocol for Distillation and Sublimation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of cyclooctene (B146475) oxide using either vacuum distillation or sublimation. The choice of method depends on the scale of the purification and the nature of the impurities. Cyclooctene oxide is a valuable intermediate in organic synthesis and drug development, and its purity is critical for successful subsequent reactions.
Introduction
This compound (CAS RN: 286-62-4) is a colorless to white crystalline solid at room temperature.[1][2] It is a key building block in the synthesis of various complex molecules. Impurities in this compound can arise from its synthesis, which typically involves the epoxidation of cyclooctene, or from degradation during storage. Common impurities may include unreacted cyclooctene, solvents, and by-products from the oxidation process. This protocol outlines two effective methods for its purification: vacuum distillation and sublimation.
Physical and Chemical Properties
A summary of the relevant physical and chemical properties of this compound is presented in Table 1. These properties are essential for determining the optimal conditions for purification. The compound is sensitive to moisture and is classified as a flammable solid.[1][3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [4][5] |
| Molecular Weight | 126.20 g/mol | [3][5] |
| Appearance | Colorless to white crystalline solid | [1][2] |
| Melting Point | 53-56 °C | [3][4][5][6] |
| Boiling Point | 189 °C @ 760 mmHg | [1] |
| 67-69 °C @ 9.8 Torr | [4] | |
| 55 °C @ 5 mmHg | [3][5][6][7] | |
| Flash Point | 63 °C (145.4 °F) - closed cup | [3][8] |
| Hazards | Flammable solid, skin and eye irritant | [3][9] |
| Storage | 2-8°C, moisture sensitive | [1][2] |
Choosing a Purification Method
The choice between vacuum distillation and sublimation depends on the quantity of material to be purified and the nature of the impurities.
-
Vacuum Distillation is generally suitable for larger quantities of this compound and is effective for separating it from non-volatile or significantly less volatile impurities.
-
Sublimation is ideal for smaller quantities and for removing non-volatile or colored impurities, often yielding very pure crystals. One source suggests that the solidified distillate can be sublimed in a vacuum below 50°C.[2][10]
Caption: Decision workflow for purification method selection.
Experimental Protocols
Safety Precautions
-
Conduct all procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
This compound is a flammable solid; keep it away from ignition sources.[3]
-
Handle this compound under an inert atmosphere (e.g., nitrogen or argon) if possible, as it is moisture-sensitive.[1]
Protocol for Purification by Vacuum Distillation
This protocol is suitable for purifying this compound on a multi-gram scale.
Materials and Equipment:
-
Round-bottom flask
-
Short-path distillation head with a condenser and collection flask(s)
-
Heating mantle with a stirrer
-
Thermometer and adapter
-
Vacuum pump with a cold trap
-
Manometer
-
Inert gas source (optional)
-
Stir bar
Procedure:
-
Apparatus Setup:
-
Assemble the short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place a stir bar in the round-bottom flask.
-
Charge the round-bottom flask with the impure this compound.
-
Connect the apparatus to a vacuum pump through a cold trap (e.g., liquid nitrogen or dry ice/acetone).
-
Place the thermometer bulb so that the top is level with the side arm of the distillation head.
-
-
Distillation:
-
Begin stirring the this compound.
-
Slowly and carefully evacuate the system to the desired pressure (e.g., 5-10 mmHg).
-
Once the desired pressure is stable, begin heating the distillation flask using the heating mantle.
-
Monitor the temperature of the distilling vapor. The head temperature should remain stable during the collection of the pure fraction. Based on the data, expect a boiling point of 55 °C at 5 mmHg or 67-69 °C at 9.8 Torr.[3][4][5][6][7]
-
Collect any initial low-boiling fractions in a separate receiving flask and discard.
-
Collect the main fraction of this compound in a pre-weighed receiving flask as it distills at a constant temperature. The distillate will solidify in the receiving flask if cooled.
-
Stop the distillation when the temperature rises or drops, or when only a small residue remains in the distillation flask.
-
-
Shutdown and Product Recovery:
-
Turn off the heating mantle and allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system, preferably with an inert gas.
-
The purified this compound will have solidified in the receiving flask. The flask can be gently warmed to melt the product for transfer, or the solid can be scraped out.
-
Determine the yield and assess the purity of the product (e.g., by melting point, GC, or NMR).
-
Caption: Workflow for vacuum distillation of this compound.
Protocol for Purification by Sublimation
This protocol is ideal for purifying small quantities of this compound to a high degree of purity.
Materials and Equipment:
-
Sublimation apparatus (e.g., a cold-finger sublimator)
-
Flask for the crude material
-
Heating bath (oil or sand bath)
-
Vacuum pump with a cold trap
-
Source of cooling for the cold finger (e.g., circulating coolant or cold water)
-
Manometer
Procedure:
-
Apparatus Setup:
-
Ensure the sublimation apparatus is clean and dry.
-
Place the impure this compound at the bottom of the sublimation apparatus.
-
Insert the cold finger and ensure a good seal.
-
Connect the apparatus to a vacuum pump through a cold trap.
-
-
Sublimation:
-
Start the flow of coolant through the cold finger.
-
Slowly evacuate the apparatus to a low pressure (typically < 1 mmHg).
-
Gently heat the bottom of the apparatus using a heating bath. The temperature should be kept below the melting point of this compound (53-56 °C) to ensure solid-to-gas phase transition. A temperature of around 40-50 °C is a good starting point.[2][10]
-
Over time, purified this compound will deposit as crystals on the cold finger.
-
Continue the sublimation until a sufficient amount of product has collected on the cold finger, or no more material appears to be subliming.
-
-
Shutdown and Product Recovery:
-
Turn off the heating bath and allow the apparatus to cool completely to room temperature.
-
Slowly and carefully vent the system with an inert gas.
-
Carefully remove the cold finger.
-
Scrape the purified crystalline this compound from the cold finger onto a pre-weighed piece of clean, dry paper or into a vial.
-
Determine the yield and assess the purity of the product.
-
Characterization of Purified Product
The purity of the this compound after distillation or sublimation can be assessed by standard analytical techniques:
-
Melting Point: A sharp melting point in the range of 53-56 °C indicates high purity.
-
Gas Chromatography (GC): Can be used to quantify the purity and detect volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.
By following these protocols, researchers can obtain high-purity this compound suitable for demanding applications in research and development.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound 99 286-62-4 [sigmaaldrich.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 氧化环辛烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1,2-Epoxycyclooctane | C8H14O | CID 67513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 286-62-4 [chemicalbook.com]
Application Note: Analytical Methods for Monitoring Cyclooctene Oxide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclooctene (B146475) oxide is a crucial intermediate in organic synthesis and polymer chemistry. As an epoxide, its strained three-membered ring readily undergoes ring-opening reactions, making it a valuable building block for synthesizing a variety of functionalized cyclooctane (B165968) derivatives and polymers. The epoxidation of cyclooctene and subsequent reactions of the resulting epoxide require careful monitoring to optimize reaction conditions, maximize yield and selectivity, and understand reaction kinetics. This document provides detailed application notes and protocols for the primary analytical techniques used to monitor these reactions, including Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Gas chromatography is a powerful technique for monitoring the conversion of cyclooctene to cyclooctene oxide, offering excellent separation of the volatile reactant and product.[1][2] It is widely used for quantitative analysis to determine conversion, selectivity, and yield.[1][2]
Logical Workflow for GC Analysis
References
Application Notes and Protocols for the Scale-up Synthesis of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooctene (B146475) oxide is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and polymers. Its strained eight-membered ring containing an epoxide moiety makes it a versatile building block for a variety of chemical transformations. The efficient and safe synthesis of cyclooctene oxide on a large scale is therefore of significant interest to the chemical and pharmaceutical industries.
These application notes provide detailed protocols and comparative data for several established methods for the scale-up synthesis of this compound. The methodologies discussed focus on scalability, safety, and efficiency, utilizing various oxidizing agents and catalytic systems.
Safety Precautions
The synthesis of this compound involves the use of strong oxidizers and potentially hazardous materials. It is imperative that all procedures are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is worn at all times.[1] Special attention should be paid to the potential for exothermic reactions, and appropriate cooling measures should be readily available.[2][3] Before commencing any work, a thorough risk assessment should be performed for all chemicals and reaction steps.[2][3]
Key Hazards:
-
Hydrogen Peroxide (30% or higher): Strong oxidizer. Contact with other materials may cause fire. Causes severe skin burns and eye damage.
-
Peracetic Acid: Strong oxidizer. Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Organic Solvents (Methanol, Methylene (B1212753) Chloride, etc.): Flammable and/or toxic. Handle with care in a well-ventilated area.
For detailed safety information, always consult the Safety Data Sheets (SDS) for all chemicals used.[1][3][4][5][6]
Comparative Data for Scale-up Synthesis Methods
The following table summarizes quantitative data for various methods of this compound synthesis, allowing for easy comparison of their key parameters.
| Synthesis Method | Oxidizing Agent | Catalyst | Scale | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| In Situ Peroxyimidic Acid | 30% Hydrogen Peroxide | None (Acetonitrile as reagent) | 4.4 mol | ~2-3 hours (addition) | 25-35 | 60-61 | Inexpensive reagents, no need to handle isolated peracids.[7] | Moderate yield, requires large volumes of solvent. |
| Heterogeneous Palladium Catalysis | Molecular Oxygen | [Pd(2CS-dhba)Cl(H2O)] | 50 mL Cyclooctene | 10 hours | 85 (358 K) | 77.6 | Catalyst is easily recoverable and reusable. | Requires specialized catalyst, longer reaction time. |
| Peracetic Acid (in situ generation) | Sodium Perborate in Acetic Acid | None | 9.07 mmol | 3 hours | Room Temperature | Good | Mild conditions, inexpensive reagents.[2] | Data is for a smaller scale, potential for acetoxy alcohol byproducts. |
| Hydrogen Peroxide with Alumina Catalyst | 70% aq. Hydrogen Peroxide | Sol-gel Alumina | Not specified | 12.5 hours (for 4 cycles) | 80 | High selectivity (>99%) | High selectivity, catalyst is transition metal-free.[4] | Catalyst deactivates slowly. |
| Hydrogen Peroxide with Manganese Catalyst | 30% aq. Hydrogen Peroxide | MnSO₄ / NaHCO₃ | Not specified | Not specified | Not specified | ~80 | Inexpensive and abundant metal catalyst, mild conditions.[8][9] | Requires additives for less reactive alkenes.[9] |
Experimental Protocols
Protocol 1: In Situ Generation of Peroxyimidic Acid
This protocol is adapted from Organic Syntheses and describes a large-scale synthesis of cis-cyclooctene oxide.[7] The epoxidizing agent, a peroxyimidic acid, is generated in situ from hydrogen peroxide and acetonitrile (B52724).[7]
Materials:
-
cis-Cyclooctene (484 g, 4.4 mol)
-
Reagent Methanol (B129727) (3 L)
-
Acetonitrile (330 g, 8.04 mol)
-
Potassium Bicarbonate (77 g, 0.77 mol)
-
30% Hydrogen Peroxide (522 g, 4.6 mol)
-
Saturated Sodium Chloride Solution
-
Methylene Chloride
-
Magnesium Sulfate
Equipment:
-
5-L three-necked, round-bottomed flask
-
Mechanical overhead stirrer
-
Addition funnel
-
Thermometer
-
Cooling bath
-
Rotary evaporator
-
Short-path distillation apparatus
Procedure:
-
To a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, addition funnel, and thermometer, add cis-cyclooctene (484 g, 4.4 mol), methanol (3 L), acetonitrile (330 g, 8.04 mol), and potassium bicarbonate (77 g, 0.77 mol).
-
Cool the heterogeneous mixture in a cooling bath.
-
Add 30% hydrogen peroxide (522 g, 4.6 mol) dropwise via the addition funnel, maintaining the internal temperature between 25–35°C. The addition may take 2-3 hours.
-
After the addition is complete, continue stirring for an additional 4 hours at room temperature.
-
Divide the reaction mixture in half. Dilute each portion with 500 mL of saturated sodium chloride solution.
-
Extract each portion with four 500-mL portions of methylene chloride.
-
Combine the organic phases, dry over magnesium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by short-path distillation under reduced pressure to yield cis-cyclooctene oxide as a white solid.
Expected Yield: 333–337 g (60–61%).[7] Boiling Point: 85–87°C (20 mm).[7] Melting Point: 53–56°C.[7]
Protocol 2: Heterogeneous Catalysis with a Palladium Complex
This protocol describes a large-scale epoxidation using a recyclable palladium catalyst and molecular oxygen as the oxidant.[10]
Materials:
-
cis-Cyclooctene (50 mL)
-
[Pd(2CS-dhba)Cl(H2O)] catalyst (1.5 g)
-
Molecular Oxygen (O₂)
Equipment:
-
250 mL Pyrex flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Gas inlet for oxygen
Procedure:
-
Charge a 250 mL Pyrex flask with the [Pd(2CS-dhba)Cl(H2O)] catalyst (1.5 g) and cis-cyclooctene (50 mL).
-
Fill the flask with molecular oxygen at atmospheric pressure.
-
Stir the reaction mixture and heat to 85°C (358 K) for 10 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The heterogeneous catalyst can be recovered by simple filtration, washed, and reused.
-
The product, this compound, can be purified from the filtrate, for example, by distillation.
Expected Yield: 77.6%.[10]
Visualizations
Logical Relationship of Synthesis Strategies
The following diagram illustrates the different strategic approaches for the synthesis of this compound, highlighting the key reagents and reaction types.
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for In Situ Peroxyimidic Acid Synthesis
The following diagram outlines the key steps in the experimental protocol for the synthesis of this compound via the in situ generation of a peroxyimidic acid.
Caption: Workflow for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. acgpubs.org [acgpubs.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes: Polycyclooctene-Based Shape-Memory Polymers
A Note on Monomer Terminology: Scientific literature predominantly details the use of cyclooctene (B146475), not cyclooctene oxide, for the preparation of the shape-memory polymers described herein. The synthesis proceeds via ring-opening metathesis polymerization (ROMP) of cyclooctene to yield polycyclooctene (PCO), which is then chemically cross-linked to impart shape-memory properties.
Introduction
Shape-memory polymers (SMPs) are a class of smart materials capable of returning from a deformed, temporary shape to their original, permanent shape upon the application of an external stimulus, such as heat. Chemically cross-linked polycyclooctene (PCO) has emerged as a significant material in this field due to its tunable transition temperature and rapid shape recovery.[1][2][3] The shape-memory effect in PCO is based on its semi-crystalline nature, where the crystalline regions act as physical crosslinks to fix the temporary shape, and a chemically cross-linked network defines the permanent shape.
Principle of Shape-Memory Effect
The shape-memory mechanism in cross-linked PCO relies on the principle of rubber elasticity and the thermal transition of the polymer.[1] When the polymer is heated above its melting temperature (Tm), it enters a rubbery state where it can be easily deformed.[1] Upon cooling below its crystallization temperature while the deformation is maintained, the polymer chains crystallize, fixing the material in its temporary shape. The stored mechanical energy is locked in by this crystallization.[1] Reheating the polymer above its Tm melts the crystalline regions, allowing the chemically cross-linked network to release the stored strain and recover the original shape.[1] This process can be repeated through multiple cycles.[4]
Data Presentation
The properties of polycyclooctene and its shape-memory characteristics are influenced by factors such as the trans/cis ratio of the vinylene groups in the polymer backbone and the cross-link density.[1][2] The melting temperature (Tm), which serves as the transition temperature for shape recovery, can be tuned by controlling these parameters during synthesis.[1][2]
| Property | PCO-1 | PCO-2 | PCO-3 | PCO-4 | Unit | Reference |
| trans Content | 83 | 76 | 65 | 58 | % | [1] |
| Melting Temperature (Tm) | 61 | 51 | 37 | 19 | °C | [1] |
| Crystallization Temp (Tc) | 46 | 36 | 18 | -1 | °C | [1] |
| Degree of Crystallinity | 24 | 22 | 18 | 13 | % | [1] |
Table 1: Thermal Properties of Polycyclooctene with Varying trans-Vinylene Content. The trans content directly influences the melting and crystallization temperatures, allowing for the tuning of the shape-memory activation temperature.[1]
| DCP Content (wt%) | Gel Content (%) | Melting Temperature (Tm, °C) | Heat of Fusion (J/g) | Shape Fixity (%) | Shape Recovery (%) | Reference |
| 0.5 | 85 | 50.1 | 55.4 | >95 | >98 | [4] |
| 1.0 | 92 | 49.5 | 52.1 | >95 | >98 | [4] |
| 2.0 | 96 | 48.2 | 48.7 | >95 | >98 | [4] |
Table 2: Properties of Chemically Cross-Linked PCO with Dicumyl Peroxide (DCP). Increasing the cross-linker concentration enhances the gel content, indicating a more robust network, while slightly decreasing the crystallinity. Shape-memory properties remain excellent across the tested concentrations.
Experimental Protocols
Synthesis of Polycyclooctene (PCO) via Ring-Opening Metathesis Polymerization (ROMP)
This protocol describes the synthesis of PCO from cis-cyclooctene using a Grubbs'-type catalyst.[1]
Materials:
-
cis-Cyclooctene
-
Ruthenium catalyst [1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium (Grubbs' second-generation catalyst)
-
Methylene (B1212753) chloride (CH₂Cl₂), passed through basic activated alumina
-
Ethyl vinyl ether
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve 5.1 mg (6.0 µmol) of the ruthenium catalyst in 50 mL of methylene chloride.
-
Add 6.60 g (60 mmol) of cis-cyclooctene to the catalyst solution.
-
Stir the reaction mixture at room temperature under air for approximately 30 minutes. The mixture will become viscous and may gel.
-
Quench the polymerization by injecting 50 mL of methylene chloride containing a small amount of ethyl vinyl ether.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Recover the polymer by filtration.
-
Dry the polymer overnight under vacuum at room temperature. The typical isolated yield is around 75%.[1]
Preparation of Chemically Cross-Linked PCO Films
This protocol details the cross-linking of PCO with dicumyl peroxide (DCP) to form a shape-memory polymer film.[1][2]
Materials:
-
Synthesized Polycyclooctene (PCO)
-
Dicumyl peroxide (DCP)
-
Internal mixer (e.g., Haake Reomix)
-
Laboratory press
Procedure:
-
In an internal mixer set to 70°C, melt and mix the PCO granules for 5 minutes.
-
Add the desired amount of dicumyl peroxide (e.g., 2 wt%) to the molten PCO and continue mixing for another 5 minutes to ensure homogeneous dispersion.
-
Transfer the PCO/DCP mixture to a mold.
-
Place the mold in a laboratory press preheated to 180°C.
-
Apply pressure and maintain the temperature for 30 minutes to facilitate the cross-linking reaction.
-
Cool the press to room temperature before removing the cross-linked PCO film.
Characterization of Shape-Memory Properties
This protocol outlines a typical thermomechanical cycle to quantify the shape-memory behavior.
Equipment:
-
Dynamic Mechanical Analyzer (DMA) or a universal testing machine with a thermal chamber.
Procedure:
-
Programming (Shape Fixing): a. Heat the cross-linked PCO sample to a temperature above its Tm (e.g., 80°C). b. Apply a deformation (e.g., tensile strain) to a predetermined level. c. While maintaining the deformation, cool the sample to a temperature below its crystallization temperature (e.g., 0°C). d. Remove the external load. The sample is now in its temporary, fixed shape.
-
Recovery: a. Heat the sample back to the temperature above its Tm (80°C) without any applied load. b. The sample will recover its original shape. A fast shape recovery (within seconds) is often observed when immersed in hot water.[1][2]
-
Quantification: a. Shape Fixity Ratio (Rf): Measure the strain after cooling and unloading (εu) and the strain after deformation at high temperature (εm). Rf = (εu / εm) × 100%. b. Shape Recovery Ratio (Rr): Measure the strain after recovery (εp) and the strain after deformation (εm). Rr = ((εm - εp) / εm) × 100%.
Visualizations
Caption: Workflow for the synthesis and preparation of cross-linked PCO shape-memory films.
Caption: The thermomechanical cycle of polycyclooctene-based shape-memory polymers.
References
Application Notes and Protocols: Hydroesterification of Polycyclooctene for Functional Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of polyolefins is a critical area of research for developing advanced polymers with tailored properties for a wide range of applications, including drug delivery systems, advanced materials, and specialty adhesives. Polycyclooctene (PCOE), synthesized via ring-opening metathesis polymerization (ROMP) of cyclooctene, serves as an excellent model polymer for unsaturated polyolefins. Its carbon-carbon double bonds along the polymer backbone provide reactive sites for post-polymerization modification. Hydroesterification is a powerful technique to introduce polar ester functional groups onto the nonpolar polyolefin backbone, thereby significantly altering the material's properties such as adhesion, wettability, and compatibility with other materials. This document provides detailed protocols for the synthesis of PCOE and its subsequent hydroesterification to produce linear poly(ethylene-co-ethyl acrylate) (EEA) analogs.
Core Concepts
The overall strategy involves a two-step process:
-
Synthesis of Polycyclooctene (PCOE): Ring-opening metathesis polymerization (ROMP) of cis-cyclooctene using a Grubbs catalyst yields high molecular weight PCOE with controllable cis/trans double bond ratios.
-
Hydroesterification of PCOE: A palladium-catalyzed reaction introduces ethyl acrylate (B77674) functionalities across the double bonds of the PCOE backbone. The degree of functionalization can be controlled by adjusting the reaction time.
-
Hydrogenation: Remaining double bonds are saturated to yield a stable, functionalized polyethylene-like copolymer.
This approach allows for the creation of functional polymers with properties that can be finely tuned by controlling the level of ester incorporation.
Experimental Protocols
Protocol 1: Synthesis of Polycyclooctene (PCOE) via ROMP
This protocol details the synthesis of the starting polymer, polycyclooctene.
Materials:
-
cis-Cyclooctene
-
Dichloromethane (CH₂Cl₂), dry
-
Hoveyda–Grubbs catalyst (M720)
-
Ethyl vinyl ether
-
Methanol (MeOH)
-
Two-neck round-bottom flask
-
Magnetic stir bar
-
Argon gas supply
Procedure:
-
Add cis-cyclooctene (12 mL, 92 mmol) and trans-4-octene (0.11 mL, 0.67 mmol) to a two-neck round-bottom flask containing dry CH₂Cl₂ (10 mL) and a magnetic stir bar.[1]
-
Purge the mixture with argon for 10 minutes to create an inert atmosphere.[1]
-
In a separate vial under argon, dissolve Hoveyda–Grubbs catalyst (5.8 mg) in dry CH₂Cl₂ (5 mL).[1]
-
Add the catalyst solution to the reaction mixture and stir under a positive pressure of argon for 30 minutes.[1]
-
As the solution becomes viscous (typically after about 5 minutes), dilute it with additional CH₂Cl₂ (20 mL) to maintain stirrability.[1]
-
Quench the polymerization by adding ethyl vinyl ether (0.5 mL).[1]
-
Precipitate the polymer by adding the reaction mixture to methanol.
-
Wash the precipitated polymer with fresh methanol.
-
Dry the resulting PCOE under vacuum overnight at room temperature to yield a white solid.
Protocol 2: Hydroesterification of PCOE
This protocol describes the functionalization of PCOE with ethyl acrylate groups.
Materials:
-
Polycyclooctene (PCOE)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Triphenylphosphine (PPh₃)
-
p-Toluenesulfonic acid (TsOH)
-
Absolute ethanol (B145695)
-
Benzene (B151609), dry
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Parr 5000 multireactor with 45 mL Hastelloy vessels and Teflon liners
-
Magnetic stirring
-
Carbon monoxide (CO) gas supply with a high-pressure regulator
-
CO detector
Procedure:
-
Safety Note: Perform this reaction in a well-ventilated fume hood equipped with a carbon monoxide detector.[1]
-
In a Teflon liner for the Parr reactor, weigh PCOE (270 mg, 2.45 mmol C=C), PdCl₂(PPh₃)₂ (3 mol%, 0.0735 mmol), PPh₃ (6 mol%, 0.368 mmol), and TsOH (2 mol%, 0.049 mmol).[1]
-
Add absolute ethanol (4.0 mL) and dry benzene (3.0 mL) to the liner.[1]
-
Seal the reactor vessel and purge with CO gas.
-
Pressurize the reactor with CO to the desired pressure and heat to the reaction temperature.
-
Stir the reaction mixture for a specified time to achieve the desired level of functionalization.
-
After the reaction, cool the reactor to room temperature and carefully vent the CO gas.
-
To purify the polymer, dissolve the crude product in CH₂Cl₂ and reprecipitate it in methanol. Repeat this process several times to obtain a white material.[1]
-
If palladium black is observed, dissolve the polymer in excess CH₂Cl₂, refrigerate overnight to allow the palladium particles to sediment, then pipette the clear polymer solution and precipitate in methanol.[1]
-
Dry the final product under vacuum at 35 °C.[1]
Protocol 3: Hydrogenation of Functionalized PCOE
This protocol is for saturating the remaining double bonds in the polymer backbone.
Materials:
-
Functionalized PCOE
-
p-Toluenesulfonyl hydrazide
-
Methanol (MeOH)
Procedure:
-
The residual double bonds in the functionalized polymer are hydrogenated using diimide generated in situ from p-toluenesulfonyl hydrazide.[1]
-
Precipitate the resulting saturated polymer in methanol.[1]
-
Wash the polymer with fresh methanol.[1]
-
Remove the residual solvent by drying under vacuum overnight at room temperature to obtain a soft white solid.[1]
-
Confirm the complete saturation of double bonds using ¹H NMR spectroscopy.[1]
-
Prior to material property measurements, place the polymer samples under vacuum overnight at 70 °C to remove any volatile components.[1]
Data Presentation
Table 1: Optimization of Hydroesterification Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Solvent (EtOH:Benzene) | CO Pressure | Temp (°C) | Time (h) | Ester Yield (%) |
| 1 | 3 | 6 | 2 | 4mL:3mL | 800 psi | 100 | 24 | High |
| 2 | 3 | 6 | 2 | 4mL:3mL | 800 psi | 120 | 24 | Lower (catalyst decomposition) |
| 3 | 3 | 6 | 2 | Neat EtOH | 800 psi | 100 | 24 | Lower (limited solubility) |
| 4 | 3 | 6 | 2 | 4mL:3mL | 400 psi | 100 | 24 | Diminished reactivity |
| 5 | 0.7 | - | 2 | 4mL:3mL | 800 psi | 100 | 96 | Good (for 1g scale) |
Data adapted from literature descriptions; specific yield percentages vary with precise conditions and analysis.[1]
Table 2: Properties of Functionalized Polycyclooctene (Linear EEA Analogs)
| Sample | Ethyl Acrylate (mol %) | Crystallinity (%) | Melting Temp (°C) | Glass Transition Temp (°C) | Ultimate Shear Stress (MPa) |
| PCOE-H | 0 | High | High | Low | 0.48 ± 0.15 |
| EEA-X1 | Low | Decreased | Decreased | Increased | - |
| EEA-X2 | Medium (e.g., 12%) | Decreased | Decreased | Increased | 4.10 ± 0.48 |
| EEA-X3 | High (e.g., 18%) | Further Decreased | Further Decreased | Increased | - |
This table summarizes the general trends observed with increasing functionalization as reported in the literature.[1][2][3] Increasing the incorporation of bulky ethyl acrylate groups disrupts the polymer's ability to crystallize, leading to lower crystallinity and melting temperatures.[1][2] The glass transition temperature, however, increases with greater functionalization.[2][3] Adhesive properties, as measured by ultimate shear stress, can be significantly improved with functionalization.[3]
Visualizations
Caption: Experimental workflow from PCOE synthesis to final EEA analog.
Caption: Reaction scheme for PCOE functionalization.
Caption: Effect of functionalization on polymer properties.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in Cyclooctene Oxide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of cyclooctene (B146475) oxide.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments, helping you optimize your reaction yield and product purity.
Issue 1: Low or No Conversion of Cyclooctene
Question: I am observing very low or no conversion of my starting material, cyclooctene. What are the potential causes and how can I resolve this?
Answer:
Low or no conversion in cyclooctene epoxidation can stem from several factors related to reagents, catalysts, and reaction conditions. Here’s a systematic approach to troubleshoot this issue:
-
Inactive Catalyst:
-
Heterogeneous Catalysts: Ensure the catalyst has been properly activated according to the literature protocol and stored under appropriate conditions to prevent deactivation. Some catalysts can be poisoned by impurities.[1] Consider a hot filtration test: if the reaction proceeds after filtering the catalyst mid-reaction, it indicates catalyst leaching, and a more robust support may be needed.[1]
-
Homogeneous Catalysts: Verify the correct catalyst loading. Insufficient catalyst will lead to a slow or incomplete reaction.[1] For some catalysts, like certain iron porphyrins, the active species is formed in situ, and the solvent composition can be critical for its formation.[2]
-
-
Improper Reaction Temperature:
-
Temperature is a critical parameter. For some systems, such as those using hydrogen peroxide, higher temperatures may be required for activation. However, excessive heat can lead to the decomposition of the oxidant.[1] Conversely, for reagents like m-CPBA, lower temperatures (e.g., 0-25 °C) are often sufficient and can prevent byproduct formation.[3]
-
-
Oxidant Issues:
-
Decomposition: Hydrogen peroxide can decompose over time, especially if not stored correctly. Use a fresh bottle or titrate to determine its concentration.
-
Inappropriate Choice: The choice of oxidant is crucial. For instance, in the absence of a hydroperoxide initiator, the epoxidation of cyclooctene with air may not proceed.[4]
-
-
Solvent Effects:
-
The solvent can significantly influence reaction rates. Protic solvents like methanol (B129727) may enhance reactions with H₂O₂, while aprotic solvents like acetonitrile (B52724) are often favored for high conversion and selectivity.[1] In some catalytic systems, the solvent is crucial for the formation of the active catalytic species.[2]
-
-
Purity of Starting Material:
-
Impurities in the cyclooctene, such as residual solvents or byproducts from its synthesis, can interfere with the catalyst. Ensure the purity of your starting material using techniques like NMR or GC-MS.
-
Issue 2: Low Selectivity - Formation of Byproducts
Question: My reaction is proceeding, but I am getting a significant amount of byproducts, primarily allylic alcohols and diols. How can I improve the selectivity towards cyclooctene oxide?
Answer:
The formation of byproducts is a common challenge. Here’s how to address the formation of the most common impurities:
-
Allylic Oxidation Products (e.g., 2-Cycloocten-1-ol):
-
Mechanism: Allylic oxidation can occur through a radical pathway, especially at higher temperatures.[4] The conformation of cyclooctene generally disfavors this pathway due to poor orbital overlap, but it can become significant under certain conditions.
-
Solutions:
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of allylic oxidation.[1]
-
Choice of Oxidant and Catalyst: Some catalyst/oxidant systems are more prone to radical pathways. For instance, certain vanadium-based catalysts may promote allylic oxidation.[1] Using a highly selective system like m-CPBA can minimize this side reaction.[1]
-
-
-
Diol Formation (Cyclooctane-1,2-diol):
-
Mechanism: The primary route to diol formation is the acid- or base-catalyzed ring-opening of the newly formed epoxide.[5] Water in the reaction mixture is a key culprit.
-
Solutions:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize water content.[1]
-
Buffering: When using peroxyacids like m-CPBA, a byproduct is the corresponding carboxylic acid, which can catalyze epoxide opening. Adding a mild base like sodium bicarbonate (NaHCO₃) can neutralize this acid.[1]
-
Careful Work-up: During the work-up, avoid strongly acidic or basic conditions if the epoxide is sensitive. Neutralize the reaction mixture carefully before extraction.
-
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify my this compound. What are the best methods to remove unreacted starting materials and byproducts?
Answer:
Purification of this compound requires careful consideration of the impurities present.
-
Removing Unreacted Cyclooctene:
-
Cyclooctene and this compound have relatively close boiling points, making simple distillation challenging. Fractional distillation with a good column is often necessary.
-
For small-scale purifications, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar cyclooctene first.
-
-
Removing Carboxylic Acid Byproducts (from peroxyacid oxidants):
-
A simple aqueous wash with a mild base like sodium bicarbonate solution during the work-up will convert the carboxylic acid into its water-soluble salt, which will be removed in the aqueous layer.[1]
-
-
Removing Diol and Other Polar Byproducts:
-
Column Chromatography: These byproducts are significantly more polar than the epoxide. They will have a much lower Rf value on a TLC plate and will be strongly retained on a silica gel column, allowing for easy separation.
-
Aqueous Wash: If the diol has sufficient water solubility, it may be partially removed by an aqueous wash during work-up.
-
-
General Tips for Column Chromatography of Epoxides:
-
Silica Gel Acidity: Standard silica gel can be slightly acidic, which may cause ring-opening of sensitive epoxides.[8] To mitigate this, you can use neutralized silica gel or add a small amount of a neutralizer like triethylamine (B128534) (e.g., 0.1-1%) to your eluent.[8]
-
Sample Loading: For samples that are not highly soluble in the eluent, dry loading is recommended to improve resolution.[9]
-
Solvent System: Use TLC to determine an optimal solvent system that gives good separation between your product and impurities, aiming for an Rf value of ~0.3 for the this compound.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for synthesizing this compound with high yield and selectivity?
A1: The "best" method depends on the scale of your reaction, available reagents, and equipment.
-
For high selectivity and generally good yields on a lab scale, epoxidation with m-chloroperoxybenzoic acid (m-CPBA) is a reliable choice. It is highly selective for the epoxide and the reaction is often straightforward to perform.[3]
-
For "greener" and large-scale industrial processes, catalytic systems using hydrogen peroxide (H₂O₂) are preferred as the only byproduct is water. However, these systems often require careful optimization of the catalyst, solvent, and temperature to achieve high yields and selectivities.[3][10]
Q2: How can I monitor the progress of my cyclooctene epoxidation reaction?
A2: Several techniques can be used to monitor the reaction:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method. Spot the reaction mixture against a standard of cyclooctene. The epoxide product will be more polar and have a lower Rf value.
-
Gas Chromatography (GC): GC provides a quantitative measure of the conversion of cyclooctene and the formation of this compound and volatile byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the olefinic protons of cyclooctene and the appearance of the epoxide protons. This can be done by taking aliquots from the reaction mixture or, with appropriate equipment, in-situ monitoring.[11][12]
Q3: My reaction is exothermic and the temperature is difficult to control. What should I do?
A3: Epoxidation reactions, particularly with strong oxidants like peroxyacids and hydrogen peroxide, can be highly exothermic.[13] To control the temperature:
-
Slow Addition of Oxidant: Add the oxidizing agent dropwise to the reaction mixture.
-
Cooling Bath: Use an ice-water bath or other cooling system to dissipate the heat generated.
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized hot spots.
Q4: What are the key safety precautions I should take during this compound synthesis?
A4: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all reagents.
-
Peroxides: Organic peroxides and concentrated hydrogen peroxide are strong oxidizers and can be explosive, especially in the presence of metal catalysts or at elevated temperatures. Handle them with care, behind a safety shield, and avoid contact with incompatible materials.[13]
-
Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and chemical-resistant gloves.
Data Presentation
Table 1: Comparison of Different Oxidant Systems for Cyclooctene Epoxidation
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference(s) |
| m-CPBA | None | Dichloromethane (B109758) | 25 | 2 | >99 | >99 | ~99 | [3] |
| H₂O₂ | Sodium Tungstate (Na₂WO₄) | None | 70 | - | 94 | 81 | ~76 | [3] |
| H₂O₂ | Vanadium-POM | Acetonitrile | 30 | 24 | ~99 | >99 | ~99 | [3] |
| tert-Butyl Hydroperoxide (TBHP) | MoO₂(acac)₂ immobilized | 1,2-Dichloroethane | 85 | 2 | - | - | High | [2] |
| Sodium Perborate | None | Glacial Acetic Acid | Room Temp | 3 | - | Good | Good | [9] |
Note: Yields and selectivities are highly dependent on the specific reaction conditions and catalyst used. This table provides a general comparison based on literature data.
Experimental Protocols
Protocol 1: Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general guideline for a lab-scale synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-cyclooctene (1.0 eq) in dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.2 eq) in dichloromethane. Add the m-CPBA solution dropwise to the stirred cyclooctene solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Protocol 2: Catalytic Epoxidation using Hydrogen Peroxide and a Molybdenum Catalyst
This protocol is an example of a catalytic system and may require optimization.
-
Reaction Setup: To a round-bottom flask, add the molybdenum catalyst (e.g., MoO₂Cl₂(OPPh₂CH₂OH)₂, 1-5 mol%), cis-cyclooctene (1.0 eq), and a suitable solvent such as acetonitrile.
-
Addition of H₂O₂: Add 30% aqueous hydrogen peroxide (1.5-2.0 eq) dropwise to the stirred reaction mixture.
-
Reaction: Heat the reaction mixture to the optimal temperature (e.g., 55-70 °C, as determined by the specific catalyst) and monitor the progress by GC or TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst is used, it can be removed by filtration.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium sulfite (B76179) to quench any remaining peroxide, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: After removing the solvent, purify the crude product by vacuum distillation or column chromatography.
Mandatory Visualizations
Diagram 1: General Workflow for Cyclooctene Epoxidation
References
- 1. researchgate.net [researchgate.net]
- 2. inorgchemres.org [inorgchemres.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. chemrxiv.org [chemrxiv.org]
Technical Support Center: Epoxidation of Cycloo-ctene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during the epoxidation of cyclooctene (B146475).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the epoxidation of cycloo-tente?
A1: The most prevalent side reactions during the epoxidation of cyclooctene are the formation of allylic oxidation products and ring-opening of the newly formed epoxide.
-
Allylic Oxidation: This occurs when the oxidizing agent abstracts a hydrogen atom from a carbon adjacent to the double bond (an allylic position), leading to the formation of cyclooctenol and cyclooctenone.[1][2][3] This is more common in radical-mediated reactions.[1] However, cyclooctene generally shows a higher selectivity for epoxidation compared to other cyclic alkenes due to the poor orbital overlap between the C-H bond at the allylic position and the π-system of the double bond in its most stable conformation.[1]
-
Ring-Opening: The epoxide ring can be opened by nucleophiles present in the reaction mixture, especially under acidic or basic conditions, to form byproducts such as trans-1,2-cyclooctanediol (B12051).[3][4] The presence of water can facilitate this side reaction, leading to the formation of diols.[5]
Q2: Why is my epoxide yield lower than expected when using hydrogen peroxide (H₂O₂)?
A2: Low yields with H₂O₂ can be attributed to several factors:
-
Catalyst Destruction: Some catalysts, particularly certain iron porphyrin complexes, can be destroyed by H₂O₂ through a Fenton-type reaction that generates highly reactive hydroxyl radicals which then degrade the catalyst.[6]
-
Inefficient H₂O₂ Activation: The catalytic cycle for activating H₂O₂ may be inefficient, leading to slow or incomplete conversion. The choice of catalyst and reaction conditions, such as solvent, is crucial for efficient H₂O₂ activation.[7]
-
Formation of Byproducts: In the presence of certain iron catalysts, the oxidation of cyclooctene with H₂O₂ can produce nearly equimolar amounts of the desired epoxide and the corresponding cis-diol.[8]
-
Mass Transfer Limitations: In biphasic systems (e.g., an aqueous H₂O₂ phase and an organic substrate phase), poor mixing and mass transport limitations can hinder the reaction rate.[9]
Q3: How can I minimize the formation of 1,2-cyclooctanediol?
A3: To minimize the formation of 1,2-cyclooctanediol, which results from the ring-opening of the epoxide, consider the following:
-
Control the pH: Avoid strongly acidic or basic conditions, as both can catalyze the ring-opening. If using an acidic catalyst, ensure it is selective for epoxidation over hydrolysis.
-
Use a Nonaqueous Solvent: Performing the reaction in a nonaqueous solvent such as chloroform, ether, or acetone (B3395972) can prevent the hydrolysis of the epoxide.[5]
-
Buffer the Reaction: When using peroxyacids like m-CPBA, the carboxylic acid byproduct can lower the pH. Adding a mild base, such as sodium bicarbonate (NaHCO₃), can buffer the reaction mixture and prevent acid-catalyzed ring-opening.[10]
-
Minimize Water Content: Ensure all reagents and glassware are dry to reduce the amount of water available for nucleophilic attack on the epoxide.
Q4: When using m-CPBA, what is the primary byproduct and how can it be removed?
A4: The primary byproduct when using meta-chloroperoxybenzoic acid (m-CPBA) is meta-chlorobenzoic acid.[11][12] This byproduct can typically be removed during the workup procedure by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH), which will deprotonate the carboxylic acid and extract it into the aqueous phase.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Cyclooctene | Inactive oxidizing agent (e.g., degraded H₂O₂ or m-CPBA).Inactive or poisoned catalyst.Reaction temperature is too low. | Verify the concentration and activity of the oxidizing agent.Use a fresh batch of catalyst or regenerate/purify the existing one.Gradually increase the reaction temperature while monitoring for byproduct formation.[13] |
| Formation of Significant Allylic Oxidation Byproducts (Cyclooctenol, Cyclooctenone) | Use of a non-selective radical initiator.High reaction temperatures. | Switch to a more selective epoxidizing agent like m-CPBA or a well-defined catalytic system known for high epoxide selectivity.[1]Optimize the reaction temperature; lower temperatures generally favor epoxidation over allylic oxidation. |
| Presence of trans-1,2-cyclooctanediol in the Product | Acidic or basic contaminants in the reaction mixture.Presence of water.Prolonged reaction times at elevated temperatures. | Neutralize the reaction mixture or use a buffered system.[10]Use anhydrous solvents and reagents.[5]Monitor the reaction by TLC or GC and quench it as soon as the starting material is consumed. |
| Reaction is Very Slow | Poor solubility of reagents.Inefficient stirring in a heterogeneous system.Low catalyst loading. | Choose a solvent system in which all reactants are soluble.Increase the stirring rate to improve mass transfer between phases.[9]Increase the catalyst loading, but be mindful of potential side reactions. |
| Formation of Polymeric Material | Cationic polymerization of the epoxide initiated by strong acids.High reaction temperature. | Ensure the reaction is not overly acidic. Add a non-nucleophilic base if necessary.Conduct the reaction at a lower temperature.[13] |
Quantitative Data on Cyclooctene Epoxidation
| Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) | Key Byproducts | Reference |
| Hydrogen Peroxide (H₂O₂) | Fe(PCl₈)Cl | Dichloromethane (B109758) | Room Temp | - | - | 24 | Catalyst degradation products | [6] |
| Hydrogen Peroxide (H₂O₂) | (tpa)Fe(OTf)₂ | Acetonitrile | - | - | - | High selectivity with AcOH addition | cis-diol | [8] |
| Peracetic Acid | Mn(OAc)₂ / 2-picolinic acid | Acetonitrile/Methanol | 0 | - | - | - | Minimal byproducts observed by GC | [14][15] |
| Sodium Perborate / Acetic Acid | None | Glacial Acetic Acid | Room Temp | 3 | - | Good | Vicinal acetoxy alcohols (at high temp) | [16] |
| Molecular Oxygen (O₂) | [Pd(2CS-dhba)Cl(H₂O)] | None (neat) | 85 | 10 | - | 77.6 | Minimal alcohols, aldehydes, or ketones | [13] |
| tert-Butyl Hydroperoxide (TBHP) | Oxomolybdenum(VI) complexes | Decane | 55 | - | - | High | None reported | [17] |
| Molecular Oxygen (O₂) | None (uncatalyzed) | None (neat) | 70-100 | - | - | High selectivity | Cyclooctenone, cyclooctyl hydroperoxide | [2][18] |
Experimental Protocols
Epoxidation of Cyclooctene using m-CPBA (General Procedure)
-
Dissolve cyclooctene in a suitable solvent (e.g., dichloromethane or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, dissolve m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent.
-
Add the m-CPBA solution dropwise to the cyclooctene solution over a period of 15-30 minutes, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclooctene oxide.
-
Purify the product by distillation or column chromatography if necessary.
Epoxidation of Cyclooctene using H₂O₂ and a Catalyst (General Procedure)
-
To a solution of cyclooctene in a suitable solvent (e.g., acetonitrile, methanol), add the catalyst (e.g., an iron or manganese complex).[7]
-
Add an aqueous solution of hydrogen peroxide (typically 30-35 wt%) dropwise to the reaction mixture. The molar ratio of H₂O₂ to cyclooctene can vary depending on the catalyst and desired conversion.
-
Stir the reaction mixture at the desired temperature and monitor its progress.
-
After the reaction is complete, quench any remaining H₂O₂ by adding a reducing agent like sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.
-
Purify the resulting this compound as needed.
Diagrams
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Influence of solvent composition on the kinetics of cyclooctene epoxidation by hydrogen peroxide catalyzed by iron(III) [tetrakis(pentafluorophenyl)] porphyrin chloride [(F20TPP)FeCl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. leah4sci.com [leah4sci.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. acgpubs.org [acgpubs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Cyclooctene Oxide Polymerization
Welcome to the technical support center for the ring-opening polymerization (ROP) of cyclooctene (B146475) oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding catalyst deactivation during their experiments.
Troubleshooting Guide: Common Issues and Solutions
Low monomer conversion, broad molecular weight distribution, or complete reaction failure are common indicators of catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues.
| Observed Problem | Potential Cause | Recommended Action |
| Low to No Monomer Conversion | Catalyst Poisoning by Water: Organometallic catalysts (e.g., aluminum or zinc-based) are highly sensitive to moisture. Water can hydrolyze the active catalyst species, rendering it inactive.[1][2] | 1. Rigorous Drying of Reagents: Ensure monomer and solvent are meticulously dried before use. Standard purification methods include distillation over a suitable drying agent (e.g., CaH₂) or passing through an activated alumina (B75360) column.[3][4][5]2. Inert Atmosphere: Conduct the polymerization under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[6] |
| Catalyst Poisoning by Other Impurities: Acidic or protic impurities in the monomer or solvent can react with and deactivate the catalyst. | 1. Monomer Purification: Purify the cyclooctene oxide monomer by vacuum distillation from a drying agent like CaH₂ immediately before use.2. Solvent Purification: Use high-purity, anhydrous solvents. Consider using a solvent purification system.[6] | |
| Incorrect Initiator/Catalyst Concentration: An insufficient amount of initiator or catalyst will lead to a slow or stalled reaction.[7] | 1. Verify Concentration: If using a stock solution of the catalyst, verify its concentration. Some organometallic reagents can degrade upon storage.2. Optimize Loading: Systematically vary the catalyst loading to find the optimal concentration for your specific conditions. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Slow Initiation: If the rate of initiation is slower than the rate of propagation, polymer chains will be formed at different times, leading to a broader distribution of chain lengths. | 1. Increase Temperature: A modest increase in reaction temperature can sometimes increase the rate of initiation.2. Change Catalyst System: Consider a catalyst system known for rapid initiation in epoxide polymerization. |
| Chain Transfer Reactions: Impurities or the solvent itself can act as chain transfer agents, terminating a growing polymer chain and initiating a new one. Water, for instance, can act as a chain transfer agent, leading to lower molecular weight polymers and a broader PDI.[1][8] | 1. Re-evaluate Reagent Purity: The presence of water or alcohols will broaden the PDI. Ensure all components are rigorously dried.2. Solvent Choice: Choose a non-coordinating, anhydrous solvent that is known to be inert to the catalyst system. | |
| Multiple Active Sites: The catalyst may have different active species with varying reactivities, leading to the formation of polymer populations with different molecular weights. | 1. Use a Single-Site Catalyst: Whenever possible, opt for well-defined, single-site catalysts to ensure uniform chain growth. | |
| Change in Polymerization Kinetics (e.g., reaction stops prematurely) | Thermal Degradation of Catalyst: Some organometallic catalysts may be thermally unstable at the polymerization temperature, leading to decomposition and loss of activity over time. | 1. Lower Reaction Temperature: Investigate if the polymerization can be carried out effectively at a lower temperature.2. Catalyst Selection: Choose a catalyst with known thermal stability in the desired temperature range for your application. |
| Active Site Blocking by Polymer: The growing polymer chain may coordinate too strongly with the metal center of the catalyst, preventing further monomer coordination and insertion. | 1. Introduce a Co-catalyst: In some systems, a co-catalyst can help to facilitate the dissociation of the polymer chain from the active site.2. Modify Ligand Structure: A bulkier ligand on the metal center can sometimes prevent strong coordination of the polymer chain. |
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization is showing low conversion. What is the most likely cause?
A1: The most common reason for low conversion in this compound ROP is catalyst deactivation by impurities, with water being the primary culprit.[1][6] Organometallic catalysts are extremely sensitive to moisture, which can hydrolyze the active species. Ensure that your monomer and solvent are rigorously dried and that the reaction is performed under a strict inert atmosphere.
Q2: How can I confirm that my catalyst is active before starting a large-scale polymerization?
A2: It is good practice to perform a small-scale test reaction.[6] Use a small amount of your monomer and catalyst under ideal conditions. If the polymerization proceeds as expected (e.g., an increase in viscosity or consumption of monomer as monitored by ¹H NMR), you can be more confident in the activity of your catalyst.
Q3: The molecular weight of my poly(this compound) is much lower than theoretically predicted, and the PDI is broad. What could be the issue?
A3: This is often indicative of chain transfer reactions.[8] The presence of protic impurities like water or alcohols can act as chain transfer agents, leading to the premature termination of growing chains and the initiation of new, shorter chains. This results in a lower average molecular weight and a broader molecular weight distribution. Rigorous purification of all reagents is essential to minimize these side reactions.
Q4: Can a deactivated catalyst be regenerated?
A4: The possibility of regeneration depends on the deactivation mechanism. For some heterogeneous catalysts, regeneration by washing or calcination to remove fouling agents may be possible. However, for many homogeneous organometallic catalysts used in this compound polymerization, deactivation through hydrolysis or reaction with impurities is often irreversible. In such cases, it is more practical to focus on preventing deactivation in the first place.
Q5: What analytical techniques are most useful for troubleshooting my polymerization?
A5: A combination of techniques is often necessary:
-
¹H NMR Spectroscopy: Can be used to confirm monomer purity, monitor monomer conversion over time, and detect potential side reactions by identifying unexpected peaks in the polymer spectrum.[9][10][11][12]
-
Gel Permeation Chromatography (GPC/SEC): This is the primary technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of your polymer.[13][14][15][16][17] A broad PDI is a key indicator of issues with polymerization control.
-
FT-IR Spectroscopy: Can be used to confirm the structure of the resulting poly(this compound) and to check for the presence of hydroxyl groups that may indicate chain termination by water.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Objective: To remove water and other impurities from the monomer that can deactivate the catalyst.
Materials:
-
This compound (as received)
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Schlenk flask for collection
Procedure:
-
Set up a vacuum distillation apparatus with a dry, nitrogen-purged Schlenk flask as the receiving vessel.
-
Add this compound and a small amount of calcium hydride to the distillation flask.
-
Stir the mixture at room temperature for several hours or overnight to allow for thorough drying.
-
Heat the mixture under reduced pressure to distill the this compound.
-
Collect the purified monomer in the Schlenk flask under an inert atmosphere.
-
The purified monomer should be stored in a glovebox or under an inert atmosphere and used promptly.
Protocol 2: General Procedure for Ring-Opening Polymerization of this compound
Objective: To polymerize this compound under conditions that minimize catalyst deactivation.
Materials:
-
Purified this compound
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalyst (e.g., aluminum salen complex, zinc-based catalyst)
-
Dry glassware (Schlenk tube or vial)
-
Inert atmosphere (glovebox or Schlenk line)
Procedure:
-
All glassware should be oven-dried and cooled under vacuum or an inert atmosphere.
-
Inside a glovebox or using Schlenk techniques, add the desired amount of catalyst to a reaction vessel.
-
Add the anhydrous solvent to dissolve the catalyst.
-
Add the purified this compound to the reaction vessel via syringe.
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots for ¹H NMR analysis to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a protic solvent (e.g., methanol).
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Characterize the polymer using GPC (for molecular weight and PDI) and NMR.
Visualizations
Caption: Primary pathway for catalyst deactivation by impurities.
References
- 1. Item - Mechanistic Insights into Water-Mediated Tandem Catalysis of Metal-Coordination CO2/Epoxide Copolymerization and Organocatalytic Ring-Opening Polymerization: One-Pot, Two Steps, and Three Catalysis Cycles for Triblock Copolymers Synthesis - American Chemical Society - Figshare [acs.figshare.com]
- 2. Epoxide-Opening Cascades Promoted by Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4339623A - Monomer/solvent purification - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. christycatalytics.com [christycatalytics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. par.nsf.gov [par.nsf.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 14. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. news-medical.net [news-medical.net]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Improving Selectivity in Cyclooctene Oxide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving high selectivity in reactions involving cyclooctene (B146475) oxide.
Epoxidation of Cyclooctene: Troubleshooting and FAQs
The selective conversion of cyclooctene to cyclooctene oxide is a critical transformation. However, side reactions can lead to the formation of undesired byproducts, lowering the overall yield and complicating purification.
Frequently Asked Questions (FAQs)
Q1: My cyclooctene epoxidation is resulting in low selectivity, with significant formation of byproducts. What are the common side products and how can I minimize them?
A1: The most common byproducts in cyclooctene epoxidation are 2-cycloocten-1-ol (B8796459) and 2-cycloocten-1-one, which arise from allylic oxidation. Another common byproduct is the trans-1,2-cyclooctanediol, formed from the ring-opening of the desired epoxide, especially in the presence of water or acidic conditions.[1]
Troubleshooting Strategies to Minimize Byproducts:
-
Temperature Control: High temperatures can favor allylic oxidation and epoxide ring-opening.[1][2] It is crucial to run the reaction at the lowest effective temperature to enhance selectivity for the epoxide.[1]
-
Choice of Oxidant and Catalyst: The combination of the oxidant and catalyst plays a significant role in the reaction pathway. For instance, certain vanadium-based catalysts might promote allylic oxidation.[1] Systems like meta-chloroperoxybenzoic acid (m-CPBA) are generally highly selective for epoxidation.[1] When using hydrogen peroxide (H₂O₂), the choice of catalyst is critical to prevent its decomposition and favor the epoxidation pathway.[3][4]
-
Minimize Water and Acidity: The presence of water and acidic conditions can lead to the hydrolysis of the epoxide to form a diol.[1] Ensure your solvent is anhydrous. If you are using a peroxyacid, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct.[1]
-
Controlled Addition of Oxidant: A slow, dropwise addition of the oxidizing agent can help maintain a low concentration of the oxidant at any given time, which can suppress side reactions.[1]
Q2: My epoxidation reaction is slow or incomplete. What are the potential causes and how can I improve the reaction rate and conversion?
A2: Several factors can contribute to a sluggish or incomplete epoxidation reaction:
-
Catalyst Activity: If you are using a catalyst, ensure it is active. Some catalysts are sensitive to air and moisture and may require activation or handling under an inert atmosphere.[3] For heterogeneous catalysts, ensure proper dispersion and accessibility of the active sites.
-
Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction.[1] Refer to established protocols for the appropriate catalyst loading for your specific system.
-
Reaction Temperature: While high temperatures can reduce selectivity, a temperature that is too low may not provide sufficient energy to overcome the activation barrier of the reaction.[2] A careful optimization of the reaction temperature is often necessary.
-
Solvent Choice: The solvent can influence the reaction rate. Protic solvents like methanol (B129727) can sometimes enhance the reaction rate with H₂O₂, while aprotic solvents like acetonitrile (B52724) are often preferred for achieving high conversion and selectivity.[1]
-
Purity of Reagents: Ensure that your cyclooctene and oxidant are pure. Impurities can sometimes inhibit the catalyst or participate in side reactions.
Ring-Opening of this compound: Troubleshooting and FAQs
The ring-opening of this compound with various nucleophiles is a key reaction for introducing diverse functionalities. Controlling the regioselectivity of this reaction is a common challenge.
Frequently Asked Questions (FAQs)
Q1: I am performing a ring-opening reaction on this compound, but I am getting a mixture of regioisomers. How can I control where the nucleophile attacks?
A1: The regioselectivity of epoxide ring-opening is primarily dictated by the reaction conditions, specifically whether the reaction is performed under acidic or basic/neutral conditions.
-
Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide ring.[5] For an unsubstituted epoxide like this compound, attack at either carbon is equally likely, leading to a single product. However, for substituted cyclooctene oxides, the nucleophile will preferentially attack the less substituted carbon.[6]
-
Acidic Conditions (SN1-like Mechanism): Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character.[5] The nucleophile will preferentially attack the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state.[6]
Troubleshooting Flowchart for Regioselectivity in Epoxide Ring-Opening
Caption: Troubleshooting logic for poor regioselectivity.
Quantitative Data on Cyclooctene Epoxidation
The following tables summarize quantitative data from various studies on the epoxidation of cyclooctene, highlighting the impact of different catalysts and reaction conditions on conversion and selectivity.
Table 1: Comparison of Catalytic Systems for Cyclooctene Epoxidation
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Epoxide (%) | Reference |
| Au/Graphite | Air/TBHP | None | 80 | - | - | High | [7] |
| [Pd(2CS-dhba)Cl(H₂O)] | O₂ | None | 85 | 10 | 77.6 | 99.9 | [2] |
| MnOₓ Nanoparticles | H₂O (Electrochemical) | Acetonitrile | RT | 4 | ~50 | >30 (Faradaic Eff.) | [8] |
| [Cp*₂Mo₂O₅] | TBHP/decane | MeCN/toluene | 55 | - | - | High | [9] |
| Iron(III) Porphyrin | H₂O₂ | Alcohol/acetonitrile | - | - | - | Varies with alcohol | [4] |
Note: "RT" denotes room temperature. TBHP is tert-butyl hydroperoxide.
Experimental Protocols
Protocol 1: Epoxidation of Cyclooctene using Oxone [10]
This protocol describes the in situ generation of dimethyldioxirane (B1199080) (DMDO) for the epoxidation of cyclooctene.
Materials:
-
Cyclooctene
-
Acetone
-
Sodium bicarbonate (NaHCO₃)
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
-
Diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
-
Distilled water
Procedure:
-
In a suitable reaction vessel, dissolve cyclooctene in acetone.
-
To this solution, add sodium bicarbonate. The bicarbonate will not completely dissolve, so ensure vigorous stirring to maintain a well-suspended mixture.
-
In a separate container, prepare a solution of Oxone in distilled water.
-
Add the Oxone solution dropwise to the stirred cyclooctene solution over 2-3 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 25 minutes.
-
Workup:
-
Add diethyl ether to the reaction mixture and stir to extract the this compound.
-
Allow the layers to separate and carefully collect the ether layer.
-
Perform a second extraction of the aqueous layer with ether.
-
Combine the ether extracts and wash with water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
Evaporate the ether to obtain the solid this compound product.
-
Protocol 2: Epoxidation of Cyclooctene with Sodium Perborate (B1237305) [11]
Materials:
-
Cyclooctene
-
Sodium perborate (NaBO₃·4H₂O)
-
Glacial acetic acid
-
Sodium chloride (optional)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
In a reaction flask, combine cyclooctene and sodium perborate in glacial acetic acid.
-
Stir the mixture at room temperature for 3 hours.
-
Dilute the reaction mixture with water.
-
Extract the aqueous solution with diethyl ether (3 times).
-
Wash the combined ether extracts successively with saturated sodium bicarbonate solution and water.
-
Dry the ether layer over anhydrous sodium sulfate.
-
After removing the solvent, purify the residue by column chromatography on silica gel to yield epoxycyclooctane.
Visualizing Reaction Mechanisms
Catalytic Cycle of Molybdenum-Catalyzed Epoxidation
The following diagram illustrates a proposed catalytic cycle for the epoxidation of cyclooctene using a molybdenum-based catalyst and a hydroperoxide oxidant like TBHP.
Caption: Mo-catalyzed epoxidation cycle.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. A study of the mechanism and kinetics of cyclooctene epoxidation catalyzed by iron(III) tetrakispentafluorophenyl porphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of solvent composition on the kinetics of cyclooctene epoxidation by hydrogen peroxide catalyzed by iron(III) [tetrakis(pentafluorophenyl)] porphyrin chloride [(F20TPP)FeCl] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. community.wvu.edu [community.wvu.edu]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting low conversion in ring-opening polymerization of Cyclooctene oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the ring-opening polymerization (ROP) of cyclooctene (B146475) oxide. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low monomer conversion.
Troubleshooting Guide: Low Conversion
Low monomer conversion is a frequent challenge in the ring-opening polymerization of cyclooctene oxide, resulting in lower yields and polymers that may not meet the desired molecular weight specifications. This guide provides a systematic approach to identifying and resolving the root causes of low conversion.
Q1: My ring-opening polymerization of this compound is showing low or no conversion. What are the primary areas to investigate?
Low conversion in the ROP of this compound can often be attributed to one or more of the following factors:
-
Purity of Reagents: The monomer, initiator/catalyst, and solvent must be of high purity and free from contaminants.
-
Reaction Conditions: Temperature, reaction time, and monomer concentration play a critical role in polymerization kinetics and equilibrium.
-
Initiator/Catalyst Activity: The chosen initiator or catalyst may be inappropriate for the monomer or may have degraded.
A systematic approach to troubleshooting is recommended. The following workflow diagram illustrates a logical sequence for diagnosing the issue.
Frequently Asked Questions (FAQs)
Q2: How do impurities in this compound affect the polymerization?
Impurities in the this compound monomer can act as chain-terminating agents or catalyst poisons, leading to low conversion and polymers with lower molecular weights than theoretically expected.[1] Water is a particularly common and detrimental impurity, as it can initiate polymerization itself, leading to poor control over the reaction.[1] Acidic or basic impurities can also interfere with the catalyst or initiator.
Recommended Action:
-
Purify the this compound monomer by distillation, often over a drying agent like calcium hydride (CaH2), before use.[2]
-
Use analytical techniques such as ¹H NMR, ¹³C NMR, or GC-MS to verify the purity of the monomer.[1]
-
Quantify the water content using Karl Fischer titration; for sensitive polymerizations, water content should ideally be below 10 ppm.[1]
Q3: What role does the initiator or catalyst play in low conversion, and how can I ensure its effectiveness?
The choice and handling of the initiator or catalyst are critical for a successful polymerization.
-
Activity: Many initiators and catalysts are sensitive to air and moisture and can degrade over time if not stored and handled properly.[1] Storage under an inert atmosphere (e.g., in a glovebox or under argon) is often necessary.
-
Concentration: An incorrect initiator/catalyst concentration can lead to incomplete polymerization.
-
Suitability: The chosen initiator/catalyst may not be sufficiently active for the ring-opening of a relatively low-strain monomer like this compound.
Recommended Action:
-
Always use a fresh or properly stored initiator/catalyst.
-
Handle air- and moisture-sensitive catalysts under an inert atmosphere using standard Schlenk line or glovebox techniques.[3]
-
Verify the correct concentration and molar ratio of the initiator/catalyst to the monomer as specified in the literature or your experimental design.
Q4: How does reaction temperature influence the conversion of this compound?
Temperature has a significant impact on both the kinetics and thermodynamics of the polymerization.
-
Kinetics: Generally, higher temperatures lead to faster polymerization rates.[1][3]
-
Thermodynamics and Side Reactions: For some ROP systems, there is a ceiling temperature (Tc) above which polymerization is thermodynamically unfavorable.[4] Excessively high temperatures can also promote side reactions, such as chain transfer or catalyst decomposition, which can limit the final conversion and affect the polymer's properties.[1]
The table below summarizes the effect of temperature on the conversion of cyclohexene (B86901) oxide (a similar epoxide) with an iron-based catalyst, illustrating the general trend.
| Temperature (°C) | Reaction Time (h) | Conversion (%) |
| 80 | 4 | 23 |
| 100 | 4 | 36 |
| 120 | 4 | 45 |
| 130 | 4 | 58 |
| Data adapted from a study on cyclohexene oxide ROP.[3] |
Recommended Action:
-
If the reaction is sluggish, a moderate increase in temperature may improve the conversion rate.
-
If side reactions are suspected at higher temperatures, consider lowering the temperature and extending the reaction time.
Q5: Can the solvent choice affect the polymerization outcome?
Yes, the solvent can significantly influence the polymerization.
-
Purity: Like the monomer, the solvent must be dry and free of impurities that can terminate the polymerization.
-
Polarity and Coordination: The polarity of the solvent can affect the solubility of the monomer and polymer, as well as the activity of the catalyst. Some solvents can coordinate to the catalyst, potentially reducing its activity. For instance, in some systems, a more coordinative solvent like THF has been shown to decrease catalytic activity compared to a less coordinating solvent like toluene.[5]
Recommended Action:
-
Use high-purity, anhydrous solvents. Standard procedures for solvent purification and drying should be followed.
-
Consult the literature for solvent systems that have been successfully used for the ROP of this compound or similar epoxides with your chosen catalyst system.
Experimental Protocols
General Procedure for the Ring-Opening Polymerization of this compound
The following is a general protocol and should be adapted based on the specific initiator/catalyst system and desired polymer characteristics. All manipulations involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using standard Schlenk techniques or in a glovebox.[3]
-
Preparation:
-
A reaction vessel (e.g., a Schlenk flask or a thick-walled glass reaction tube) is dried in an oven and cooled under vacuum.
-
The desired amount of initiator/catalyst is added to the reaction vessel inside a glovebox or under a positive pressure of inert gas.
-
-
Reaction Setup:
-
Purified this compound and anhydrous solvent (if not a bulk polymerization) are added to the reaction vessel via syringe.
-
The reaction mixture is stirred and heated to the desired temperature in a preheated oil bath.
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.[1] The reaction is typically quenched (e.g., by adding a small amount of acid or precipitating the polymer) before analysis.
-
-
Termination and Isolation:
-
Once the desired conversion is reached or the reaction time has elapsed, the polymerization is terminated. Termination methods vary depending on the catalyst system and may involve cooling, adding a quenching agent, or exposing the reaction to air.
-
The polymer is typically isolated by precipitation in a non-solvent (e.g., cold methanol), followed by filtration and drying under vacuum to a constant weight.
-
Determination of Monomer Conversion by ¹H NMR Spectroscopy
-
Sample Preparation: A small aliquot of the reaction mixture is carefully taken at a specific time point and quenched. The sample is then dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: A ¹H NMR spectrum is recorded.
-
Analysis: Monomer conversion is calculated by comparing the integral of a characteristic proton signal of the monomer with the integral of a characteristic proton signal of the resulting polymer.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes [mdpi.com]
- 4. Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclooctene Oxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing impurities from cyclooctene (B146475) oxide. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the purification of cyclooctene oxide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Distillation | - Co-distillation of impurities: Some impurities may have boiling points close to that of this compound. - Thermal decomposition: The compound may be sensitive to prolonged heating. | - Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to improve separation efficiency. - Vacuum Distillation: Lower the boiling point by performing the distillation under reduced pressure.[1] - Chemical Pre-treatment: Remove specific impurities chemically before distillation. For example, wash with a saturated sodium bicarbonate solution to remove acidic impurities or a sodium sulfite (B76179) solution for peroxides.[2] |
| Product Solidifies in Condenser During Distillation | - High melting point of this compound: this compound is a solid at room temperature (m.p. 53-56 °C).[1] | - Warm Water Condenser: Circulate warm water (around 40-50 °C) through the condenser to prevent solidification. - Air Condenser: For small-scale distillations, a simple air condenser may be sufficient and less likely to cause rapid solidification. - Heat Gun: Gently warm the condenser with a heat gun if solidification begins to occur, ensuring even heating to avoid thermal stress on the glassware. |
| Low Recovery After Column Chromatography | - Decomposition on silica (B1680970) gel: Silica gel can be acidic and may cause the epoxide ring to open, leading to decomposition. - Irreversible adsorption: Highly polar impurities or the product itself might bind too strongly to the stationary phase. | - Use Neutralized Silica: Pre-treat the silica gel with a base, such as triethylamine, to neutralize acidic sites.[3] - Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica. - Change Solvent System: Use a more polar eluent to decrease retention and improve recovery. Perform a thorough TLC analysis to optimize the solvent system before running the column. |
| Product is Contaminated with Carbonyl Compounds | - Incomplete oxidation or side reactions: Aldehydes and ketones can be byproducts of the epoxidation reaction. | - Chemical Treatment: Treat the crude product with a reagent that reacts selectively with carbonyls. For example, treatment with phenylhydrazine (B124118) followed by distillation can remove aldehyde and ketone impurities.[4] |
| Presence of Unreacted Cyclooctene | - Incomplete epoxidation reaction. | - Fractional Distillation: Careful fractional distillation can separate the lower-boiling cyclooctene from the this compound. - Column Chromatography: Optimize the solvent system to achieve good separation between the non-polar cyclooctene and the more polar this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Common impurities include unreacted starting material (cis-cyclooctene), byproducts of the oxidation reaction (such as cyclooctanone, and 1,2-cyclooctanediol), residual oxidizing agents (like peroxy acids), and solvents used in the synthesis.[5]
Q2: What is the recommended method for initial purification of this compound after synthesis?
A2: A common initial workup involves washing the crude product with a saturated solution of sodium bicarbonate to neutralize acidic byproducts, followed by a wash with a saturated solution of sodium sulfite to destroy excess peroxides. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before further purification.[2]
Q3: When should I choose vacuum distillation over simple distillation?
A3: Vacuum distillation is recommended for this compound because it lowers the boiling point, which helps to prevent thermal decomposition of the epoxide.[1][6] Given its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method.
Q4: Can I purify this compound by sublimation?
A4: Yes, sublimation is a suitable method for purifying this compound, especially for obtaining high-purity material on a smaller scale.[7] It is effective for separating it from non-volatile impurities.
Q5: How can I tell if my this compound is pure?
A5: The purity of this compound can be assessed by its melting point, which should be sharp and within the range of 53-56 °C.[1] For a more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect and quantify impurities.[8]
Quantitative Data on Purification
The following table summarizes the purity of this compound that can be achieved with different purification techniques.
| Purification Method | Impurity Type Addressed | Achievable Purity | Reference |
| Chemical Treatment & Distillation | Carbonyl compounds | >99% | [4] |
| Vacuum Distillation | Non-volatile impurities, some volatile impurities | High, typically >98% | [1][2] |
| Sublimation | Non-volatile impurities | Very high, often >99.5% | [7] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To purify crude this compound by removing non-volatile impurities and some volatile impurities with different boiling points.
Materials:
-
Crude this compound
-
Short-path distillation apparatus or fractional distillation apparatus with a Vigreux column
-
Round-bottom flask
-
Receiving flask
-
Condenser (can be warmed)
-
Vacuum pump
-
Heating mantle
-
Thermometer
-
Boiling chips or magnetic stirrer
Procedure:
-
Place the crude this compound into a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus. If using a water-cooled condenser, ensure the water temperature is maintained around 40-50 °C to prevent the product from solidifying.
-
Connect the apparatus to a vacuum pump.
-
Slowly reduce the pressure to the desired level (e.g., 5-10 mmHg).
-
Begin heating the distillation flask gently with a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied pressure (e.g., 55 °C at 5 mmHg).[1]
-
Discard any initial lower-boiling fractions and stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating potentially explosive peroxide residues.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Sublimation
Objective: To obtain high-purity this compound by separating it from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (cold finger)
-
Flask suitable for sublimation
-
Vacuum pump
-
Heating source (oil bath or heating mantle)
-
Coolant for the cold finger (e.g., cold water or a dry ice/acetone slurry)
Procedure:
-
Place the crude this compound at the bottom of the sublimation flask.
-
Insert the cold finger into the flask and ensure a good seal.
-
Connect the apparatus to a vacuum pump and evacuate the system.
-
Circulate the coolant through the cold finger.
-
Gently heat the bottom of the flask. The this compound will sublime and deposit as crystals on the cold surface of the finger.
-
Continue the process until a sufficient amount of product has collected on the cold finger.
-
Turn off the heat and allow the apparatus to cool to room temperature.
-
Carefully release the vacuum.
-
Remove the cold finger and scrape the purified this compound crystals onto a clean, dry surface.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A general workflow for the purification of this compound.
References
- 1. This compound 99 286-62-4 [sigmaaldrich.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. reddit.com [reddit.com]
- 4. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Organic Syntheses Procedure [orgsyn.org]
Preventing unwanted side products in cyclooctene oxidation
Welcome to the Technical Support Center for cyclooctene (B146475) oxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclooctene oxidation experiments. Here you will find answers to frequently asked questions and detailed guides to prevent the formation of unwanted side products.
I. Epoxidation of Cyclooctene: Maximizing Cyclooctene Oxide Yield
The selective synthesis of this compound is a primary goal for many applications. However, the formation of side products such as 2-cycloocten-1-ol, 2-cycloocten-1-one, and 1,2-cyclooctanediol (B1606509) can reduce the yield and complicate purification.
Troubleshooting Guide: Epoxidation Reactions
Question 1: My reaction shows low conversion of cyclooctene to the epoxide. What are the likely causes and solutions?
Answer: Low conversion can stem from several factors related to the catalyst, oxidant, or reaction conditions.
-
Inactive Catalyst:
-
Cause: The catalyst may have degraded due to improper storage or handling. Some catalysts are sensitive to air and moisture.
-
Solution: Use freshly prepared or properly stored catalysts. Consider catalyst activation procedures if applicable. For instance, gold catalysts used in solvent-free epoxidation may require a hydroperoxide initiator to activate them.[1][2]
-
-
Ineffective Oxidant:
-
Cause: The chosen oxidant may not be potent enough under the reaction conditions, or it may have decomposed. For example, hydrogen peroxide can decompose over time.[3]
-
Solution: Use a fresh batch of the oxidant. Consider switching to a more reactive oxidant if necessary, such as meta-chloroperoxybenzoic acid (m-CPBA) or tert-butyl hydroperoxide (TBHP).[4]
-
-
Suboptimal Reaction Temperature:
-
Cause: The reaction may be too slow at lower temperatures.
-
Solution: Gradually increase the reaction temperature. For gold-catalyzed solvent-free epoxidation, increasing the temperature from 60°C to 80°C can improve conversion.[1]
-
Question 2: I am observing significant amounts of allylic oxidation byproducts (2-cycloocten-1-ol and 2-cycloocten-1-one). How can I improve the selectivity for the epoxide?
Answer: The formation of allylic byproducts is a common side reaction, often proceeding through a radical mechanism.
-
Choice of Catalyst and Support:
-
Cause: Some catalyst systems are more prone to promoting allylic oxidation.
-
Solution: Select a catalyst known for high epoxidation selectivity. For instance, first-row transition metal phthalocyanine (B1677752) complexes have been shown to be highly selective for this compound.[5] In gold-catalyzed systems, graphite (B72142) has been identified as a support that provides a good combination of conversion and selectivity.[1] The unique conformation of cyclooctene naturally disfavors allylic hydrogen abstraction, leading to generally lower allylic byproducts compared to other cycloalkenes.[6]
-
-
Reaction Temperature:
-
Cause: Higher temperatures can favor radical pathways leading to allylic oxidation.
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Oxidant Choice:
-
Cause: Some oxidants, especially in the presence of certain metal catalysts, can generate radicals that initiate allylic oxidation.
-
Solution: Using a more selective oxygen transfer agent can minimize these side reactions.
-
Question 3: My epoxide product appears to be degrading, and I am seeing 1,2-cyclooctanediol as a byproduct. What is happening and how can I prevent it?
Answer: The formation of 1,2-cyclooctanediol is typically due to the ring-opening of the epoxide.
-
Presence of Water or Acid:
-
Cause: Trace amounts of water or acidic impurities can catalyze the hydrolysis of the epoxide.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. If an acidic byproduct is generated during the reaction (e.g., from a peroxyacid oxidant), consider adding a non-nucleophilic base or buffer, such as sodium bicarbonate, to neutralize the acid.
-
Quantitative Data: Catalyst and Oxidant Effects on Epoxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| Au/Graphite | TBHP/Air | Solvent-free | 80 | ~20 | >95 | [1] |
| MnPc | Iodosylbenzene | Dichloromethane/Methanol/Water | Room Temp. | High | High (Specific value not given) | [5] |
| Fe(PCl₈)Cl | H₂O₂ (slow addition) | Dichloromethane | Not specified | - | 24 (yield) | [3] |
| Homobimetallic Mo(VI)O₂-complex | H₂O₂ | Acetonitrile | 70 | High | High (Specific value not given) | [7] |
Experimental Protocol: Selective Epoxidation using a Gold/Graphite Catalyst
This protocol is based on the solvent-free epoxidation of cyclooctene using a supported gold catalyst with tert-butyl hydroperoxide (TBHP) as an initiator.
Materials:
-
1% Au/graphite catalyst
-
cis-Cyclooctene
-
tert-Butyl hydroperoxide (TBHP), 70% aqueous solution
-
Round-bottom flask with a magnetic stirrer
-
Heating mantle with temperature control
-
Condenser
Procedure:
-
To a round-bottom flask, add the 1% Au/graphite catalyst (e.g., 50 mg).
-
Add cis-cyclooctene (e.g., 5 mmol).
-
Add TBHP (e.g., 0.5 mmol) as the initiator.
-
Equip the flask with a condenser and place it in a heating mantle.
-
Stir the mixture vigorously and heat to 80°C.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The catalyst can be recovered by filtration for potential reuse. The product can be purified by column chromatography.
Diagrams
Caption: Troubleshooting logic for low this compound yield.
II. Oxidative Cleavage of Cyclooctene: Synthesis of Suberic Acid
The oxidative cleavage of the double bond in cyclooctene to form suberic acid (octanedioic acid) is another important transformation. The primary challenge is to achieve complete oxidation to the dicarboxylic acid without the accumulation of intermediate aldehydes or over-oxidation.
Troubleshooting Guide: Oxidative Cleavage Reactions
Question 1: My reaction to produce suberic acid has a low yield. What are the common reasons?
Answer: Low yields in the synthesis of suberic acid can be due to incomplete reaction or loss of product during workup.
-
Incomplete Oxidation:
-
Cause: Insufficient oxidant or reaction time can lead to the formation of intermediate products, such as aldehydes, which are not fully oxidized to the carboxylic acid.
-
Solution: Ensure a sufficient stoichiometric amount of the oxidizing agent is used. For ozonolysis, this means ensuring complete reaction with ozone followed by an appropriate oxidative workup. For other methods, increasing the reaction time or temperature might be necessary.
-
-
Product Isolation Issues:
-
Cause: Suberic acid has some solubility in water, which can lead to losses during aqueous workup and extraction.
-
Solution: Perform multiple extractions with an appropriate organic solvent to maximize the recovery of suberic acid from the aqueous phase. Acidifying the aqueous solution before extraction is crucial to ensure the dicarboxylic acid is in its less water-soluble neutral form.
-
Question 2: I am isolating byproducts along with suberic acid. How can I improve the purity of my product?
Answer: The presence of byproducts often indicates that the cleavage of the double bond is not clean or that side reactions are occurring.
-
Formation of Shorter-Chain Dicarboxylic Acids:
-
Cause: Over-oxidation and degradation of the carbon chain can lead to the formation of dicarboxylic acids with fewer than eight carbons.
-
Solution: Milder reaction conditions (e.g., lower temperature) can sometimes prevent over-oxidation. The choice of oxidant is also critical.
-
-
Presence of Aldehydic Intermediates:
-
Cause: The oxidative workup may be incomplete.
-
Solution: Ensure the oxidative workup conditions are sufficient to convert any intermediate aldehydes to carboxylic acids. For ozonolysis, using hydrogen peroxide in the workup is a common method to achieve this.
-
Quantitative Data: Synthesis of Suberic Acid
| Oxidizing System | Solvent | Temperature (°C) | Conversion (%) | Suberic Acid Yield (%) | Reference |
| H₂O₂ / Tetra-alkylammonium perrhenate (B82622) / Ionic Liquid | [HMIM]HSO₄ | 40-70 | >90 | >60 | [8] |
| OsO₄ (cat.) / Oxone | DMF | Not specified | High | Good (Specific value not given) | [9] |
Experimental Protocol: Synthesis of Suberic Acid via Oxidation with H₂O₂
This protocol is based on the oxidation of cyclooctene using hydrogen peroxide with a phase transfer catalyst in an ionic liquid.
Materials:
-
cis-Cyclooctene
-
Tetraethylammonium (B1195904) perrhenate
-
1-Hexyl-3-methylimidazolium hydrogen sulfate (B86663) ([HMIM]HSO₄)
-
30% Hydrogen peroxide solution
-
Round-bottom flask with magnetic stirring
-
Heating mantle with temperature control
Procedure:
-
In a round-bottom flask, combine cis-cyclooctene (2 mmol), tetraethylammonium perrhenate (0.06 mmol), and [HMIM]HSO₄ (2 mL).
-
Heat the mixture to 60°C with vigorous stirring.
-
Carefully add 30% hydrogen peroxide solution (1 mL) dropwise to the reaction mixture.
-
Continue stirring at 60°C for 3 hours.
-
Monitor the reaction by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The suberic acid can be isolated by extraction. Add water to the reaction mixture and extract multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude suberic acid can be further purified by recrystallization.
Diagrams
Caption: Experimental workflow for suberic acid synthesis.
References
- 1. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts: an investigation of catalyst re-use - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moodle2.units.it [moodle2.units.it]
- 7. researchgate.net [researchgate.net]
- 8. CN103539654B - Method for preparing suberic acid through cyclooctene oxidation - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
Controlling molecular weight in polycyclooctene synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling molecular weight during polycyclooctene (PCO) synthesis via Ring-Opening Metathesis Polymerization (ROMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for controlling the molecular weight of polycyclooctene in ROMP?
The molecular weight of polycyclooctene can be primarily controlled by three main factors:
-
Monomer-to-Catalyst Ratio ([M]/[C]): In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the ratio of monomer to catalyst. A higher [M]/[C] ratio will generally result in a higher molecular weight polymer.
-
Chain Transfer Agents (CTAs): The addition of a chain transfer agent is an effective method for controlling and reducing molecular weight. CTAs terminate a growing polymer chain and initiate a new one, leading to a lower average molecular weight. Acyclic olefins are commonly used as CTAs in ROMP.[1]
-
Reaction Temperature: Temperature can influence the rates of initiation, propagation, and termination or chain transfer reactions, thereby affecting the final molecular weight and polydispersity of the polymer.
Q2: How can I achieve a low polydispersity index (PDI) for my polycyclooctene?
Achieving a low PDI (typically < 1.1) indicates a well-controlled, or "living," polymerization. For the ROMP of cyclooctene (B146475), especially the more reactive trans-cyclooctene (B1233481), this can be achieved by suppressing secondary metathesis reactions.[2][3][4] Key strategies include:
-
Use of Additives: The addition of a phosphine (B1218219) ligand, such as triphenylphosphine (B44618) (PPh₃), can suppress competing secondary metathesis reactions, leading to narrowly dispersed PCO.[2][3][4]
-
Solvent Choice: The use of a coordinating solvent like tetrahydrofuran (B95107) (THF) has been shown to be crucial for achieving a living polymerization of trans-cyclooctene, as it helps to prevent unwanted side reactions.[2][3][4]
-
Monomer Isomer: trans-Cyclooctene has a higher ring strain than cis-cyclooctene, making it more suitable for a living ROMP.[2][5]
Q3: What type of catalyst is typically used for polycyclooctene synthesis?
Ruthenium-based catalysts, particularly Grubbs' catalysts (First, Second, and Third Generation), are most commonly used for the ROMP of cyclooctene due to their high tolerance to various functional groups and their ability to mediate living polymerizations under the right conditions.[6]
Q4: Can I synthesize block copolymers with polycyclooctene?
Yes, if the polymerization of cyclooctene is conducted under living conditions, block copolymers can be synthesized. This is achieved through the sequential addition of different monomers. After the polymerization of the first monomer is complete, a second monomer is introduced to the reaction mixture, which then polymerizes from the active chain ends of the first polymer block.[2][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected molecular weight and broad PDI (> 1.3) | Secondary metathesis (chain transfer) reactions are competing with polymerization. | For trans-cyclooctene, add triphenylphosphine (PPh₃) to the reaction mixture and use THF as the solvent to suppress these side reactions.[2][3][4] For cis-cyclooctene, which is more prone to side reactions, consider using a chain transfer agent to better control the molecular weight, though this may also broaden the PDI compared to a true living polymerization. |
| Lower than expected molecular weight | Presence of impurities that act as chain transfer agents or terminate the polymerization. | Ensure the monomer and solvent are of high purity. Impurities with olefinic or other reactive groups can interfere with the polymerization. |
| Incorrect monomer-to-catalyst ratio. | Carefully verify the concentrations and amounts of both the monomer and the catalyst. | |
| Inefficient initiation of the catalyst. | Ensure the catalyst is properly dissolved and dispersed in the reaction medium before adding the monomer. | |
| Bimodal or multimodal molecular weight distribution | Incomplete or slow initiation of the catalyst compared to propagation. | Use a catalyst that initiates rapidly. For some Grubbs' catalysts, a higher reaction temperature may increase the initiation rate. |
| Presence of impurities that generate new active species during the polymerization. | Purify all reagents and solvents thoroughly. | |
| Low polymer yield | Inactive catalyst. | Use a fresh, properly stored catalyst. Some Grubbs' catalysts can be sensitive to air and moisture over time. |
| Presence of catalyst poisons in the monomer or solvent. | Purify the monomer and solvent to remove any potential catalyst poisons such as sulfur or phosphorus compounds. | |
| Reaction has not gone to completion. | Increase the reaction time or temperature (within the limits of catalyst stability). |
Data Presentation
Table 1: Effect of Monomer-to-Catalyst Ratio on the Molecular Weight and PDI of trans-Polycyclooctene
This table summarizes the results from the living ROMP of trans-cyclooctene using a first-generation Grubbs' catalyst in the presence of PPh₃ in THF. The data demonstrates a linear relationship between the monomer-to-catalyst ratio and the number-average molecular weight (Mn), which is characteristic of a living polymerization.[2]
| Entry | [Monomer]/[Catalyst] | Theoretical Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI |
| 1 | 100 | 11,000 | 12,000 | 1.05 |
| 2 | 200 | 22,000 | 25,000 | 1.06 |
| 3 | 300 | 33,000 | 37,000 | 1.07 |
| 4 | 400 | 44,000 | 48,000 | 1.08 |
| 5 | 500 | 55,000 | 61,000 | 1.09 |
Experimental Protocols
Protocol for Living ROMP of trans-Cyclooctene to Achieve a Target Molecular Weight of 25,000 g/mol
This protocol is adapted from the living polymerization of trans-cyclooctene.[2]
Materials:
-
trans-Cyclooctene (monomer)
-
Grubbs' First Generation Catalyst
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (for precipitation)
-
Ethyl vinyl ether (quenching agent)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). THF should be freshly distilled from a suitable drying agent.
-
Reaction Setup: In a Schlenk flask, dissolve the desired amount of Grubbs' catalyst and PPh₃ (typically in excess relative to the catalyst) in anhydrous THF.
-
Monomer Addition: For a target molecular weight of 25,000 g/mol , a monomer-to-catalyst ratio of approximately 200:1 is required (see Table 1). Add the corresponding amount of trans-cyclooctene to the catalyst solution via syringe.
-
Polymerization: Stir the reaction mixture at room temperature. The reaction is typically complete within a few minutes.
-
Quenching: Terminate the polymerization by adding a small amount of ethyl vinyl ether.
-
Precipitation and Isolation: Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash with fresh methanol.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting polycyclooctene by Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
Visualizations
Caption: Workflow for the synthesis of polycyclooctene with controlled molecular weight.
Caption: Decision tree for troubleshooting high polydispersity in polycyclooctene synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Living ROMP of trans-Cyclooctene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Living ROMP of trans-Cyclooctene [authors.library.caltech.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OhioLINK ETD: Shi, Zhen [etd.ohiolink.edu]
- 6. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Cyclooctene Oxide Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclooctene (B146475) oxide is profoundly influenced by the choice of solvent, a critical parameter that can dictate reaction rates, product selectivity, and the emergence of unforeseen side reactions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving cyclooctene oxide. Here, we delve into the kinetics of its key reactions—hydrolysis, alcoholysis, and aminolysis—offering quantitative data, detailed experimental protocols, and visual aids to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the study of this compound reaction kinetics.
Q1: My this compound reaction is sluggish or incomplete. What are the likely causes and solutions?
A1: Several factors can contribute to slow or incomplete reactions. Consider the following troubleshooting steps:
-
Solvent Choice: The polarity and proticity of the solvent play a crucial role. Polar protic solvents, such as water and alcohols, can solvate the nucleophile, potentially decreasing its reactivity. In contrast, polar aprotic solvents like DMSO and DMF can enhance the nucleophilicity of anions. For reactions involving anionic nucleophiles, switching to a polar aprotic solvent may accelerate the reaction.
-
Catalyst Inactivation: In catalyzed reactions, the catalyst may be deactivated. For instance, in epoxidation reactions using iron(III) porphyrin catalysts, the catalyst can be destroyed if the oxidant is added too quickly.[1] Slow, portion-wise addition of the oxidant is recommended.
-
Insufficient Temperature: Reaction rates are temperature-dependent. If the reaction is too slow, a modest increase in temperature may be beneficial. However, be cautious as higher temperatures can also promote side reactions.
-
Poor Solubility: Ensure all reactants are adequately dissolved in the chosen solvent. Poor solubility can lead to a heterogeneous reaction mixture and slow kinetics.
-
Presence of Inhibitors: Trace impurities in reactants or solvents can sometimes inhibit the reaction. Purifying the starting materials may be necessary.
Q2: I am observing the formation of a diol as a side product in my reaction. How can I minimize this?
A2: The formation of 1,2-cyclooctanediol (B1606509) is a common side product, particularly in hydrolysis reactions or in the presence of water impurities. Here’s how to mitigate it:
-
Anhydrous Conditions: For reactions other than hydrolysis, ensure strictly anhydrous conditions. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: In aqueous media, the rate of diol formation is pH-dependent. The hydrolysis of epoxides can be catalyzed by both acid and base. Maintaining a neutral pH, if compatible with your primary reaction, can help minimize diol formation.
-
Non-Aqueous Work-up: During the reaction work-up, minimize contact with water if the desired product is not the diol.
Q3: My reaction is producing a mixture of regioisomers. How can the solvent influence regioselectivity?
A3: The regioselectivity of nucleophilic attack on unsymmetrical epoxides is influenced by both steric and electronic factors, which can be modulated by the solvent.
-
Basic or Neutral Conditions: Under basic or neutral conditions, the reaction typically follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.
-
Acidic Conditions: Under acidic conditions, the epoxide oxygen is protonated, and the reaction can have more S(_N)1 character. The nucleophile is more likely to attack the more substituted carbon, which can better stabilize a partial positive charge.
-
Solvent Polarity: Polar solvents can stabilize charged intermediates, potentially favoring a more S(_N)1-like pathway and influencing the regiochemical outcome.
Q4: I am concerned about the potential for polymerization of my this compound. How can I prevent this?
A4: Epoxides can undergo polymerization, especially in the presence of certain catalysts or initiators.
-
Control of Initiators: Both acidic and basic impurities can initiate polymerization. Ensure your reactants and solvents are free from strong acids or bases.
-
Temperature Management: Higher temperatures can promote polymerization. Running the reaction at the lowest effective temperature is advisable.
-
Use of Inhibitors: For storage or in specific reaction setups, the addition of a polymerization inhibitor might be considered, though this is less common for laboratory-scale reactions and requires careful consideration of its compatibility with the desired reaction.
Quantitative Data on Solvent Effects
The reaction rate of this compound with various nucleophiles is highly dependent on the solvent. The following tables summarize kinetic data from literature to guide solvent selection.
Table 1: Influence of Solvent on the Rate of Epoxidation of Cyclooctene
| Solvent System (v/v) | Catalyst | Oxidant | Relative Rate | Reference |
| Acetonitrile (B52724) | Iron(III) Porphyrin | H(_2)O(_2) | Base Rate | [2] |
| Methanol/Acetonitrile | Iron(III) Porphyrin | H(_2)O(_2) | Increased | [2][3] |
| Ethanol/Acetonitrile | Iron(III) Porphyrin | H(_2)O(_2) | Increased | [2][3] |
Note: The presence of alcohol in acetonitrile for the iron-porphyrin catalyzed epoxidation of cyclooctene is crucial for the formation of the catalytically active species, leading to an increased reaction rate.[2][3]
Table 2: Qualitative Solvent Effects on Epoxide Ring-Opening Reactions
| Reaction Type | Solvent Class | General Effect on Rate | Rationale |
| Aminolysis | Polar Aprotic (e.g., DMSO, DMF) | Generally Faster | Enhances nucleophilicity of the amine. |
| Polar Protic (e.g., H(_2)O, EtOH) | Generally Slower | Solvates the amine nucleophile through hydrogen bonding, reducing its reactivity. | |
| Hydrolysis | Aqueous-Organic Mixtures | Dependent on water concentration and co-solvent | Water is a reactant; the co-solvent modifies the polarity and solubility. |
| Alcoholysis | Alcohol (serves as solvent and reactant) | Rate can be influenced by alcohol acidity and steric hindrance. | The alcohol acts as both the medium and the nucleophile. |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are representative protocols for key reactions of this compound.
Experimental Protocol 1: Kinetic Study of this compound Hydrolysis via Titration
-
Reaction Setup: Prepare a stock solution of this compound in a suitable water-miscible solvent (e.g., acetone (B3395972) or dioxane). In a thermostated reaction vessel, combine a known volume of the this compound solution with a buffered aqueous solution of known pH.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of a standard solution of sodium thiosulfate (B1220275) in an ice bath. The thiosulfate will react with the remaining epoxide.
-
Titration: Immediately titrate the unreacted sodium thiosulfate with a standardized solution of iodine, using a starch indicator to determine the endpoint.
-
Data Analysis: The concentration of unreacted this compound at each time point can be calculated from the titration data. Plot the concentration of this compound versus time and use the appropriate integrated rate law to determine the rate constant.
Experimental Protocol 2: Kinetic Study of this compound Alcoholysis via GC-MS
-
Reaction Setup: In a sealed reaction vial, dissolve a known concentration of this compound and an internal standard (e.g., dodecane) in the alcohol solvent of interest (e.g., methanol, ethanol). Place the vial in a thermostated heating block.
-
Sampling: At timed intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Dilute the aliquot with a suitable solvent (e.g., diethyl ether) and pass it through a small plug of silica (B1680970) gel to remove any non-volatile components.
-
GC-MS Analysis: Inject the prepared sample into a gas chromatograph-mass spectrometer (GC-MS). Use the peak areas of this compound and the internal standard to determine the concentration of the remaining epoxide.
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The negative of the slope of the resulting linear plot will give the pseudo-first-order rate constant.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate key experimental and logical workflows.
Caption: Workflow for the kinetic analysis of this compound hydrolysis.
Caption: Influence of solvent properties on reaction kinetics.
References
Technical Support Center: Stabilizing trans-Cyclooctene (TCO) Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the stability and isomerization of trans-cyclooctene (B1233481) (TCO) derivatives in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in trans-cyclooctene (TCO) derivatives?
A1: The main stability issue with TCO derivatives is their propensity to isomerize from the reactive trans-isomer to the significantly less reactive or unreactive cis-isomer.[1][2] This isomerization deactivates the TCO, rendering it unable to participate in the desired bioorthogonal ligation reactions, such as the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines.[1]
Q2: What experimental conditions can promote the isomerization of TCO to cis-cyclooctene?
A2: Several factors can catalyze the isomerization of TCO derivatives:
-
Presence of Thiols: High concentrations of thiols, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, can induce TCO isomerization, likely through a radical-mediated pathway.[2][3]
-
Biological Milieu: In biological systems, copper-containing proteins have been identified as a cause of TCO isomerization.[4][5] Additionally, thiamine (B1217682) degradation products present in some cell culture media can also promote this conversion.[6]
-
Prolonged Storage: Some non-crystalline, highly strained TCO derivatives can isomerize upon extended storage, especially if not kept at low temperatures.[1][7]
Q3: How can I prevent or minimize TCO isomerization during my experiments?
A3: Several strategies can be employed to mitigate TCO isomerization:
-
Use of Radical Inhibitors: The addition of a radical inhibitor, such as Trolox (a water-soluble analog of vitamin E), can effectively suppress thiol-promoted isomerization.[3][8]
-
Selection of More Stable TCO Derivatives:
-
Derivatives with substituents at the 2-position of the cyclooctene (B146475) ring have shown greater stability in the presence of thiols compared to those with substituents at the 4-position.[9]
-
Computationally designed derivatives like dioxolane-fused TCOs (d-TCOs) offer a good compromise between high reactivity and enhanced stability.[7][10]
-
-
Silver(I) Complexation for Storage: For long-term storage, highly reactive TCOs can be protected as stable silver(I) complexes. The active TCO can be readily released from the complex by the addition of a sodium chloride solution.[3][8]
-
Optimize Experimental Conditions: Minimize incubation times when possible and use freshly prepared TCO reagents.[2]
Q4: How does the stereochemistry of substituents on the TCO ring affect its reactivity and stability?
A4: The stereochemistry of substituents, particularly at the 5-position, has a significant impact. The axial isomer (e.g., (R)-TCO-OH) is generally more reactive than the equatorial isomer (e.g., (S)-TCO-OH).[11] This is because the axial conformation has a higher ground-state energy due to greater ring strain, which is closer to the transition state of the Diels-Alder reaction, thereby lowering the activation energy.[11] While the equatorial isomer is in a more stable, lower-energy conformation, it is still highly reactive.[11]
Troubleshooting Guides
Problem: Poor Ligation Efficiency or Low Product Yield
This is a common issue that can arise from several sources. The following troubleshooting workflow can help identify and resolve the problem.
References
- 1. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly reactive trans-cyclooctene tags with improved stability for Diels-Alder chemistry in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the Stability and Stabilization of trans- Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Polycyclooctene (PCO)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of polycyclooctene (PCO).
Frequently Asked Questions (FAQs)
1. What are the most common characterization techniques for polycyclooctene?
The most common techniques for characterizing polycyclooctene include:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine molecular weight averages (Mn, Mw) and molecular weight distribution (Đ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the microstructure, including the cis/trans ratio of the double bonds, and to analyze end-groups.[1]
-
Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[1]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and decomposition profile.[1]
-
Rheology: To study the flow and deformation behavior of the polymer melt.
2. Why is the cis/trans ratio important in PCO characterization?
The cis/trans ratio of the vinylene groups along the PCO backbone significantly influences its physical properties. A higher trans content generally leads to a higher degree of crystallinity and a higher melting point.[2] This ratio is a critical parameter to control during synthesis and to quantify during characterization as it dictates the material's processability and end-use performance.
3. What solvents are suitable for dissolving PCO for analysis?
PCO is generally soluble in common organic solvents such as tetrahydrofuran (B95107) (THF), chloroform (B151607), and dichloromethane (B109758) at room temperature, making these suitable for GPC/SEC and NMR analysis.[3] For high-temperature GPC, 1,2,4-trichlorobenzene (B33124) can be used. Solubility can be affected by the molecular weight and crystallinity of the PCO.
Troubleshooting Guides
Gel Permeation Chromatography (GPC/SEC)
| Problem | Possible Causes | Solutions |
| Broad or Tailing Peaks | 1. Poor sample dissolution.[4] 2. Interaction between the polymer and the column packing material.[4] 3. Inappropriate column selection for the molecular weight range.[4] 4. Secondary reactions (e.g., chain scission or crosslinking) during polymerization.[1] | 1. Ensure complete dissolution of the PCO sample. Gentle heating or extended dissolution time may be necessary. Filter the sample before injection.[4] 2. Use a different mobile phase or a column with a different stationary phase. The addition of salts to the mobile phase can sometimes mitigate interactions. 3. Select a column set that covers the expected molecular weight range of the PCO sample.[5] 4. Review the polymerization conditions. The use of a chain transfer agent can help control the molecular weight distribution.[1] |
| Inaccurate Molecular Weight Values | 1. Incorrect calibration of the GPC system.[4] 2. Use of inappropriate calibration standards (e.g., polystyrene standards for a polymer with a different hydrodynamic volume).[4] 3. Sample degradation during dissolution at elevated temperatures.[6] | 1. Regularly calibrate the GPC system with narrow molecular weight standards. 2. Use PCO standards for calibration if available. If not, consider using universal calibration with a viscometer detector for more accurate results.[4] 3. Minimize dissolution time and temperature. Ensure the solvent is degassed and contains appropriate stabilizers.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Causes | Solutions |
| Poor Signal-to-Noise Ratio | 1. Low sample concentration.[7] 2. Incomplete sample dissolution. | 1. For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient for small molecules, but higher concentrations may be needed for polymers.[7] For ¹³C NMR, use a more concentrated sample if possible.[7] 2. Ensure the sample is fully dissolved. Filter the solution to remove any particulate matter. |
| Difficulty in Determining cis/trans Ratio | 1. Overlapping signals in the ¹H NMR spectrum. | 1. The olefinic protons of the cis and trans isomers typically appear at slightly different chemical shifts. Integration of these distinct signals allows for the quantification of the respective content.[8][9] For complex spectra, 2D NMR techniques like COSY may be helpful. |
Differential Scanning Calorimetry (DSC)
| Problem | Possible Causes | Solutions |
| Multiple Melting Peaks | 1. Presence of different crystalline forms (polymorphism).[10] 2. Melting, recrystallization, and remelting during the heating scan.[10] 3. A broad distribution of crystal thicknesses or perfection.[11] 4. Thermal history of the sample.[12] | 1. Different crystal structures can lead to distinct melting points.[10] 2. This is a common phenomenon in semi-crystalline polymers. Varying the heating rate can help to distinguish this effect.[10] 3. Fractionation of the polymer during crystallization can lead to lamellae with different melting points.[11] 4. To erase the thermal history, heat the sample above its melting point, hold it for a few minutes, and then cool it at a controlled rate before the final heating scan.[13] |
| Irreproducible Results | 1. Inconsistent sample mass. 2. Variations in the thermal history of the samples.[13] | 1. Use a consistent sample mass (typically 3-5 mg) for all measurements. 2. Always apply a controlled thermal history by heating the sample above its melt, holding it isothermally, and then cooling at a controlled rate before the measurement scan.[14] |
Thermogravimetric Analysis (TGA)
| Problem | Possible Causes | Solutions |
| Inaccurate Onset of Decomposition Temperature | 1. Presence of volatile impurities or residual solvent. 2. Inappropriate heating rate. | 1. Ensure the sample is thoroughly dried before analysis. A preliminary heating step at a temperature below the decomposition point can remove volatiles. 2. Use a standard heating rate (e.g., 10 °C/min) for comparability. The onset temperature can be heating rate dependent.[15] |
| Complex Degradation Profile (Multiple Steps) | 1. The polymer degradation may occur through multiple mechanisms.[16] 2. Presence of additives or fillers in the PCO sample. | 1. The initial weight loss may be due to the scission of specific bonds, followed by the main chain degradation at higher temperatures.[16][17] 2. Analyze the composition of the sample to identify any additives that might have different degradation temperatures. |
Rheology
| Problem | Possible Causes | Solutions |
| Shear Thinning Behavior | 1. This is a characteristic non-Newtonian behavior for many polymer melts, including polyolefins.[18][19] | 1. At rest, polymer chains are entangled. Under shear, they align in the direction of flow, reducing viscosity.[19] This behavior is expected and is a key property to characterize for processing applications. |
| Irreproducible Viscosity Measurements | 1. Sample degradation at high temperatures. 2. Incomplete melting of the sample. 3. Wall slip effects.[20] | 1. Perform TGA to determine the degradation temperature and ensure rheological measurements are conducted well below this temperature. 2. Ensure the measurement temperature is sufficiently above the melting point determined by DSC. 3. Use geometries with rough surfaces or perform a slip analysis to account for this effect.[20] |
Experimental Protocols
Protocol 1: Determination of Molecular Weight by GPC/SEC
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the PCO sample into a vial.
-
Add the appropriate volume of THF (or another suitable solvent) to achieve a concentration of approximately 1 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. If necessary, use an ultrasonic bath for a short period.
-
Filter the solution through a 0.2 or 0.45 µm syringe filter into an autosampler vial.[4]
-
-
Instrumentation and Conditions:
-
Mobile Phase: Tetrahydrofuran (THF)
-
Flow Rate: 1.0 mL/min
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the PCO.
-
Detector: Refractive Index (RI) detector.
-
Temperature: 30-40 °C
-
-
Calibration:
-
Prepare a series of narrow molecular weight polystyrene standards in THF.
-
Inject the standards and generate a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.
-
-
Analysis:
-
Inject the prepared PCO sample.
-
Process the resulting chromatogram using the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn).
-
Protocol 2: Determination of cis/trans Ratio by ¹H NMR
-
Sample Preparation:
-
Dissolve 10-20 mg of the PCO sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.[21]
-
Ensure the sample is completely dissolved. Filter if necessary to remove any particulates.
-
-
Instrumentation and Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the signals corresponding to the olefinic protons of the cis and trans double bonds. Typically, the trans olefinic protons appear around 5.39 ppm and the cis olefinic protons around 5.34 ppm.[8]
-
Integrate the areas of the cis and trans olefinic proton signals.
-
Calculate the percentage of each isomer using the following formulas:
-
% trans = [Area(trans) / (Area(trans) + Area(cis))] * 100
-
% cis = [Area(cis) / (Area(trans) + Area(cis))] * 100
-
-
Protocol 3: Thermal Analysis by DSC
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the PCO sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Instrumentation and Conditions:
-
Thermal Program (to remove thermal history):
-
Step 1 (First Heating): Heat the sample from room temperature to a temperature approximately 30-50 °C above the expected melting point (e.g., 150 °C).[22]
-
Step 2 (Isothermal): Hold the sample at this temperature for 3-5 minutes to ensure complete melting and erase any prior thermal history.[14]
-
Step 3 (Cooling): Cool the sample at a controlled rate (10 °C/min) to a low temperature (e.g., -100 °C).[22]
-
Step 4 (Second Heating): Heat the sample again at 10 °C/min to the final temperature.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
Determine the glass transition temperature (Tg) as the midpoint of the step change in the baseline.
-
Determine the melting temperature (Tm) as the peak temperature of the melting endotherm.
-
Calculate the enthalpy of fusion (ΔHm) by integrating the area under the melting peak.
-
Protocol 4: Thermal Stability Analysis by TGA
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PCO sample into a TGA pan.
-
-
Instrumentation and Conditions:
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate.[14]
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.[23]
-
Determine the temperature of maximum degradation rate from the peak of the derivative of the TGA curve.[23]
-
Note the percentage of residue remaining at the end of the experiment.
-
Visualizations
Caption: Troubleshooting workflow for GPC analysis of polycyclooctene.
Caption: Relationship between PCO synthesis, structure, and thermal properties.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. GPC Analysis of Polymers: Measuring Molecular Weight and Distribution | Separation Science [sepscience.com]
- 7. mun.ca [mun.ca]
- 8. rsc.org [rsc.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. spm.com.cn [spm.com.cn]
- 12. shimadzu.com [shimadzu.com]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. tainstruments.com [tainstruments.com]
- 16. Mechanisms and kinetics of thermal degradation of poly(epsilon-caprolactone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Rheological studies of the Polymer Solutions – Advances in Polymer Science [ncstate.pressbooks.pub]
- 19. Shear thinning - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. cif.iastate.edu [cif.iastate.edu]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
Technical Support Center: Optimizing Cyclooctene Oxide Synthesis
Welcome to the Technical Support Center for the synthesis of cyclooctene (B146475) oxide. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on minimizing catalyst loading while maximizing reaction efficiency. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the epoxidation of cyclooctene.
Troubleshooting Guide
This section addresses specific issues you may encounter during your cyclooctene epoxidation experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of Cyclooctene Oxide
You are observing a lower than expected yield of the desired epoxide.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Temperature is a critical parameter. For many catalytic systems, higher temperatures can increase the reaction rate but may also lead to the decomposition of the oxidant (e.g., H₂O₂) or the formation of byproducts.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction. It is crucial to identify the optimal temperature for your specific catalyst-oxidant system. |
| Incorrect Catalyst Loading | Using too little catalyst can lead to an incomplete or slow reaction.[1] Conversely, an excessive amount of catalyst does not always translate to a higher yield and can lead to the formation of byproducts due to an increased number of active sites.[2] |
| Catalyst Deactivation | The catalyst may have lost its activity. This can be due to poisoning by impurities in the reactants or solvent, coking (the formation of carbonaceous deposits on the catalyst surface), or leaching of the active metal from the support in the case of heterogeneous catalysts.[1] Consider catalyst regeneration procedures or using a fresh batch of catalyst. A hot filtration test, where the catalyst is filtered mid-reaction, can help determine if leaching is occurring; if the reaction proceeds in the filtrate, leaching is confirmed.[1] |
| Inefficient Oxidant | The choice and concentration of the oxidizing agent are crucial. Common oxidants include hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP), and meta-chloroperoxybenzoic acid (m-CPBA). The effectiveness of each can vary depending on the catalyst and reaction conditions. For instance, with gold catalysts, TBHP has been shown to be a more selective initiator than other peroxides.[3] |
| Improper Solvent | The solvent can significantly influence the reaction. Protic solvents like methanol (B129727) may enhance the reaction rate with H₂O₂, while aprotic solvents such as acetonitrile (B52724) are often favored for achieving high conversion and selectivity.[1] The solvent can also affect the adsorption of reactants onto the surface of heterogeneous catalysts. |
Issue 2: Poor Selectivity (High Byproduct Formation)
You are observing the formation of significant amounts of byproducts, such as 2-cyclohexen-1-ol, 2-cyclohexen-1-one, or diols, reducing the selectivity for this compound.
| Potential Cause | Troubleshooting Step |
| High Reaction Temperature | Elevated temperatures can promote side reactions like allylic oxidation and epoxide ring-opening.[1] Running the reaction at the lowest effective temperature can significantly improve selectivity towards the desired epoxide. |
| Presence of Water and Acidity | Water and acidic conditions can lead to the hydrolysis of the epoxide, forming a diol.[1] Ensure your solvent is anhydrous. If using a peroxyacid that generates a carboxylic acid byproduct, consider adding a buffer like sodium bicarbonate to neutralize it. |
| Inappropriate Catalyst-Oxidant Combination | The choice of catalyst and oxidant heavily influences the reaction pathway. For example, certain vanadium-based catalysts may promote allylic oxidation.[1] Systems like m-CPBA are generally highly selective for epoxidation. |
| Exothermic Reaction Runaway | The epoxidation reaction can be exothermic. Poor heat dissipation can lead to localized hotspots, promoting byproduct formation. To manage this, consider the slow, dropwise addition of the oxidizing agent and use a cooling system (e.g., an ice bath) to maintain a constant temperature.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I minimize the catalyst loading without compromising the yield?
A1: Minimizing catalyst loading is a key aspect of green chemistry and cost-effectiveness. To achieve this:
-
Optimize Reaction Conditions: Systematically optimize parameters such as temperature, reaction time, and solvent. A slightly longer reaction time at an optimal temperature may allow for a lower catalyst loading to achieve the same conversion.
-
Ensure High Purity of Reagents: Impurities can poison the catalyst, requiring a higher loading to compensate for the loss of active sites. Use high-purity cyclooctene, oxidant, and solvent.
-
Select a Highly Active Catalyst: Different catalysts exhibit vastly different activities. For instance, molybdenum-based catalysts are known for their high activity in epoxidation reactions.[4] Researching and selecting a catalyst with a high turnover number (TON) and turnover frequency (TOF) for cyclooctene epoxidation is crucial.
-
Improve Mass Transfer: In heterogeneous catalysis, ensure efficient stirring to maximize the contact between the reactants and the catalyst surface. This can lead to a higher apparent activity, allowing for a reduction in catalyst loading.
Q2: What are the common signs of catalyst deactivation, and how can I prevent it?
A2: Common signs of catalyst deactivation include a decrease in reaction rate over time, a need for higher temperatures to achieve the same conversion, and a change in the physical appearance of the catalyst (e.g., color change).[5] To prevent deactivation:
-
Purify Reactants and Solvents: Remove any potential poisons before they come into contact with the catalyst.
-
Control Reaction Temperature: Avoid excessively high temperatures that can lead to sintering (in the case of supported metal catalysts) or decomposition of the catalyst.
-
Consider Catalyst Support: For heterogeneous catalysts, the choice of support can influence stability. For example, gold supported on graphite (B72142) has been shown to be an effective and reusable catalyst for cyclooctene epoxidation.[6]
-
Regenerate or Reuse with Care: If the catalyst is reusable, follow established regeneration procedures. For example, washing the catalyst to remove adsorbed products or byproducts can restore activity. Some catalysts can be calcined to remove coke deposits.
Q3: Is it possible to reuse the catalyst? If so, what is the best practice for recovery and reuse?
A3: Many heterogeneous catalysts are designed for reusability. For example, a chitosan-supported palladium catalyst was successfully recovered and reused for up to ten cycles.[2] Best practices for recovery and reuse include:
-
Efficient Separation: After the reaction, the catalyst should be separated from the reaction mixture, typically by filtration or centrifugation.
-
Thorough Washing: Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants, products, and byproducts.
-
Proper Drying: Dry the catalyst under appropriate conditions (e.g., in a vacuum oven at a specific temperature) to remove the washing solvent without deactivating the catalyst.
-
Characterization of a Reused Catalyst: To ensure consistent performance, it is good practice to characterize the reused catalyst (e.g., using techniques like XRD, TEM, or spectroscopy) to check for any structural changes.
Q4: How does the choice of oxidant affect the reaction and the required catalyst loading?
A4: The oxidant plays a critical role.
-
Reactivity: Highly reactive oxidants like m-CPBA may not require a catalyst at all, but they are expensive and produce stoichiometric amounts of waste.
-
"Green" Oxidants: Hydrogen peroxide is a "green" oxidant as its only byproduct is water. However, it often requires a catalyst to be activated and may necessitate higher temperatures.[7] The use of more concentrated H₂O₂ (e.g., 70 wt%) can sometimes improve catalyst lifetime and productivity by reducing water-induced deactivation.[7]
-
Selectivity: Some catalyst-oxidant systems are more selective than others. For example, using TBHP with supported gold catalysts can lead to high selectivity for the epoxide.[3] The choice of a more efficient oxidant can lead to a higher reaction rate, potentially allowing for a lower catalyst loading.
Quantitative Data on Catalyst Loading
The following table summarizes quantitative data from various studies on the epoxidation of cyclooctene, highlighting the catalyst loading and corresponding performance.
| Catalyst | Catalyst Loading | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Au/graphite | - | TBHP | 80 | - | High | High | - | [3] |
| Sol-gel alumina (B75360) | - | 70 wt% H₂O₂ | 80 | 4 | - | >99 | 58 | [8] |
| [Pd(dhba(H₂O)Cl] on Chitosan | 15 mg | O₂ | 85 | 10 | - | ~99.9 | 93 | [2] |
| IUST-1 (MOF) | - | TBHP | - | - | - | - | 99.8 | [9] |
| MonoFe_700 | 1:1200 (Fe:cyclooctene) | H₂O₂ | 30 | ~2 | - | - | ~45 | [10] |
| [MoO₂Cl₂{p-tolyl(CH₃DAB)}] | 1:100 (cat:substrate) | TBHP | 55 | - | High | 100 | - | [4] |
Experimental Protocol: Minimizing Catalyst Loading in Cyclooctene Epoxidation
This protocol provides a general methodology for the epoxidation of cyclooctene with an emphasis on strategies to minimize catalyst loading. This is a generalized procedure and may require optimization for specific catalysts.
1. Materials and Reagents:
-
Cyclooctene (high purity, passed through a column of basic alumina to remove peroxides)
-
Catalyst (e.g., supported molybdenum, palladium, or gold catalyst)
-
Oxidant (e.g., tert-butyl hydroperoxide (TBHP) in a suitable solvent, or aqueous hydrogen peroxide)
-
Solvent (e.g., acetonitrile, toluene, or a solvent-free system if applicable)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Internal standard for GC analysis (e.g., dodecane)
2. Reaction Setup:
-
Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Ensure all glassware is thoroughly dried to prevent the introduction of water, which can lead to byproduct formation and catalyst deactivation.[1]
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
3. Experimental Procedure:
-
Catalyst Preparation/Activation: If required, activate the catalyst according to the manufacturer's or literature procedure. This may involve heating under vacuum or in a stream of inert gas.
-
Initial Charge: To the reaction flask, add the solvent (if any) and the desired amount of cyclooctene.
-
Catalyst Addition: Add the catalyst to the reaction mixture. Start with a low catalyst loading (e.g., 0.1 mol%) and plan to systematically vary this in subsequent optimization experiments.
-
Temperature Control: Bring the reaction mixture to the desired temperature with vigorous stirring.
-
Oxidant Addition: Add the oxidant dropwise to the reaction mixture over a period of time to control the reaction exotherm.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction has reached the desired conversion (or after a predetermined time), cool the mixture to room temperature.
-
If using a heterogeneous catalyst, separate it by filtration. The catalyst can then be washed, dried, and stored for potential reuse.[2]
-
Quench any remaining oxidant. For peroxide-based oxidants, this can be done by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Perform a liquid-liquid extraction to separate the organic products.
-
Wash the organic layer with a basic solution (e.g., saturated sodium bicarbonate) to remove any acidic byproducts, followed by a wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography or fractional distillation.[1]
4. Optimization for Low Catalyst Loading:
-
Systematic Screening: Perform a series of experiments varying the catalyst loading, temperature, and reaction time to find the optimal conditions that provide a high yield with the minimum amount of catalyst.
-
Kinetic Analysis: By plotting the concentration of the product versus time for different catalyst loadings, you can gain insight into the reaction kinetics and determine the lowest effective catalyst concentration.
Visualizing the Workflow
Experimental Workflow for Optimizing Catalyst Loading
Caption: Workflow for optimizing catalyst loading in this compound synthesis.
Logical Relationship for Troubleshooting Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts: an investigation of catalyst re-use - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Effect of temperature on Cyclooctene oxide stability and reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of cyclooctene (B146475) oxide, with a focus on the effects of temperature. This information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for cyclooctene oxide to ensure its stability?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, protected from moisture and light, at a refrigerated temperature of 2-8°C (ideally below 4°C/39°F).[1][2] this compound is a moisture-sensitive solid.[3] Storing at ambient temperatures, especially when exposed to light, can lead to degradation.[4][5]
Q2: What is the expected shelf-life of this compound under different storage conditions?
Q3: What are the primary signs of this compound degradation?
A3: Degradation of this compound can be indicated by several observations:
-
Change in Physical Appearance: The appearance of color in the normally colorless to white solid can suggest the formation of impurities.
-
Decrease in Purity: A lower-than-expected purity, as determined by techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Inconsistent Reaction Outcomes: Poor yields, unexpected side products, or changes in reaction kinetics can be indicative of a degraded starting material.
-
Presence of Byproducts: The appearance of characteristic peaks of degradation products, such as aldehydes or ketones, in analytical spectra.
Q4: What are the hazardous decomposition products of this compound at elevated temperatures?
A4: The hazardous decomposition products of this compound upon heating are primarily carbon monoxide (CO) and carbon dioxide (CO2).[3] In the event of a fire, irritating and toxic fumes and gases may also be generated.[3]
Troubleshooting Guides
Problem 1: Inconsistent or low yields in a reaction involving this compound.
-
Possible Cause 1: Degraded this compound.
-
Troubleshooting Step: Verify the purity of the this compound using an appropriate analytical method (e.g., GC, NMR). If the purity is low, consider purifying the material (e.g., by distillation or sublimation under vacuum) or using a fresh batch.[1] Ensure that the material has been stored correctly at 2-8°C in a tightly sealed container.[2]
-
-
Possible Cause 2: Inappropriate Reaction Temperature.
-
Troubleshooting Step: The reaction temperature may be too high, leading to decomposition of the starting material or products, or it may be too low, resulting in a slow reaction rate. Consult the literature for the optimal temperature range for the specific reaction. Consider performing small-scale experiments at different temperatures to determine the optimal conditions. The rate of many chemical reactions approximately doubles or triples for every 10°C rise in temperature.
-
-
Possible Cause 3: Presence of Moisture or Other Incompatible Substances.
-
Troubleshooting Step: this compound is sensitive to moisture, acids, bases, and strong oxidizing agents.[3] Ensure all solvents and reagents are dry and that the reaction is performed under an inert atmosphere if necessary.
-
Problem 2: Formation of unexpected side products in a reaction.
-
Possible Cause 1: Thermal Rearrangement of this compound.
-
Troubleshooting Step: At elevated temperatures, this compound can undergo thermal rearrangement to form products such as cyclooctanone (B32682) and cycloheptanecarboxaldehyde. If these side products are observed, consider running the reaction at a lower temperature.
-
-
Possible Cause 2: Non-selective Ring-Opening.
-
Troubleshooting Step: The regioselectivity of epoxide ring-opening is dependent on the reaction conditions (acidic or basic) and the nucleophile. Under acidic conditions, nucleophilic attack may occur at the more substituted carbon, while under basic conditions, attack at the less hindered carbon is favored.[7][8] Carefully control the pH of the reaction mixture to favor the desired regioselectivity. The choice of nucleophile and solvent can also influence the outcome.
-
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O | [3] |
| Molecular Weight | 126.20 g/mol | [3] |
| Appearance | Colorless to white solid | [3] |
| Melting Point | 53-56 °C | [9] |
| Boiling Point | 189 °C @ 760 mmHg | [3] |
| Storage Temperature | 2-8°C | [1][2] |
| Incompatibilities | Moisture, strong oxidizing agents, acids, bases | [3] |
| Hazardous Decomposition Products | Carbon monoxide, carbon dioxide | [3] |
Table 2: Effect of Storage Conditions on Epoxide Stability (General Trends)
| Storage Condition | Effect on Stability | Reference(s) |
| Refrigerated (4°C), Dark, Sealed | High stability, minimal degradation | [4][5] |
| Room Temperature, Dark, Sealed | Moderate stability, slow degradation over time | [4][5] |
| Room Temperature, Exposed to Light, Sealed | Lower stability, increased rate of degradation | [4][5] |
| Elevated Temperature | Poor stability, significant degradation and potential for decomposition | [3] |
Experimental Protocols
Protocol 1: Determination of this compound Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a standard solution of high-purity this compound in a suitable solvent (e.g., ethyl acetate) at a known concentration. Prepare a solution of the test sample at approximately the same concentration.
-
GC Conditions:
-
Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of small organic molecules (e.g., a column with a stationary phase like 5% phenyl polysiloxane).
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250°C).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 200°C) at a controlled rate (e.g., 10°C/min) to ensure good separation of components.
-
Detector: A Flame Ionization Detector (FID) is suitable for this analysis. Set the detector temperature high enough to prevent condensation (e.g., 280°C).
-
-
Analysis: Inject equal volumes of the standard and sample solutions. Compare the peak areas of this compound in the chromatograms to determine the purity of the sample. The presence of additional peaks indicates impurities or degradation products.
Protocol 2: Monitoring a Reaction of this compound at Different Temperatures
-
Reaction Setup: Set up multiple small-scale reactions in parallel, each in a temperature-controlled environment (e.g., oil baths or heating blocks) at different temperatures (e.g., room temperature, 40°C, 60°C, 80°C).
-
Reaction Monitoring: At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop further transformation. This can be done by rapid cooling and/or addition of a suitable quenching agent.
-
Analysis: Analyze the quenched aliquots by a suitable method such as GC, HPLC, or NMR to determine the concentration of the starting material, desired product, and any byproducts.
-
Data Interpretation: Plot the concentration of the species of interest versus time for each temperature. This will allow for the determination of the reaction rate at each temperature and an assessment of how temperature affects the product distribution.
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent reaction results.
Caption: Regioselectivity of this compound ring-opening.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Epoxy Thermal Stability: A Professional's Guide to High-Temperature Performance - INCURE INC. [incurelab.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the storage stability of epoxy primer? Is it easy to deteriorate in the unopened state?-Kexiang [js-kexiang.com]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. www2.oberlin.edu [www2.oberlin.edu]
Technical Support Center: Managing Autocatalytic Behavior in Cyclooctene Oxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the autocatalytic oxidation of cyclooctene (B146475). The information is designed to help you manage and control this complex reaction, ensuring safer and more predictable outcomes.
Troubleshooting Guide
Autocatalytic reactions, by their nature, can be challenging to control due to their self-accelerating behavior. Below are common issues encountered during cyclooctene oxidation, their potential causes, and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Runaway Reaction / Poor Temperature Control | - High concentration of initiator or catalyst.- Inadequate heat removal capacity of the reactor setup.[1] - High reaction temperature. | - Reduce Initiator/Catalyst Concentration: Start with a lower concentration to moderate the initial reaction rate.- Improve Heat Transfer: Use a larger surface area reactor, a more efficient cooling bath, or a solvent with a higher heat capacity.[2] - Lower Reaction Temperature: Operating at a lower temperature can slow down the reaction rate, providing better control.[2] - Controlled Reactant Addition: Implement a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[3] |
| Low Yield of Cyclooctene Epoxide | - Formation of byproducts such as 2-cycloocten-1-one (B154278) and 2-cycloocten-1-ol.[4][5] - Catalyst deactivation.[6] - Suboptimal reaction temperature.[7] | - Optimize Catalyst and Oxidant: The choice of catalyst and oxidant can significantly influence selectivity towards the epoxide.[8] For example, using certain metalloporphyrin catalysts can favor epoxidation.[6] - Control Temperature: Lower temperatures can sometimes favor the epoxidation pathway over allylic oxidation.[9] - Use of Co-catalysts or Additives: Some additives can suppress side reactions. - Monitor Catalyst Activity: Ensure the catalyst is active and not poisoned by impurities. Consider using a heterogeneous catalyst for easier recovery and potential for reuse.[7] |
| Long or Inconsistent Induction Period | - Insufficient initiation of the radical chain reaction.[7] - Presence of inhibitors in the reactants or solvent. - Low reaction temperature. | - Use of an Initiator: The addition of a radical initiator, such as a hydroperoxide, can help to overcome the induction period and start the reaction more controllably.[8][10] - Purify Reactants and Solvent: Ensure all reagents and the solvent are free from inhibitors. - Increase Temperature: A modest increase in temperature can shorten the induction period, but must be balanced against the risk of a runaway reaction.[7] |
| Poor Reproducibility | - Variations in reactant purity or catalyst activity. - Inconsistent temperature control. - Differences in mixing efficiency. | - Standardize Materials: Use reactants and catalysts from the same batch with known purity. - Precise Temperature Control: Employ a reliable and calibrated temperature control system. - Consistent Agitation: Ensure the same stirring rate and vessel geometry for all experiments to maintain consistent mass transfer. |
Frequently Asked Questions (FAQs)
Q1: What is autocatalysis in the context of cyclooctene oxidation?
A1: In the oxidation of cyclooctene, one of the reaction products, typically a hydroperoxide, can also act as a catalyst, accelerating the reaction.[4][5] This leads to a self-accelerating reaction rate, which is characteristic of autocatalysis. The reaction often exhibits a sigmoidal kinetic profile with an initial slow phase (induction period) followed by a rapid acceleration.
Q2: What are the main products of cyclooctene oxidation?
A2: The primary products of cyclooctene oxidation are typically cyclooctene oxide, 2-cycloocten-1-one, and 2-cycloocten-1-ol.[4][5] The distribution of these products is highly dependent on the reaction conditions, including the catalyst, oxidant, solvent, and temperature.
Q3: How can I improve the selectivity for cyclooctene epoxide?
A3: Improving the selectivity for cyclooctene epoxide often involves suppressing the competing allylic oxidation pathway that leads to the ketone and alcohol byproducts.[9] This can be achieved by:
-
Choosing a selective catalyst: Certain catalysts, such as specific metalloporphyrins or gold-based catalysts, have been shown to favor epoxidation.[6][8]
-
Optimizing the oxidant: The choice of oxidant (e.g., molecular oxygen, hydrogen peroxide, organic peroxides) can significantly impact selectivity.[8]
-
Controlling the reaction temperature: Lower temperatures generally favor the epoxidation reaction.[9]
Q4: What is the induction period and how can I manage it?
A4: The induction period is the initial slow phase of the reaction before the autocatalytic acceleration begins.[7] This period is often associated with the buildup of the catalytic product. To manage the induction period, you can:
-
Add an initiator: Introducing a small amount of a radical initiator, like tert-butyl hydroperoxide (TBHP), can shorten or eliminate the induction period.[8][10]
-
Increase the temperature: A higher temperature can reduce the induction time, but this must be done cautiously to avoid a runaway reaction.[7]
Q5: What safety precautions should I take when running this reaction?
A5: Due to the potential for a runaway reaction, several safety precautions are crucial:
-
Work in a well-ventilated fume hood.
-
Use a reactor with adequate cooling capacity and a pressure relief system. [1][3]
-
Monitor the reaction temperature closely and continuously. [1]
-
Start with small-scale reactions to establish safe operating conditions.
-
Have a quenching plan in place to stop the reaction quickly if it becomes uncontrollable.
Experimental Protocols
Below is a general methodology for a catalyzed cyclooctene oxidation experiment. Specific parameters should be optimized based on the desired products and available equipment.
Materials:
-
Cyclooctene
-
Catalyst (e.g., a metalloporphyrin complex)
-
Oxidant (e.g., tert-butyl hydroperoxide solution in a non-reactive solvent)
-
Solvent (e.g., acetonitrile, dichloroethane)
-
Inert gas (e.g., nitrogen or argon)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Thermometer or thermocouple
-
Syringe pump for controlled addition
-
Cooling bath (e.g., ice-water or a cryostat)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-neck flask should be equipped with a condenser, a thermometer, and a septum for reactant addition. Ensure the setup is purged with an inert gas.
-
Charging the Reactor: Add the cyclooctene and the solvent to the flask. If using a solid catalyst, add it at this stage.
-
Temperature Control: Bring the reaction mixture to the desired temperature using the hotplate and cooling bath for precise control.
-
Initiation: Once the temperature is stable, begin the slow, dropwise addition of the oxidant solution using the syringe pump. The addition rate should be carefully controlled to manage the reaction exotherm.
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Pay close attention to the reaction temperature throughout the experiment.
-
Quenching: Once the desired conversion is reached, or if the reaction becomes too vigorous, quench the reaction by cooling the flask in an ice bath and adding a suitable quenching agent (e.g., a reducing agent like sodium sulfite (B76179) solution if peroxides are present).
-
Workup: After quenching, proceed with the appropriate workup procedure to isolate and purify the desired product. This may involve extraction, washing, drying, and chromatography.
Visualizations
Caption: Autocatalytic mechanism of cyclooctene oxidation.
Caption: General experimental workflow for cyclooctene oxidation.
Caption: Troubleshooting decision tree for cyclooctene oxidation.
References
- 1. blog.wika.com [blog.wika.com]
- 2. quora.com [quora.com]
- 3. wjarr.com [wjarr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Solvent-free selective epoxidation of cyclooctene using supported gold catalysts: an investigation of catalyst re-use - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Polymerization Reactivity of Cyclooctene Oxide and Cyclohexene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the polymerization reactivity of cyclooctene (B146475) oxide (COO) and cyclohexene (B86901) oxide (CHO), two cyclic ether monomers of significant interest in the synthesis of advanced polymeric materials. The information presented herein, supported by experimental data from peer-reviewed literature, aims to assist researchers in selecting the appropriate monomer for their specific applications, ranging from drug delivery systems to high-performance coatings.
Introduction: The Role of Ring Strain in Reactivity
The reactivity of cyclic monomers in ring-opening polymerization (ROP) is fundamentally governed by the degree of ring strain. Higher ring strain leads to a more negative enthalpy of polymerization (ΔHₚ), providing a greater thermodynamic driving force for the reaction. In the case of cycloalkene oxides, the total ring strain arises from the inherent strain of the cycloalkane ring and the additional strain of the fused three-membered epoxide ring.
Cyclohexene oxide (CHO) possesses a six-membered ring fused to an epoxide. The cyclohexane (B81311) ring in its chair conformation is relatively strain-free. However, the fusion of the epoxide ring introduces significant angle and torsional strain.
Cyclooctene oxide (COO) , with its larger eight-membered ring, exhibits a more complex conformational landscape. The cis-isomer of cyclooctene has a notable ring strain. The introduction of the epoxide ring further increases this strain, making it a potentially highly reactive monomer for ROP.
While direct comparative studies on the polymerization kinetics of COO and CHO under identical conditions are limited in the published literature, we can infer their relative reactivities by examining their individual polymerization behaviors and the underlying principles of ring strain.
Comparative Reactivity: A Quantitative Overview
The following table summarizes key physical properties and available kinetic data for the polymerization of this compound and cyclohexene oxide. It is important to note that the polymerization conditions for the kinetic data are not identical, and therefore, this comparison should be interpreted with caution.
| Property | This compound (COO) | Cyclohexene Oxide (CHO) |
| Molecular Formula | C₈H₁₄O | C₆H₁₀O |
| Molecular Weight | 126.20 g/mol | 98.14 g/mol |
| Boiling Point | 55 °C at 5 mmHg[1] | ~130 °C at 760 mmHg[2] |
| Melting Point | 53-56 °C[1] | ~ -40 °C[2] |
| Ring Strain Energy (of parent cycloalkene) | cis-Cyclooctene: 7.4 kcal/mol | Cyclohexene: ~1-2 kcal/mol |
| Activation Energy (Ea) for Cationic ROP | Data not readily available | 25.40 kJ/mol (with iron catalyst)[3] |
| Turnover Frequency (TOF) for Cationic ROP | Data not readily available | Up to 42,911 h⁻¹ (with iron catalyst at 55 °C)[3] |
Key Observations:
-
The significantly higher ring strain of cis-cyclooctene compared to cyclohexene suggests that this compound would have a greater thermodynamic driving force for ring-opening polymerization.
-
The available kinetic data for cyclohexene oxide polymerization with an iron catalyst indicates a low activation energy and a very high turnover frequency, highlighting its high reactivity under these specific conditions.[3]
-
The lack of directly comparable kinetic data for this compound polymerization is a notable gap in the current literature.
Polymerization Mechanisms and Experimental Considerations
Both this compound and cyclohexene oxide can undergo ring-opening polymerization through cationic and anionic mechanisms, depending on the initiator used.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP is a common method for polymerizing cyclic ethers. The mechanism involves an initiation step where a cationic species attacks the oxygen atom of the epoxide, followed by propagation where the resulting oxonium ion is attacked by another monomer molecule.
Caption: Cationic Ring-Opening Polymerization (CROP) Mechanism.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is initiated by a nucleophile that attacks one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide, which then acts as the propagating species.
References
A Comparative Guide to Purity Analysis of Cyclooctene Oxide: GC-MS and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of cyclooctene (B146475) oxide, a versatile intermediate in organic synthesis. The following sections present experimental data and protocols to assist in selecting the most suitable method for your specific needs.
Cyclooctene oxide, also known as 9-oxabicyclo[6.1.0]nonane, is a key building block in the synthesis of various fine chemicals and pharmaceutical compounds. Its purity directly impacts reaction yields, byproduct formation, and the overall quality of the final product. Therefore, robust analytical methods are essential for its quality control.
Comparison of Analytical Techniques for this compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on mass spectra. However, other methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed. The choice of technique depends on the specific requirements of the analysis, including the need for quantitation, identification of unknown impurities, and sample throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance or other properties. | A non-separative technique providing structural information based on nuclear spin transitions. |
| Sample Volatility | Required. Suitable for volatile and semi-volatile compounds. | Not required. Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Not required. The sample must be soluble in a suitable deuterated solvent. |
| Sensitivity | High, capable of detecting trace-level impurities. | Moderate to high, depending on the detector used. | Lower sensitivity compared to GC-MS and HPLC. |
| Specificity | High, provides structural information from mass spectra for definitive peak identification. | Moderate, retention time is the primary identifier. Coupling with MS (LC-MS) enhances specificity. | High, provides detailed structural information for known and unknown compounds. |
| Quantitation | Excellent, with the use of internal or external standards. | Excellent, with the use of internal or external standards. | Excellent for purity determination (qNMR) using an internal standard of known purity. |
| Common Impurities Detected | Unreacted cyclooctene, residual solvents, and byproducts like 1,2-cyclooctanediol.[1][2][3][4] | Can detect non-volatile impurities and degradation products. | Can identify and quantify a wide range of impurities with distinct NMR signals. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
This protocol provides a general framework for the analysis of this compound purity. Instrument parameters may need to be optimized for specific systems and applications.
1. Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
If quantitative analysis is required, add an internal standard (e.g., dodecane) at a known concentration.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes. |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-300 |
3. Data Analysis:
-
Identify this compound and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity of this compound by determining the relative peak area percentages. For quantitative analysis, use the response factor of the internal standard.
Alternative Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
While GC-MS is generally preferred for volatile compounds like this compound, HPLC can be a valuable alternative, especially for analyzing potential non-volatile impurities.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common choice.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) can be used, as this compound has a weak chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Quantitative NMR (qNMR) is a powerful tool for determining the absolute purity of a substance without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: An accurately weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride) are dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired with appropriate relaxation delays to ensure accurate integration.
-
Data Analysis: The purity is calculated by comparing the integral of a characteristic peak of this compound to the integral of a known peak from the internal standard.[5]
Visualizing the Analytical Workflow
To better understand the process of analyzing this compound purity by GC-MS, the following workflow diagram is provided.
Potential Impurities in this compound
A thorough purity analysis requires knowledge of potential impurities that may be present. Common impurities in commercially available or synthesized this compound can include:
-
Unreacted cis-Cyclooctene: The starting material for the epoxidation reaction.
-
trans-Cyclooctene Oxide: A potential isomeric impurity depending on the synthesis method.
-
1,2-Cyclooctanediol: Formed by the hydrolysis of the epoxide ring.[1][4]
-
Residual Solvents: Solvents used in the synthesis and purification process.
-
Byproducts from the Oxidizing Agent: For example, if a peroxy acid is used, the corresponding carboxylic acid may be present.
The following diagram illustrates the relationship between cyclooctene and its common related compounds.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Characterization of Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclooctene (B146475) oxide, alongside its smaller ring homologues, cyclohexene (B86901) oxide and cycloheptene (B1346976) oxide. The data presented facilitates the structural elucidation and purity assessment of these important epoxide compounds, which are common intermediates in organic synthesis and drug development.
¹H and ¹³C NMR Data Comparison
The NMR spectra of cyclic epoxides are characterized by distinct chemical shifts for the protons and carbons of the oxirane ring. The ring size influences the chemical environment of these nuclei, leading to observable differences in their NMR parameters. The data provided below was obtained in deuterated chloroform (B151607) (CDCl₃).
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Cyclooctene Oxide | Ha (epoxide): 2.89 (m) Hb, Hc, Hd (aliphatic): 1.25-2.20 (m) | C1, C2 (epoxide): 57.5 C3, C8: 26.8 C4, C7: 26.1 C5, C6: 25.8 |
| Cyclohexene Oxide | Ha (epoxide): 3.11 (m) Hb (allylic): 1.94 (m) Hc (allylic): 1.82 (m) Hd (aliphatic): 1.42 (m) He (aliphatic): 1.23 (m)[1] | C1, C2 (epoxide): 52.3 C3, C6: 24.5 C4, C5: 19.3 |
| Cycloheptene Oxide | Ha (epoxide): ~2.9 (m) Hb (aliphatic): ~1.4-2.1 (m) | C1, C2 (epoxide): ~59.0 Aliphatic Carbons: ~29.0, ~27.5, ~25.0 |
Note: The chemical shifts for cycloheptene oxide are approximate values based on spectral analysis discussed in conformational studies. The multiplets (m) for the aliphatic protons of all three compounds are complex due to overlapping signals.
Experimental Protocols
The following is a general procedure for the acquisition of ¹H and ¹³C NMR spectra of cyclic epoxides.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the epoxide sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
2. NMR Spectrometer Setup:
-
The spectra referenced in this guide were acquired on a 400 MHz NMR spectrometer.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
4. ¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0-100 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
For ¹H spectra, integrate the signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants (where applicable) to confirm the structure.
Workflow for NMR Analysis of Cyclic Epoxides
The following diagram illustrates the typical workflow for the NMR characterization of a cyclic epoxide.
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
References
A Comparative Guide to Identifying Cyclooctene Oxide Functional Groups Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic signatures of cyclooctene (B146475) and its epoxide derivative, cyclooctene oxide. Understanding these differences is crucial for monitoring reaction completion, identifying functional groups, and ensuring sample purity in various research and development settings. This document outlines the characteristic vibrational frequencies, presents a detailed experimental protocol for sample analysis, and provides a logical workflow for spectral interpretation.
Distinguishing Cyclooctene from this compound via FT-IR
The epoxidation of cyclooctene results in the disappearance of the carbon-carbon double bond (C=C) and the appearance of a three-membered epoxide ring. These structural changes give rise to distinct infrared absorption bands, allowing for clear differentiation between the two compounds. The primary spectral changes occur in the C-H stretching region, the C=C stretching region, and the fingerprint region where the characteristic epoxide C-O-C stretches appear.
Quantitative Comparison of Vibrational Frequencies
The table below summarizes the key vibrational frequencies for cyclooctene and this compound, providing a clear basis for comparison. The presence of characteristic epoxide peaks and the absence of alkene-related peaks are definitive indicators of the formation of this compound.
| Functional Group | Vibrational Mode | Cyclooctene (cm⁻¹) | This compound (cm⁻¹) | Intensity |
| =C-H | Stretching | 3020 - 3000 | Absent | Medium |
| C-H (alkane) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |
| C=C | Stretching | ~1650 | Absent | Medium-Weak |
| C-H | Bending | ~1465 | ~1465 | Medium |
| C-O-C | Asymmetric Stretch | Absent | 950 - 810 | Strong |
| C-O-C | Symmetric Stretch | Absent | 880 - 750 | Strong |
| Epoxide Ring | "Breathing" Mode | Absent | 1280 - 1230 | Medium |
Experimental Protocol: FT-IR Analysis of Liquid Samples
This protocol details the methodology for acquiring high-quality FT-IR spectra of liquid samples such as cyclooctene and this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.[1][2][3][4]
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a Diamond or Germanium ATR crystal.
Sample Preparation:
-
Ensure the ATR crystal is clean before use. Clean the crystal surface with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, lint-free wipe. Allow the solvent to fully evaporate.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
-
Place a small drop (a few microliters) of the liquid sample (cyclooctene or this compound) directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[1]
Data Acquisition:
-
Lower the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹. The spectral range should be set to 4000 - 400 cm⁻¹.[2]
-
After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.
Workflow for Functional Group Identification
The following diagram illustrates the logical workflow for identifying the functional groups of cyclooctene and this compound using FT-IR spectroscopy.
Caption: Workflow for FT-IR based identification of cyclooctene and this compound.
Conclusion
FT-IR spectroscopy is a powerful and rapid analytical technique for the unambiguous identification of this compound and for distinguishing it from its precursor, cyclooctene. The key diagnostic markers for this compound are the strong C-O-C stretching vibrations in the fingerprint region (950-750 cm⁻¹) and the disappearance of the characteristic C=C stretching band of cyclooctene at approximately 1650 cm⁻¹. By following the provided experimental protocol and data analysis workflow, researchers can confidently characterize their samples and monitor the progress of epoxidation reactions.
References
A Comparative Guide to Oxidants for Cyclooctene Epoxidation: H₂O₂ vs. m-CPBA
For researchers, scientists, and drug development professionals, the epoxidation of cyclooctene (B146475) is a critical transformation, yielding an epoxide intermediate valuable in the synthesis of fine chemicals and pharmaceuticals. The choice of oxidant is paramount, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of two common oxidants, hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA), supported by experimental data and detailed protocols.
Performance Comparison of Oxidant Systems
The efficacy of different oxidants is evaluated based on cyclooctene conversion, selectivity towards cyclooctene oxide, and the resulting yield under specific catalytic conditions. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| m-CPBA | None | Dichloromethane | 25 | 2 | >99 | >99 | ~99[1] |
| H₂O₂ | Sodium Tungstate (Na₂WO₄) | None | 70 | - | 94 | 81 | ~76[1] |
| H₂O₂ | Vanadium-POM ([VW₅O₁₉]³⁻) | Acetonitrile (B52724) | 30 | 24 | ~99 | >99 | ~99[1] |
| H₂O₂ | Lindqvist type Polyoxometalates | Acetonitrile | 55 | - | - | - | up to 99[2][3] |
| H₂O₂ | Sol-gel Alumina | - | - | - | - | >99 | -[4][5] |
| H₂O₂ | cis-dioxomolybdenum(VI) Schiff base complex | Ethanol | Reflux | - | High | - | -[6] |
Note: This table presents a selection of data from the literature and performance can vary based on specific reaction conditions and catalyst preparation.
In-Depth Analysis
m-CPBA is a widely used and highly effective reagent for the epoxidation of alkenes.[7] It typically provides excellent yields and selectivities under mild conditions and often does not require a catalyst.[1] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.[7] However, m-CPBA is a stoichiometric reagent, which can be a drawback in terms of atom economy and cost for large-scale synthesis.[8] The byproduct, m-chlorobenzoic acid, must be removed from the reaction mixture.[7]
Hydrogen peroxide (H₂O₂) is considered a "green" oxidant as its only byproduct is water.[9] It is also inexpensive and readily available. However, H₂O₂ is a less reactive oxidant than m-CPBA and generally requires a catalyst to achieve high efficiency in cyclooctene epoxidation.[10] A variety of catalytic systems have been developed, including those based on transition metals like tungsten, molybdenum, and vanadium, often in the form of polyoxometalates.[1][2][3] The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity, as uncatalyzed or poorly catalyzed reactions can be slow and inefficient.[1] Some catalytic systems with H₂O₂ have demonstrated excellent yields, rivaling those of m-CPBA.[1][2][3]
Experimental Protocols
Epoxidation of Cyclooctene with m-CPBA
This protocol is a general procedure and may require optimization for specific applications.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene in a suitable solvent such as dichloromethane.[1]
-
Reaction: Cool the solution in an ice bath. Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the stirred cyclooctene solution.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours at room temperature.[1]
-
Work-up: Upon completion, quench the reaction by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate, to destroy any excess peroxide.
-
Purification: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by distillation or column chromatography.
Catalytic Epoxidation of Cyclooctene with H₂O₂
This protocol is a generalized procedure using a heterogeneous catalyst and will vary significantly depending on the specific catalyst employed.
-
Catalyst Activation (if required): Some catalysts may require pre-activation, such as heating under vacuum, before use.
-
Reaction Setup: In a round-bottom flask, suspend the catalyst in a suitable solvent, such as acetonitrile or ethanol.[2][6]
-
Addition of Reactants: Add cyclooctene to the catalyst suspension. Then, add aqueous hydrogen peroxide (typically 30-70 wt%) dropwise to the mixture while stirring.[3][4]
-
Reaction Conditions: Heat the reaction mixture to the optimal temperature for the specific catalyst (e.g., 30-70 °C) and maintain stirring for the required reaction time (which can range from hours to a full day).[1]
-
Monitoring: Monitor the reaction progress using GC or TLC.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Work-up and Purification: The filtrate contains the product. The work-up procedure will depend on the solvent and catalyst system used but generally involves separating the organic phase, washing with water, drying, and removing the solvent. The crude product can then be purified by distillation or column chromatography.
Visualizing the Process
To better understand the workflows and chemical transformations, the following diagrams are provided.
Caption: General chemical transformation in the epoxidation of cyclooctene.
Caption: Comparative experimental workflows for cyclooctene epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. youtube.com [youtube.com]
A Comparative Guide to the Thermal Analysis of Polycyclooctene and Alternative Polymers
This guide provides a detailed comparison of the thermal properties of polycyclooctene (PCO) with common alternative polymers, namely polystyrene (PS), polyethylene (B3416737) (PE), and trans-polybutadiene (t-PBD). The data presented herein, derived from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), is intended to assist researchers, scientists, and drug development professionals in making informed material selections.
Quantitative Data Summary
The thermal properties of polycyclooctene and its alternatives are summarized in the tables below, offering a direct comparison of their key thermal transitions and stability.
Table 1: DSC Data Comparison
| Polymer | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Glass Transition Temperature (Tg) (°C) | Enthalpy of Melting (ΔHm) (J/g) |
| Polycyclooctene (neat) | 60.3[1][2] | 39.0[1] | Not detected (-50 to 100 °C)[2] | 57.8[1] |
| Polycyclooctene (10% DCP cross-linked) | 16.7[1] | -16.0[1] | Not detected (-50 to 100 °C) | 22.9[1] |
| Polystyrene (Atactic) | Amorphous | Not applicable | ~100 | Not applicable |
| High-Density Polyethylene (HDPE) | ~130-137 | Not specified | <-100 | ~290 (for 100% crystalline)[3] |
| Low-Density Polyethylene (LDPE) | ~112[3] | ~99[3] | <-100 | Not specified |
| trans-Polybutadiene | 68[1] | Not specified | -90[1] | Not specified |
Table 2: TGA Data Comparison
| Polymer | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) |
| Polycyclooctene | ~350[4] | Not specified |
| Polystyrene | >300 | ~400 |
| High-Density Polyethylene (HDPE) | ~433-500[5] | ~465[5] |
| Low-Density Polyethylene (LDPE) | Lower than HDPE[3] | ~460[5] |
| trans-Polybutadiene | ~350-380 | Not specified |
Experimental Protocols
Detailed methodologies for the TGA and DSC experiments are provided below.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), glass transition temperature (Tg), and enthalpy of melting (ΔHm) of the polymers.
-
Instrumentation: A standard differential scanning calorimeter (e.g., Perkin-Elmer DSC-7).[1][2]
-
Sample Preparation: 5-10 mg of the polymer sample is accurately weighed and hermetically sealed in an aluminum pan.
-
Temperature Program for Polycyclooctene:
-
First Heating Scan: The sample is heated from -50 °C to 100 °C at a heating rate of 10 °C/min to erase the thermal history.[1][2]
-
Cooling Scan: The sample is then cooled from 100 °C to -50 °C at a rate of 10 °C/min to observe crystallization.[1][2]
-
Second Heating Scan: A second heating scan is performed from -50 °C to 100 °C at 10 °C/min to determine the melting properties.[1][2]
-
-
Temperature Program for Polystyrene, Polyethylene, and Polybutadiene: A similar three-step temperature program is typically employed, with the temperature range adjusted based on the expected transition temperatures of the specific polymer. For example, for polyethylene, the heating range might extend to 180-200°C.
-
Atmosphere: The experiments are conducted under an inert nitrogen atmosphere with a typical flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Data Analysis: Tm and Tc are determined from the peak temperatures of the endothermic and exothermic events, respectively. Tg is identified as a step change in the heat flow curve. ΔHm is calculated from the area of the melting peak.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability and decomposition profile of the polymers.
-
Instrumentation: A standard thermogravimetric analyzer.
-
Sample Preparation: 5-10 mg of the polymer sample is accurately weighed into a TGA pan (typically ceramic or platinum).
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600-800 °C at a constant heating rate, typically 10 °C/min or 20 °C/min.[6]
-
Atmosphere: The analysis is performed under an inert nitrogen atmosphere with a typical flow rate of 20-50 mL/min.
-
Data Analysis: The onset of decomposition is determined as the temperature at which a significant weight loss begins. The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve).
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of polycyclooctene.
References
Reactivity comparison of cis- and trans-Cyclooctene oxide
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of cyclic ethers, the geometric isomers of cyclooctene (B146475) oxide present a compelling case study in reactivity, driven by inherent differences in ring strain. This guide provides an objective comparison of the chemical behavior of cis- and trans-cyclooctene (B1233481) oxide, supported by experimental data, to inform researchers in their synthetic strategies. The distinct stereochemistry of these eight-membered rings dictates their susceptibility to various reagents, leading to divergent product distributions and reaction rates.
At a Glance: Key Reactivity Differences
The fundamental difference in the reactivity of cis- and trans-cyclooctene oxide lies in the greater ring strain of the trans-isomer. The twisted nature of the trans double bond in its parent alkene is carried over to the epoxide, resulting in a more strained and, consequently, more reactive molecule. This increased reactivity is evident in various transformations, including reactions with strong bases and thermal rearrangements.
Quantitative Comparison of Reactivity
The following tables summarize the product distributions for key reactions of cis- and trans-cyclooctene oxide, providing a quantitative basis for their comparison.
Table 1: Reaction with Strong Bases
| Reagent | Isomer | Product(s) | Yield (%) |
| Phenyllithium (B1222949) in diethyl ether (reflux, 48h) | cis-Cyclooctene oxide | endo-cis-Bicyclo[3.3.0]octan-2-ol | 69.5 |
| 2-Cycloocten-1-ol | 16 | ||
| Lithium diethylamide in diethyl ether (reflux, 48h) | cis-Cyclooctene oxide | endo-cis-Bicyclo[3.3.0]octan-2-ol | Major Product |
| 2-Cycloocten-1-ol | Minor Product | ||
| Lithium diethylamide in diethyl ether | trans-Cyclooctene oxide | Cycloheptanecarboxaldehyde | 46 |
| exo-cis-Bicyclo[3.3.0]octan-2-ol | 55-60 (calculated) | ||
| 2-Cycloocten-1-ol | 10-15 (calculated) |
Table 2: Alumina-Catalyzed Pyrolysis (280 °C)
| Isomer | Product(s) | Yield (%) |
| cis-Cyclooctene oxide | 1,3-Cyclooctadiene | 26.0 |
| Cyclooctanone | 11.8 | |
| Cycloheptanemethanol | 11.3 | |
| 3-Cycloocten-1-one | 6.1 | |
| 2-Cycloocten-1-ol | 1.8 | |
| Cycloheptanecarboxaldehyde | 1.6 | |
| cis-Cyclooctene | 1.2 | |
| 2-Cycloocten-1-one | 1.1 | |
| 7-Octen-1-ol | 0.9 | |
| 3-Cycloocten-1-ol | 0.8 | |
| 1,4-Epoxycyclooctane | 0.3 | |
| Methylenecycloheptane | 0.3 | |
| trans-Cyclooctene oxide | Data not available in comparable detail. | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Protocol 1: Reaction with Lithium Diethylamide
Objective: To compare the products of the reaction of cis- and trans-cyclooctene oxide with a strong base.
Materials:
-
cis- or trans-Cyclooctene oxide
-
n-Butyllithium in hexane (B92381)
-
Anhydrous diethyl ether
-
Ice-water bath
-
Standard glassware for inert atmosphere reactions (nitrogen or argon)
-
Apparatus for reflux and distillation
-
Chromatography supplies (alumina)
Procedure:
-
Preparation of Lithium Diethylamide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place a solution of diethylamine in anhydrous diethyl ether. Cool the flask in an ice-water bath. Add a stoichiometric amount of n-butyllithium in hexane dropwise to the stirred solution. Allow the mixture to stir for 15 minutes at 0 °C after the addition is complete.
-
Reaction: To the freshly prepared solution of lithium diethylamide, add a solution of the respective cyclooctene oxide isomer in anhydrous diethyl ether dropwise at room temperature.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 48 hours under a nitrogen atmosphere.
-
Work-up: Cool the reaction mixture in an ice-water bath and cautiously add water to quench the excess base. Separate the ether layer, and wash it with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification and Analysis: Remove the solvent under reduced pressure. The resulting crude product is then purified by chromatography on alumina (B75360). The individual products are identified by spectroscopic methods (e.g., IR, NMR) and comparison with authentic samples.
Protocol 2: Alumina-Catalyzed Pyrolysis
Objective: To investigate the thermal rearrangement of cyclooctene oxides over an alumina catalyst.
Materials:
-
cis- or trans-Cyclooctene oxide
-
Activated alumina (pH 8)
-
Pyrolysis apparatus (e.g., a packed tube furnace)
-
Inert gas supply (nitrogen)
-
Collection traps (cooled with dry ice-acetone)
-
Gas chromatography (GC) and/or GC-mass spectrometry (GC-MS) for product analysis
Procedure:
-
Apparatus Setup: Pack a quartz tube with activated alumina. Place the tube in a furnace and connect it to a nitrogen line and a series of cold traps.
-
Pyrolysis: Heat the furnace to 280 °C while passing a slow stream of nitrogen through the tube. Introduce the this compound isomer into the nitrogen stream before the furnace, allowing it to vaporize and pass over the hot alumina.
-
Product Collection: The products exiting the furnace are collected in the cold traps.
-
Analysis: The collected liquid is analyzed by GC and GC-MS to identify and quantify the components of the product mixture.
Reaction Mechanisms and Pathways
The divergent reactivity of the two isomers can be rationalized by considering their ground-state conformations and the stereoelectronics of the ring-opening reactions.
Reaction with Strong Bases
The reaction with strong bases like phenyllithium and lithium diethylamide proceeds via different pathways for the two isomers. For cis-cyclooctene oxide, the major product is a result of an intramolecular transannular E2 elimination, leading to bicyclic alcohols. In contrast, the more strained trans-cyclooctene oxide undergoes rearrangement to form an aldehyde and also yields a different stereoisomer of the bicyclic alcohol.
Caption: Reaction pathways with strong bases.
Acid-Catalyzed Hydrolysis
Caption: General mechanism for acid-catalyzed hydrolysis.
Conclusion
The reactivity of this compound is profoundly influenced by its cis/trans geometry. The greater ring strain of trans-cyclooctene oxide renders it more susceptible to ring-opening reactions, often leading to different product distributions and likely faster reaction rates compared to its cis-counterpart. This comparative guide provides researchers with the necessary data and protocols to harness the unique reactivity of each isomer for their specific synthetic objectives. Further kinetic studies, particularly on the acid-catalyzed hydrolysis, would provide a more complete quantitative picture of the reactivity differences.
A Comparative Guide to the Enantioselective Hydrolysis of Cyclohexene Oxide and Cyclooctene Oxide
For Researchers, Scientists, and Drug Development Professionals
The enantioselective hydrolysis of meso-epoxides is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral 1,2-diols. These diols are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules. This guide provides an objective comparison of the enantioselective hydrolysis of two common meso-epoxides: cyclohexene (B86901) oxide and cyclooctene (B146475) oxide, utilizing both chemical and enzymatic catalysts. The data presented herein highlights the significant impact of substrate ring size on reaction efficiency and enantioselectivity.
Performance Comparison: Chemical vs. Enzymatic Hydrolysis
The enantioselective hydrolysis of cyclohexene oxide and cyclooctene oxide reveals a stark contrast in reactivity, particularly with chemical catalysts. While cyclohexene oxide is a reactive substrate in both chemical and enzymatic systems, this compound often proves to be significantly less reactive or even completely unreactive, especially with certain metal-salen complexes.
Chemical Catalysis: Oligomeric (salen)Co Complexes
The hydrolytic desymmetrization of meso-epoxides using Jacobsen's oligomeric (salen)Co complex is a powerful method for producing enantioenriched diols. However, the efficacy of this catalyst is highly dependent on the substrate's ring size. As illustrated in the following table, under identical reaction conditions, cyclohexene oxide undergoes efficient hydrolysis with high enantioselectivity, whereas this compound is found to be unreactive[1].
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | e.e. (%) | Yield (%) |
| Cyclohexene Oxide | 0.2 | 12 | >99 | 97 | 93 |
| This compound | 0.2 | 24 | <5 | - | - |
| Table 1: Comparison of the hydrolytic desymmetrization of cyclohexene oxide and this compound using an oligomeric (salen)Co catalyst. Data sourced from Jacobsen and coworkers[1]. |
This difference in reactivity is attributed to conformational effects of the larger eight-membered ring of this compound, which likely hinders the effective binding and activation by the catalyst[1].
Enzymatic Catalysis: Epoxide Hydrolases
In contrast to the stark reactivity difference observed with chemical catalysts, enzymatic hydrolysis using microsomal epoxide hydrolase (mEH) from rabbit liver shows that both cyclohexene oxide and this compound are substrates, albeit with different efficiencies. Cytosolic epoxide hydrolase (cEH), however, shows negligible activity towards this compound.
| Substrate | Enzyme | Saturation Velocity (Vs, nmol min-1 mg-1 protein) | Diol Product | e.e. (%) |
| Cyclohexene Oxide | mEH | 17.0 | (-)-(R,R)-trans-diol | 94 |
| cEH | 0.95 | (-)-(R,R)-trans-diol | 22 | |
| This compound | mEH | 1.2 | (-)-(R,R)-trans-diol | 78 |
| cEH | ~0 | - | - | |
| Table 2: Comparison of the enzymatic hydrolysis of cyclohexene oxide and this compound by rabbit liver microsomal (mEH) and cytosolic (cEH) epoxide hydrolases. Data sourced from Bellucci et al.. |
The microsomal enzyme demonstrates broader substrate scope, hydrolyzing both epoxides to their corresponding (-)-(R,R)-trans-diols. While the reaction rate for this compound is significantly lower than for cyclohexene oxide, a respectable enantiomeric excess is still achieved. The cytosolic enzyme, however, exhibits much narrower substrate specificity, effectively excluding the larger this compound.
Experimental Protocols
General Procedure for Hydrolytic Desymmetrization with Oligomeric (salen)Co Catalyst
The following is a representative experimental protocol for the enantioselective hydrolysis of meso-epoxides using the oligomeric (salen)Co complex as described by Jacobsen and coworkers[1].
Materials:
-
meso-epoxide (e.g., cyclohexene oxide)
-
Oligomeric (salen)Co(III)OAc complex (catalyst)
-
Water (H₂O)
-
Tetrahydrofuran (THF) as solvent (optional)
Procedure:
-
To a reaction vessel is added the meso-epoxide (1.0 mmol) and the oligomeric (salen)Co(III)OAc catalyst (0.002 mmol, 0.2 mol%).
-
If the epoxide is a solid, a minimal amount of a coordinating solvent such as THF can be added to facilitate dissolution.
-
Water (0.55 mmol, 0.55 equiv) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by an appropriate method (e.g., GC, TLC, or ¹H NMR).
-
Upon completion, the reaction mixture is purified by flash chromatography on silica (B1680970) gel to isolate the chiral 1,2-diol.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis of the diol or a suitable derivative (e.g., bis-trifluoroacetate).
General Procedure for Enzymatic Hydrolysis with Epoxide Hydrolases
The following is a general procedure for the enzymatic hydrolysis of meso-epoxides based on the work of Bellucci et al..
Materials:
-
meso-epoxide (e.g., cyclohexene oxide or this compound)
-
Rabbit liver microsomal or cytosolic preparations
-
Buffer solution (e.g., pH 7.4)
Procedure:
-
The enzymatic reactions are carried out in a temperature-controlled environment (e.g., 37°C).
-
The microsomal or cytosolic preparations (containing a known concentration of protein, e.g., 15 mg protein/mL) are suspended in the buffer solution.
-
The meso-epoxide is added to the enzyme preparation to the desired final concentration (e.g., 0.02 M for cyclohexene oxide, 0.1 M for other epoxides).
-
The reaction mixture is incubated with shaking.
-
The reaction progress is monitored by periodically taking aliquots, quenching the reaction, and analyzing the formation of the diol product by GC or HPLC.
-
For substrates with low water solubility, a co-solvent may be used, and appropriate controls for non-enzymatic hydrolysis should be performed.
-
The enantiomeric excess of the resulting diol is determined by chiral GC or HPLC, potentially after derivatization.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the enantioselective hydrolysis process for both chemical and enzymatic catalysis.
Figure 1: Comparative workflow of chemical and enzymatic hydrolysis.
Figure 2: Generalized pathway for enantioselective hydrolysis.
References
Performance of different analytical techniques for oxide-based material characterization
A comprehensive understanding of the physical and chemical properties of oxide-based materials is crucial for researchers, scientists, and drug development professionals. The selection of appropriate analytical techniques is paramount for obtaining accurate and reliable data. This guide provides a comparative overview of the performance of various analytical techniques used for the characterization of oxide-based materials, supported by experimental data and detailed methodologies.
Structural Characterization
Structural analysis techniques are employed to determine the crystalline structure, phase composition, and crystallite size of oxide materials. X-ray Diffraction (XRD) is the most prominent technique in this category.
X-ray Diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the crystallographic structure of materials.[1] It works by irradiating a sample with X-rays and analyzing the resulting diffraction pattern.[1] Each crystalline material produces a unique diffraction pattern, which acts as a fingerprint for identification.[1][2] XRD is widely used for phase identification, determination of lattice parameters, and estimation of crystallite size.[2][3] For nanoscale materials, analysis of XRD data can reveal information about particle size and shape.[4]
Compositional and Chemical State Analysis
These techniques are essential for determining the elemental composition, stoichiometry, and oxidation states of the constituent elements within an oxide material.
-
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine elemental composition, empirical formula, and the chemical and electronic state of elements within a material.[5][6] XPS works by irradiating the material with X-rays and measuring the kinetic energy of ejected photoelectrons.[7] The analysis depth is typically limited to the near-surface region (around 5 nm).[6] This makes it ideal for analyzing surface chemistry, which governs interactions with the surrounding environment.[6][7] High-resolution XPS can be used to determine the ratio of different oxidation states, such as Fe²⁺/Fe³⁺ in iron oxides.[8]
-
Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is often coupled with electron microscopy (SEM or TEM) to provide localized elemental analysis.[9] When the sample is bombarded with an electron beam, atoms emit characteristic X-rays, which are detected and analyzed to identify the elements present.[10]
-
Inductively Coupled Plasma (ICP) techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are highly effective for determining the bulk elemental concentration with great accuracy.[11] These methods are particularly useful for quantifying trace elements.[12]
Morphological and Microstructural Characterization
Understanding the surface topography, particle size, shape, and internal structure is critical for evaluating a material's properties and performance.
-
Scanning Electron Microscopy (SEM) is primarily used to visualize the surface morphology and topography of a sample.[13][14] It produces images by scanning the surface with a focused beam of electrons and detecting the secondary and backscattered electrons.[13] Recent advancements have significantly improved the spatial resolution of SEM, allowing for direct observation of nanoparticles between 10 and 50 nm.[14]
-
Transmission Electron Microscopy (TEM) provides high-resolution images of a material's internal structure.[13] A beam of electrons is transmitted through an ultra-thin sample, allowing for the visualization of features at the atomic level, with a typical resolution of 0.1 nm.[13] TEM can reveal information about particle size and shape, crystal structure, and lattice defects.[13]
Performance Comparison of Analytical Techniques
The selection of an analytical technique depends on the specific information required. The following tables summarize the performance of the key techniques discussed.
Table 1: Structural Analysis Techniques
| Technique | Information Obtained | Sample Type | Resolution | Advantages | Limitations |
| XRD | Crystal structure, phase identification, crystallite size, lattice parameters, sample purity[2][4] | Powders, thin films, bulk solids | Typically ~0.1 Å for lattice parameters | Non-destructive, reliable for phase ID, provides bulk sample information[1][4] | Difficult to distinguish phases with similar diffraction patterns (e.g., Fe₃O₄ vs. γ-Fe₂O₃)[4]; may not detect amorphous components[4] |
Table 2: Compositional and Chemical State Analysis Techniques
| Technique | Information Obtained | Sample Type | Detection Limit | Advantages | Limitations |
| XPS | Elemental composition, oxidation states, functional groups on the surface[5][6] | Solids, thin films | ~0.1 atomic % | High surface sensitivity (~5 nm)[6], provides chemical state information[7] | Limited to surface analysis, requires high vacuum |
| EDX/EDS | Elemental composition[9] | Solids, thin films | ~0.1 wt% | Fast, localized analysis when combined with SEM/TEM | Lower accuracy for light elements, quantification can be challenging |
| ICP-OES/MS | Precise elemental concentration (bulk)[11] | Solutions (digested solids) | ppb to ppt (B1677978) range | High accuracy and sensitivity, excellent for trace element analysis[11][12] | Destructive sample preparation required, provides no information on chemical state |
Table 3: Morphological and Microstructural Analysis Techniques
| Technique | Information Obtained | Sample Type | Spatial Resolution | Advantages | Limitations |
| SEM | Surface morphology, topography, particle shape[13][14] | Bulk solids, powders | ~1-20 nm | Large depth of field, minimal sample preparation for conductive samples | Lower resolution than TEM, surface imaging only[13] |
| TEM | Internal structure, particle size and shape, crystallinity, lattice defects[13][15] | Ultra-thin films (<100 nm), nanoparticles | Down to <0.1 nm[13] | Very high resolution, provides internal structural details | Extensive and destructive sample preparation, analyzes a very small sample area |
Logical Workflow for Material Characterization
Choosing the right analytical technique or combination of techniques is crucial for a thorough characterization of oxide-based materials.[16] The following diagram illustrates a logical workflow to guide the selection process based on the primary research question.
Caption: Workflow for selecting analytical techniques.
Experimental Protocols
Detailed methodologies are critical for reproducible and reliable results. Below are generalized protocols for key characterization techniques.
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: A small amount of the oxide material is finely ground into a homogenous powder to ensure random orientation of the crystallites. The powder is then mounted onto a sample holder, ensuring a flat and level surface. For thin films, the sample is mounted directly.
-
Instrument Setup: The XRD instrument is configured with a specific X-ray source (e.g., Cu Kα radiation). The voltage and current for the X-ray tube are set to appropriate values.
-
Data Acquisition: The analysis is performed over a specific angular range (e.g., 2θ from 10° to 90°) with a defined step size and scan speed. The sample is rotated during the scan to improve particle statistics.
-
Data Analysis: The resulting diffraction pattern is analyzed by identifying the peak positions and intensities.[2] These peaks are compared against a database (e.g., ICDD PDF-4+) to identify the crystalline phases present.[2] The crystallite size can be estimated from the peak broadening using the Scherrer equation.[2]
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation: A small amount of the solid sample is mounted on a sample holder using conductive carbon tape. The sample must be compatible with the ultra-high vacuum environment of the XPS system. Minimal sample preparation is generally required.[6]
-
Instrument Setup: The sample is loaded into the analysis chamber, which is evacuated to ultra-high vacuum (UHV) to prevent contamination and scattering of photoelectrons. An X-ray source (e.g., monochromatic Al Kα) is used to irradiate the sample.
-
Data Acquisition: A survey scan is first performed to identify all elements present on the surface. Following this, high-resolution scans are conducted for specific elements of interest to determine their chemical states and bonding environments.[6]
-
Data Analysis: The binding energies of the detected peaks are used to identify the elements and their oxidation states. Peak areas are used to quantify the relative atomic concentrations of the elements on the surface.
Scanning Electron Microscopy (SEM) Protocol
-
Sample Preparation: For conductive oxide materials, a small amount of powder can be mounted on an SEM stub using conductive adhesive. Non-conductive samples must be coated with a thin layer of a conductive material (e.g., gold, carbon) to prevent charging effects.
-
Instrument Setup: The sample is placed in the SEM chamber and evacuated. The electron beam is generated and focused onto the sample surface. The accelerating voltage and beam current are adjusted based on the sample type and desired image resolution.
-
Image Acquisition: The electron beam is scanned across the sample surface. The secondary or backscattered electrons are collected by a detector to form an image, revealing the surface topography.
-
Elemental Analysis (with EDX): If the SEM is equipped with an EDX detector, the electron beam can be parked on a specific point or scanned over an area to collect characteristic X-rays for elemental analysis.
Transmission Electron Microscopy (TEM) Protocol
-
Sample Preparation: This is the most critical and labor-intensive step. The sample must be made electron-transparent (typically <100 nm thick). For powders, nanoparticles are dispersed in a solvent, and a drop of the suspension is placed onto a TEM grid (e.g., a carbon-coated copper grid) and allowed to dry. Bulk materials require mechanical thinning followed by ion milling.
-
Instrument Setup: The TEM grid is loaded into the microscope. The instrument is aligned, and the accelerating voltage is set (typically 100-300 kV).
-
Image Acquisition: The electron beam is transmitted through the sample. Bright-field or dark-field images are formed to visualize morphology, size, and defects. High-resolution TEM (HRTEM) can be used to visualize atomic lattice fringes. Selected Area Electron Diffraction (SAED) patterns can be obtained to determine the crystal structure of individual particles.[13]
-
Data Analysis: The acquired images are analyzed to measure particle size distributions and characterize morphological features. Diffraction patterns are indexed to identify the crystallographic phase.
References
- 1. Identification of crystalline materials with X-Ray Diffraction [forcetechnology.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analytical Techniques for Characterization of Oxide-Based Materials [ebrary.net]
- 6. X-ray photoelectron spectroscopy of metal oxide nanoparticles: chemical composition, oxidation state and functional group content - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEBINAR: Understanding Metal Surfaces and Oxides with XPS [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CleanControlling: Comparison of analytical methods in materials science [cleancontrolling.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijrpc.com [ijrpc.com]
- 13. researchgate.net [researchgate.net]
- 14. Direct Observation Techniques Using Scanning Electron Microscope for Hydrothermally Synthesized Nanocrystals and Nanoclusters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nano Phase Characterization by Transmission Electron Microscopy: Experimental and Simulation [scirp.org]
- 16. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Synthesis of Cyclooctene Oxide: Protocols and Performance
The synthesis of cyclooctene (B146475) oxide, a crucial intermediate in the production of fine chemicals, pharmaceuticals, and polymers, is a pivotal transformation in organic chemistry. The efficacy of this epoxidation reaction is highly dependent on the chosen oxidant and catalytic system, which together influence reaction efficiency, selectivity, cost, and environmental footprint. This guide offers an objective comparison of prevalent synthesis protocols, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
Performance Comparison of Oxidant Systems
The selection of an oxidant is a critical decision in the synthesis of cyclooctene oxide. The following table summarizes quantitative data from various studies, providing a direct comparison of different oxidant systems based on key performance indicators such as conversion, selectivity, and yield.
| Oxidant System | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |
| m-CPBA | None | Dichloromethane (B109758) | 25 | 2 | >99 | >99 | ~99 |
| H₂O₂ | Vanadium-POM | Acetonitrile (B52724) | 30 | 24 | ~99 | >99 | ~99 |
| H₂O₂ | Lindqvist Polyoxometalates | Acetonitrile | 55 | - | - | - | 99 |
| H₂O₂ | Sodium Tungstate (Na₂WO₄) | None | 70 | - | 94 | 81 | ~76 |
| H₂O₂ | Ag/WO₃ Nanoparticles | Acetonitrile | Room Temp. | 12 | 55 | 99 | ~54 |
| H₂O₂ | Sol-gel Alumina | None | 80 | 4 | - | 99 | 71 |
| H₂O₂ | Lipase | Ethyl Acetate (B1210297) | Room Temp. | 24 | - | - | 75 |
| Peracetic Acid | Mn(OAc)₂ / 2-Picolinic Acid | Acetonitrile | 0 | - | 100 | - | 78 |
Note: Performance metrics can vary based on specific reaction conditions, catalyst loading, and substrate-to-oxidant ratios. The data presented are representative of reported findings.[1][2]
Experimental Protocols
Detailed methodologies for the key synthesis protocols are provided below. These protocols represent common and effective methods for the preparation of this compound.
Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This classical method is known for its high efficiency and selectivity under mild conditions.[3]
Protocol:
-
Dissolve cyclooctene (1.0 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add solid m-CPBA (typically 70-77% purity, 1.1-1.2 equivalents) portion-wise to the stirred solution over 5-10 minutes.[1]
-
Allow the reaction mixture to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.[1]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[1]
Catalytic Epoxidation using Hydrogen Peroxide (H₂O₂)
Hydrogen peroxide is an environmentally benign oxidant. Its use with various catalysts offers a greener alternative to peroxy acids.
This system demonstrates high efficiency in converting cyclooctene to its epoxide.[2]
Protocol:
-
In a reaction vessel, dissolve the Lindqvist type polyoxometalate catalyst (e.g., Ph₄P[Cp*MoW₅O₁₈]) in acetonitrile.[2]
-
Add cis-cyclooctene to the solution.
-
Heat the mixture to the desired temperature (e.g., 55 °C).
-
Add hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Maintain stirring at the reaction temperature and monitor progress via Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture. The catalyst may precipitate, allowing for recovery by filtration.[2]
-
The liquid product mixture can then be purified using standard techniques.
This heterogeneous catalyst operates at room temperature, offering a mild and selective option.
Protocol:
-
In a double-necked round-bottom flask, add the Ag/WO₃ catalyst (0.10 g) to acetonitrile (10 ml).
-
Add cyclooctene (1 g) to the suspension.
-
While stirring at room temperature, add hydrogen peroxide (1.85 g of 50% aq. solution) dropwise.
-
Monitor the reaction by taking aliquots at regular intervals for GC analysis.
-
After the reaction (e.g., 12 hours), the catalyst can be recovered by filtration for potential reuse.
-
The filtrate containing the product can be purified.
Enzymatic Epoxidation using Lipase
This biocatalytic method provides a mild and selective route to this compound.[4]
Protocol:
-
In a round-bottom flask, dissolve cis-cyclooctene (10.0 mmol) in ethyl acetate (50 mL).[4]
-
Add Lipase (0.5 g) to the solution.[4]
-
Over 3 hours, at 15-minute intervals, add aliquots of 33% hydrogen peroxide (total of 5.1 mL).[4]
-
Stir the mixture for 24 hours at room temperature.
-
Filter the reaction solution to recover the lipase, which can be stored in ethyl acetate for reuse.[4]
-
To the filtrate, add sodium sulfite (B76179) solution dropwise until a peroxide test is negative.
-
Wash the solution with a saturated NaHCO₃ solution.[4]
-
Separate the organic phase and dry it over sodium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the product.[4]
Logical Relationships in Protocol Selection
The choice of a synthesis protocol involves balancing several factors. The following diagram illustrates the decision-making process based on key experimental priorities.
References
Unveiling the Reactivity Landscape: A Comparative Analysis of Cyclooctene Oxide's Cross-Reactivity with Common Functional Groups
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount. This guide provides a comprehensive comparison of the cross-reactivity of cyclooctene (B146475) oxide with a range of common functional groups, including amines, thiols, carboxylic acids, and alcohols. By presenting supporting experimental data and detailed protocols, this document aims to be an invaluable resource for predicting reaction outcomes, optimizing synthetic routes, and designing novel molecular entities.
Cyclooctene oxide, a strained eight-membered cyclic ether, is a versatile building block in organic synthesis. Its reactivity is dominated by the electrophilic nature of the epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening. The efficiency and selectivity of this ring-opening reaction are highly dependent on the nucleophilicity of the attacking species and the reaction conditions employed. This guide explores these interactions in detail.
Comparative Reactivity: A Quantitative Overview
To provide a clear comparison of the reactivity of this compound with different functional groups, the following table summarizes the expected relative reaction rates and typical product yields. It is important to note that direct, side-by-side comparative kinetic studies under identical conditions are not extensively available in the literature. The data presented here is a synthesis of general principles of epoxide chemistry and findings from studies on related systems. The relative reactivity is generally accepted to follow the order: Thiols > Amines > Carboxylic Acids > Alcohols.
| Functional Group | Representative Nucleophile | Relative Reactivity | Typical Reaction Conditions | Product Type | Typical Yield (%) |
| Amine | n-Butylamine | High | Neat or in a polar aprotic solvent, room temperature to mild heating. | β-Amino alcohol | >90 |
| Thiol | Thiophenol | Very High | Base catalyst (e.g., Et₃N) in a polar aprotic solvent, room temperature. | β-Hydroxy thioether | >95 |
| Carboxylic Acid | Acetic Acid | Moderate | Neat or in an aprotic solvent, often requires elevated temperatures or a catalyst. | β-Hydroxy ester | 70-90 |
| Alcohol | Methanol | Low | Requires acid or base catalysis and elevated temperatures. | β-Alkoxy alcohol | 50-80 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and building upon existing research. The following sections provide step-by-step methodologies for studying the reaction of this compound with representative nucleophiles from each functional group class.
General Procedure for Reaction Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: At designated time points, withdraw a 0.1 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot with 1 mL of a suitable solvent (e.g., ethyl acetate) and adding a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution for acid-catalyzed reactions).
-
Extraction: If an aqueous quench is used, separate the organic layer.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Inject 1 µL of the dried organic solution into the GC-MS.
-
Data Acquisition: Monitor the disappearance of the this compound peak and the appearance of the product peak over time. Use an internal standard for quantitative analysis.[1][2]
Reaction of this compound with n-Butylamine
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 126.2 mg) in 5 mL of acetonitrile.
-
Addition of Nucleophile: Add n-butylamine (1.2 mmol, 0.12 mL) to the solution at room temperature.
-
Reaction Progress: Stir the reaction mixture at room temperature and monitor its progress by GC-MS at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of this compound), concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the resulting β-amino alcohol by column chromatography on silica (B1680970) gel.
Reaction of this compound with Thiophenol
-
Reaction Setup: To a solution of this compound (1.0 mmol, 126.2 mg) in 5 mL of tetrahydrofuran (B95107) (THF) in a round-bottom flask, add triethylamine (B128534) (0.1 mmol, 0.014 mL) as a catalyst.
-
Addition of Nucleophile: Add thiophenol (1.1 mmol, 0.11 mL) dropwise to the stirred solution at room temperature.
-
Reaction Progress: Monitor the reaction by thin-layer chromatography (TLC) or GC-MS. The reaction is typically rapid.
-
Work-up: After completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.
Reaction of this compound with Acetic Acid
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 126.2 mg) and glacial acetic acid (5.0 mmol, 0.29 mL).
-
Reaction Conditions: Heat the mixture to 80 °C with stirring.
-
Reaction Progress: Monitor the formation of the β-hydroxy ester by GC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with diethyl ether, dry the organic layer, concentrate, and purify by column chromatography. The active oxidizing agent in some epoxidation reactions in the presence of acetic acid can be peracetic acid, which may lead to mixtures of epoxides and vicinal acetoxy alcohols at higher temperatures.[3]
Reaction of this compound with Methanol (Acid-Catalyzed)
-
Reaction Setup: Dissolve this compound (1.0 mmol, 126.2 mg) in 5 mL of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 1-2 drops of concentrated sulfuric acid or a small crystal of p-toluenesulfonic acid).
-
Reaction Conditions: Stir the reaction mixture at reflux (approximately 65 °C).
-
Reaction Progress: Monitor the reaction by GC-MS.
-
Work-up and Purification: Upon completion, cool the mixture, neutralize the acid with a base (e.g., triethylamine), concentrate the solvent, and purify the product by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in these cross-reactivity studies, the following diagrams, generated using Graphviz, illustrate the general reaction mechanism and a typical experimental workflow.
Conclusion
This guide provides a foundational understanding of the cross-reactivity of this compound with key functional groups. The reactivity generally follows the trend of thiols being the most reactive, followed by amines, carboxylic acids, and finally alcohols, which typically require catalysis. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the nuanced reactivity of this important synthetic intermediate. A thorough understanding of these reactions is crucial for the efficient design and execution of synthetic strategies in academic and industrial research.
References
Benchmarking new catalysts against established systems for Cyclooctene oxide synthesis
For Researchers, Scientists, and Drug Development Professionals
The epoxidation of cyclooctene (B146475) to produce cyclooctene oxide is a critical transformation in organic synthesis, yielding a versatile intermediate for the production of fine chemicals, pharmaceuticals, and polymers. The selection of an appropriate catalytic system is paramount, directly influencing reaction efficiency, selectivity, cost, and environmental impact. This guide provides an objective comparison of established and novel catalytic systems for this compound synthesis, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The efficacy of various catalysts is evaluated based on key performance indicators such as conversion of the starting material, selectivity towards the desired epoxide, and the overall yield. The following table summarizes quantitative data for a range of catalytic systems, offering a direct comparison to aid in catalyst selection.
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Established Systems | ||||||||
| None | m-CPBA | Dichloromethane (B109758) | 25 | 2 | >99 | >99 | ~99 | [1] |
| TS-1 | H₂O₂ | Acetonitrile | 50 | 48 | Low | High | Low | [1] |
| Sodium Tungstate (Na₂WO₄) | H₂O₂ | None | 70 | - | 94 | 81 | ~76 | [1] |
| Vanadium-POM ([VW₅O₁₉]³⁻) | H₂O₂ | Acetonitrile | 30 | 24 | ~99 | >99 | ~99 | [1] |
| TS-1 | TBHP | Acetonitrile | 70 | - | - | - | - | [1] |
| Sol-gel Alumina | H₂O₂ (70 wt%) | - | - | 750 (total over 4 cycles) | - | >99 | 0.43 mol/g catalyst | [2] |
| Molybdenum(0)-carbonyl-triazole | TBHP | Trifluorotoluene | 70 | 2 | 99 | 100 | 99 | [3] |
| Newer Systems | ||||||||
| Irsingle-MnOx NPs (electrochemical) | Water | Acetonitrile | RT | - | - | ~50 (Faradaic Eff.) | - | [4] |
| MnOₓ NPs (electrochemical) | Water | - | RT | 4 | ~50 | >30 (Faradaic Eff.) | - | [5] |
| Mesoporous Ga-Mo oxide | H₂O₂ | - | 60 | - | 41 | 100 | 41 | [6] |
| Gallium Oxide | H₂O₂ | - | 80 | 4 | - | 99 | 71 | |
| Ga-MIL-53 (MOF) | H₂O₂ (60%) | 1-methylimidazole | - | - | 93 | 71 | - | [7] |
| Mo-IF-Dt | TBHP | 1,2-dichloroethane | 85 | 2 | High | High | High | |
| V-AF-Dt | TBHP | 1,2-dichloroethane | 85 | 3 | High | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these catalytic systems.
Epoxidation using m-CPBA (Established Homogeneous System)
This protocol describes a classic method for cyclooctene epoxidation using a stoichiometric amount of m-Chloroperoxybenzoic acid.
-
Materials: cis-Cyclooctene, m-CPBA, dichloromethane, sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve cis-cyclooctene in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the stirred cyclooctene solution.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica (B1680970) gel.
-
Epoxidation using H₂O₂ with a TS-1 Catalyst (Established Heterogeneous System)[1]
This protocol outlines the use of a titanium silicalite-1 (TS-1) catalyst with hydrogen peroxide as the oxidant.
-
Materials: cis-Cyclooctene, hydrogen peroxide (30 wt% aqueous solution), TS-1 catalyst, acetonitrile, internal standard (e.g., decane).
-
Procedure:
-
Activate the TS-1 catalyst by heating under vacuum.
-
In a reaction flask, suspend the activated TS-1 catalyst in acetonitrile.
-
Add cis-cyclooctene and an internal standard to the suspension.
-
Add hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 50°C and stir vigorously.
-
Monitor the reaction progress by gas chromatography (GC) by taking aliquots from the reaction mixture at regular intervals.
-
Upon completion, cool the mixture and separate the catalyst by filtration.
-
The liquid product mixture can be analyzed and purified.
-
Electrochemical Epoxidation using Irsingle-MnOx Nanoparticles (New System)[5]
This protocol details a novel electrochemical approach for cyclooctene epoxidation using water as the oxygen source.
-
Materials: Irsingle-MnOx nanoparticles on a carbon-based electrode (working electrode), platinum wire (counter electrode), Ag/AgCl (reference electrode), cyclooctene, acetonitrile, supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Procedure:
-
Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Prepare the electrolyte solution by dissolving the supporting electrolyte, cyclooctene, and water in acetonitrile.
-
Saturate the electrolyte with an inert gas (e.g., argon) to remove dissolved oxygen.
-
Perform controlled potential electrolysis at a specific anodic potential.
-
Monitor the reaction progress by analyzing aliquots of the electrolyte using GC-MS to quantify the formation of this compound.
-
Calculate the Faradaic efficiency based on the total charge passed and the amount of product formed.
-
Visualizations
Reaction Pathway
References
Safety Operating Guide
Cyclooctene oxide proper disposal procedures
Proper management and disposal of cyclooctene (B146475) oxide are critical for ensuring laboratory safety and environmental compliance. As a flammable solid and an irritant, this compound requires careful handling to mitigate risks to researchers and facilities. Adherence to the following procedural guidelines is essential for the safe disposal of cyclooctene oxide and associated waste materials.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, ensure that all requisite safety measures are in place. This includes having a designated and properly labeled waste collection area and ensuring all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1]
-
Skin Protection: Use appropriate protective gloves (nitrile is recommended for similar epoxides) and wear a lab coat or other protective clothing to prevent skin exposure.[1][2]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator, such as a type N95 dust mask, is recommended.[3] All respiratory protection programs must meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements.[1]
Safe Handling Practices:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Minimize the generation and accumulation of dust.[1]
-
Keep containers tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][4][5]
-
Ground and bond containers when transferring material, and use non-sparking tools to prevent static discharge.[1][6]
-
Avoid all contact with eyes, skin, and clothing.[1]
-
Prevent contact with water and moisture, as the material is moisture-sensitive.[1]
Summary of Safety and Physical Data
The following table summarizes key quantitative data for this compound, crucial for its safe handling and disposal.
| Parameter | Value |
| Chemical State | Solid[1] |
| Appearance | Colorless to white crystals[1][3] |
| Molecular Formula | C₈H₁₄O[1] |
| Molecular Weight | 126.20 g/mol [1][7] |
| Melting Point | 53 - 56 °C[1][3] |
| Boiling Point | 189 °C @ 760 mmHg[1] |
| Flash Point | 56 - 63 °C (132.8 - 145.4 °F)[1][3] |
| Storage Class | 4.1B - Flammable solid hazardous materials[3] |
| Hazards | Flammable solid, Harmful if swallowed, Causes skin and eye irritation[7] |
Step-by-Step Disposal Protocol
This compound and materials contaminated with it must be treated as hazardous waste.[2][5][8] Direct disposal into standard trash or down the sanitary sewer is strictly forbidden.[2]
Step 1: Waste Segregation and Collection
Proper segregation is the first step in the waste management process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]
-
Solid Waste: Collect any unused or waste this compound powder in a dedicated, sealable, and chemically compatible container.[2]
-
Contaminated Materials: All items that have come into contact with this compound, such as gloves, weigh boats, pipette tips, and contaminated bench paper, are considered hazardous waste. Place these items into a separate, clearly labeled, and sealed waste container.[2]
-
Solutions: Collect solutions containing this compound in a distinct, sealed, and appropriately labeled container designed for liquid hazardous waste.[2]
Step 2: Waste Container Labeling
Properly label all waste containers as soon as waste accumulation begins. The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste."
-
The specific type of waste (e.g., solid, contaminated PPE, liquid solution with solvent name).
-
The date of waste generation.[2]
Step 3: Storage of Hazardous Waste
Store all this compound waste containers in a designated and secure area. This location should be well-ventilated and away from incompatible materials, particularly sources of ignition.[2] Follow your institution's guidelines regarding the maximum time hazardous waste can be stored on-site.[2]
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste contractor.[2] Provide a complete inventory of the waste. Never attempt to transport hazardous waste off-site yourself.[2] Empty containers that held this compound are also considered hazardous as they retain residue and must be disposed of through the same channels.[5][8]
Experimental Protocol: Decontamination of Non-Disposable Glassware
For reusable glassware contaminated with this compound, follow this decontamination procedure. The rinsate generated from these steps must be collected and disposed of as hazardous waste.[2]
-
Initial Solvent Rinse: Rinse the glassware three times with a suitable organic solvent in which this compound is soluble (e.g., acetone (B3395972) or ethanol). Collect all solvent rinsate in a labeled hazardous waste container.[2]
-
Aqueous Wash: Thoroughly wash the glassware with soap and water.[2]
-
Final Water Rinse: Rinse the glassware with deionized water.[2]
-
Drying: Allow the glassware to air dry completely before it is reused.[2]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. 1,2-Epoxycyclooctane | C8H14O | CID 67513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling Cyclooctene oxide
This guide provides immediate safety, logistical, and operational information for the handling and disposal of Cyclooctene oxide, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety.
Chemical Safety and Hazard Information
This compound is a flammable solid that can cause skin and eye irritation.[1][2][3] It is harmful if swallowed and may cause irritation to the respiratory and digestive tracts.[1][2][3] It is also sensitive to moisture.[1]
| Property | Value | Citations |
| Molecular Formula | C₈H₁₄O | [1][3][4][5][6] |
| Molecular Weight | 126.20 g/mol | [1][3][4][6] |
| Appearance | Colorless to white solid or crystals | [1][2] |
| Melting Point | 53-56 °C | [1][4][5][7] |
| Boiling Point | 189 °C @ 760 mmHg 55 °C @ 5 mmHg | [1][4][5][7] |
| Flash Point | 56 °C (132.8 °F) to 63 °C (145.4 °F) | [1] |
| Storage Temperature | Refrigerate (2-8°C or below 4°C/39°F) | [1][2] |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Equipment Specification | Rationale and Citations |
| Eye Protection | Chemical safety goggles or eyeglasses | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin irritation.[1][8] |
| Body Protection | Protective clothing | To prevent skin exposure.[1] |
| Respiratory Protection | N95 (US) dust mask or equivalent | Required when handling the solid form to prevent inhalation of dust particles. A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be in place.[1] |
Operational Plan: Handling and Storage
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other sources of ignition as it is a flammable solid.[1][2] Use non-sparking tools for all operations.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[2]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1] Do not ingest or inhale.[1]
-
Moisture: This substance is moisture-sensitive. Keep it away from water and humid environments.[1]
-
Dust: When handling the solid, minimize dust generation and accumulation.[1]
Storage Protocol:
-
Container: Store in a tightly sealed container to prevent moisture contamination and sublimation.[1]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable solids.[1]
-
Refrigeration: Store under refrigeration at temperatures between 2-8°C (or below 4°C/39°F).[1][2]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
Disposal Plan
All waste materials containing this compound must be treated as hazardous waste.
-
Collection: Carefully collect any waste material using a non-sparking tool and place it into a suitable, labeled container for chemical waste.[1] Avoid creating dust.[1]
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant.[2][9] Do not dispose of it in standard trash or down the drain.[10]
-
Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Emergency Spill Workflow
The following diagram outlines the procedural steps for managing a this compound spill.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Page loading... [guidechem.com]
- 3. 1,2-Epoxycyclooctane | C8H14O | CID 67513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 286-62-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. chembk.com [chembk.com]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. fishersci.com [fishersci.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
